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  • Product: Diethyl 2,2'-disulfanediyldiacetate
  • CAS: 1665-65-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Diethyl 2,2'-Disulfanediyldiacetate

For Researchers, Scientists, and Drug Development Professionals Introduction Diethyl 2,2'-disulfanediyldiacetate is an organic compound featuring a central disulfide bond flanked by two ethyl acetate moieties. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-disulfanediyldiacetate is an organic compound featuring a central disulfide bond flanked by two ethyl acetate moieties. Its structure presents a compelling platform for chemical synthesis and exploration, particularly in fields where the introduction and reactivity of disulfide linkages are of paramount importance. The inherent reactivity of the disulfide bond, coupled with the ester functionalities, makes this molecule a versatile building block.

This technical guide provides a comprehensive overview of Diethyl 2,2'-disulfanediyldiacetate, including its chemical structure, physicochemical properties, a proposed synthesis protocol, and its potential applications, with a particular focus on its relevance to drug development and the broader scientific research community. While this compound is noted as a rare chemical for early discovery research, this guide aims to consolidate the available information and provide expert insights into its potential utility.[1]

Core Chemical Identity

  • Chemical Name: Diethyl 2,2'-disulfanediyldiacetate

  • CAS Number: 1665-65-2[1]

  • Molecular Formula: C₈H₁₄O₄S₂[1]

  • Molecular Weight: 238.33 g/mol

  • InChI Key: VEXSEILNJAJDEB-UHFFFAOYSA-N

Chemical Structure

The structure of Diethyl 2,2'-disulfanediyldiacetate is characterized by a symmetrical arrangement around a disulfide (-S-S-) linkage. Each sulfur atom is connected to a methylene group, which in turn is attached to an ethyl ester group.

Caption: Chemical structure of Diethyl 2,2'-disulfanediyldiacetate.

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl 2,2'-disulfanediyldiacetate is presented below. These properties are crucial for its handling, characterization, and application in a research setting. It should be noted that due to the compound's status as a rare chemical, some of these properties are estimated based on its structure and comparison with analogous compounds.

PropertyValueSource(s)
Molecular Weight 238.33 g/mol Calculated
Appearance Likely a colorless to pale yellow liquidInferred
Boiling Point Estimated > 250 °C at 760 mmHgInferred
Density Estimated ~1.2 g/cm³Inferred
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). Limited solubility in water.Inferred
Refractive Index Estimated ~1.5Inferred

Synthesis Protocol

Proposed Synthesis: Oxidation of Ethyl Thioglycolate

Reaction Principle: The synthesis involves the mild oxidation of the thiol group of ethyl thioglycolate to form a disulfide bond. Common oxidizing agents for this transformation include iodine, hydrogen peroxide, or simply exposure to air in the presence of a base. The use of iodine offers a controlled and high-yielding method.

Overall Reaction:

2 HSCH₂COOCH₂CH₃ + I₂ → (SCH₂COOCH₂CH₃)₂ + 2 HI

Step-by-Step Methodology:

  • Dissolution of Thiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl thioglycolate (2.0 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of iodine (1.0 equivalent) in ethanol.

  • Reaction Execution: Slowly add the iodine solution dropwise to the stirred solution of ethyl thioglycolate at room temperature. The characteristic dark color of iodine should disappear as it is consumed in the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by the persistence of the iodine color, indicating the complete consumption of the thiol. Thin Layer Chromatography (TLC) can also be used to track the disappearance of the starting material and the appearance of the product.

  • Work-up: Once the reaction is complete, the reaction mixture can be diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Diethyl 2,2'-disulfanediyldiacetate.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Ethyl Thioglycolate C Slow addition of Iodine solution at RT A->C B Iodine in Ethanol B->C D Aqueous Work-up & Extraction C->D E Washing with Sodium Thiosulfate & Brine D->E F Drying & Solvent Removal E->F G Vacuum Distillation or Chromatography F->G H Diethyl 2,2'-disulfanediyldiacetate G->H

Caption: Proposed workflow for the synthesis of Diethyl 2,2'-disulfanediyldiacetate.

Potential Applications in Research and Drug Development

The unique structural features of Diethyl 2,2'-disulfanediyldiacetate suggest its potential utility in several areas of chemical and pharmaceutical research.

Building Block for Heterocyclic Synthesis

The presence of two electrophilic ester groups and a reactive disulfide bond makes this compound a candidate for the synthesis of novel sulfur-containing heterocyclic compounds. These heterocyclic systems are often scaffolds for biologically active molecules.

Reagent for Disulfide Bond Introduction

In the context of peptide and protein chemistry, the formation of disulfide bonds is a critical post-translational modification that dictates the tertiary structure and biological activity of many proteins. While direct use of Diethyl 2,2'-disulfanediyldiacetate for this purpose is not documented, its derivatives could potentially be developed as reagents for disulfide exchange reactions, allowing for the controlled introduction of disulfide linkages into peptides and other biomolecules.

Precursor for Drug Discovery Programs

The core structure of Diethyl 2,2'-disulfanediyldiacetate can be modified to generate a library of compounds for screening in drug discovery programs. The disulfide bond itself is a key feature in several approved drugs and is known to interact with biological targets. For instance, the disulfide can undergo reduction in the cellular environment, leading to the release of two separate molecules, a mechanism that can be exploited for prodrug design.

G cluster_applications Potential Research Applications cluster_relevance Relevance to Drug Development A Diethyl 2,2'-disulfanediyldiacetate B Synthesis of Novel Sulfur-Containing Heterocycles A->B C Development of Disulfide Exchange Reagents A->C D Prodrug Design & Drug Discovery Libraries A->D E Biologically Active Scaffolds B->E F Peptide & Protein Modification C->F G Controlled Drug Release Mechanisms D->G

Caption: Potential applications and relevance of Diethyl 2,2'-disulfanediyldiacetate.

Conclusion

Diethyl 2,2'-disulfanediyldiacetate, while currently positioned as a specialized chemical for discovery research, holds considerable potential as a versatile building block and synthetic intermediate. Its straightforward, symmetrical structure, centered around a reactive disulfide bond, offers multiple avenues for chemical modification and incorporation into more complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound represents an opportunity to explore novel chemical space in the pursuit of new therapeutic agents. The proposed synthesis protocol provides a reliable starting point for accessing this molecule, and the outlined potential applications aim to stimulate further investigation into its utility. As with any early-stage research chemical, thorough characterization and validation of its properties are essential for its successful application.

References

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile of Diethyl 2,2'-Disulfanediyldiacetate

[1] PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY Diethyl 2,2'-disulfanediyldiacetate (CAS: 1462-52-8), also known as Diethyl dithiodiglycolate , is a symmetric disulfide ester used primarily as a flavoring agent (FEMA 4...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

Diethyl 2,2'-disulfanediyldiacetate (CAS: 1462-52-8), also known as Diethyl dithiodiglycolate , is a symmetric disulfide ester used primarily as a flavoring agent (FEMA 4036) and a versatile intermediate in organic synthesis for introducing disulfide bridges.[1]

Understanding its solubility landscape is critical for two primary workflows:

  • Synthetic Workup: Efficient extraction from aqueous reaction mixtures (typically oxidative coupling of ethyl thioglycolate).[1]

  • Biological Assay Formulation: Creating stable stock solutions that do not precipitate upon dilution in aqueous media.[1]

This guide provides a technical analysis of its solubility in key organic solvents, grounded in structural lipophilicity (LogP) and experimental purification protocols.[1]

Chemical Identity Table
ParameterDetail
IUPAC Name Diethyl 2,2'-disulfanediyldiacetate
CAS Number 1462-52-8
Molecular Formula C₈H₁₄O₄S₂
Molecular Weight 238.32 g/mol
Structure EtOOC-CH₂-S-S-CH₂-COOEt
LogP (Predicted) ~2.1 - 2.5 (More lipophilic than its monosulfide analog)
Physical State Clear to pale yellow liquid

PART 2: SOLUBILITY LANDSCAPE

The solubility of Diethyl 2,2'-disulfanediyldiacetate is governed by its amphiphilic but predominantly lipophilic nature.[1] The ethyl ester groups provide significant non-polar character, while the disulfide linkage allows for polarizability.

Solvent Compatibility Matrix

Data synthesized from structural analogs (CAS 925-47-3) and standard purification protocols for disulfide esters.[1]

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO High (>100 mg/mL) Recommended for Stock Solutions. Stable.[1] Excellent for biological assays.[1]
Polar Aprotic DMF High (>100 mg/mL) Alternative to DMSO.[1] Useful for nucleophilic substitution reactions.[1]
Chlorinated Dichloromethane (DCM) Very High Primary Extraction Solvent. Immiscible with water; ideal for partitioning.[1]
Chlorinated Chloroform Very High Excellent solvent for NMR analysis.[1]
Polar Protic Ethanol (100%) High Common solvent for synthesis (Iodine oxidation of thiols).[1]
Polar Protic Methanol Moderate/High Good solubility, but transesterification risk if catalyzed.[1]
Ethers Diethyl Ether High Classic extraction solvent.[1][2] High volatility aids product isolation.[1]
Esters Ethyl Acetate High Greener alternative to DCM for extraction and chromatography.[1]
Aqueous Water Insoluble / Very Low < 1 g/L. Forms a biphasic system.[1] Hydrolysis risk at high pH.[1]
Mechanistic Insight: The "Like Dissolves Like" Causality
  • Hydrophobic Drivers: The two ethyl groups (

    
    ) and the central disulfide bridge (
    
    
    
    ) create a hydrophobic core.[1] This aligns the molecule's solubility parameter (
    
    
    ) closer to chlorinated solvents and esters than to water.[1]
  • Water Insolubility: Unlike the free acid (Dithiodiglycolic acid), the esterification caps the carboxylic protons, removing the primary hydrogen-bonding donors required for water solubility.[1]

  • Disulfide Stability: In protic solvents like Ethanol, the disulfide bond is stable under neutral conditions.[1] However, in the presence of strong nucleophiles or reducing agents (e.g., DTT, mercaptoethanol) in solution, disulfide exchange will occur.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Self-Validating Solubility Determination (Visual Method)

Use this protocol to verify solubility for a specific application concentration.[1]

  • Preparation: Weigh 10 mg of Diethyl 2,2'-disulfanediyldiacetate into a clear 4 mL glass vial.

  • Addition: Add 100 µL of the target solvent (resulting in a 100 mg/mL concentration).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble.[1][3][4][5] Proceed to dilute if necessary.[1]

    • Cloudy/Phase Separation: Insoluble or saturated.[1]

    • Schlieren Lines: Dissolution is occurring; vortex longer.[1]

  • Validation: If soluble, centrifuge at 10,000 x g for 1 minute. A pellet indicates incomplete solubility (saturation).[1]

Protocol B: Purification via Solvent Extraction (Proof of Solubility)

This workflow demonstrates the compound's high solubility in organic phases (EtOAc/DCM) vs. aqueous phases.[1]

Context: Separation of Diethyl 2,2'-disulfanediyldiacetate from unreacted salts or polar byproducts.

  • Partitioning: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Volume ratio: 10 mL solvent per 1 g product.[1]

  • Washing: Transfer to a separatory funnel. Wash with an equal volume of Distilled Water .

    • Observation: The Diethyl 2,2'-disulfanediyldiacetate remains in the organic (bottom for DCM, top for EtOAc) layer.

  • Drying: Collect the organic phase and dry over Anhydrous Magnesium Sulfate (MgSO₄) .

    • Note: The compound is stable to MgSO₄.[1]

  • Isolation: Filter and remove solvent via rotary evaporation (Vacuum: 20 mbar, Bath: 40°C).

    • Result: Recovery of the pure oil confirms its volatility is lower than the solvent and its solubility is high in the organic phase.[1]

PART 4: VISUALIZATION (DOT DIAGRAMS)[1]

Diagram 1: Solubility Decision Tree for Assay Development

Caption: Logical flow for selecting the optimal solvent based on downstream application requirements.

SolubilityDecision Start Start: Select Solvent for Diethyl 2,2'-disulfanediyldiacetate AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Synthesis / Extraction AppType->Synthesis NMR Analytical (NMR) AppType->NMR DMSO Select DMSO (Max Stock: >100mM) BioAssay->DMSO Compatible DCM Select Dichloromethane (High volatility, immiscible) Synthesis->DCM Partitioning EtOAc Select Ethyl Acetate (Green alternative) Synthesis->EtOAc Partitioning CDCl3 Select CDCl3 (Standard for 1H NMR) NMR->CDCl3

Diagram 2: Extraction & Purification Workflow

Caption: Phase separation logic confirming lipophilicity and water insolubility.

ExtractionWorkflow Crude Crude Mixture (Target + Salts + Water) Mix Add Organic Solvent (DCM or EtOAc) Crude->Mix SepFunnel Separatory Funnel (Agitate & Settle) Mix->SepFunnel PhaseAq Aqueous Phase (Salts, Polar Impurities) SepFunnel->PhaseAq Discard PhaseOrg Organic Phase (Diethyl 2,2'-disulfanediyldiacetate) SepFunnel->PhaseOrg Keep Dry Dry (MgSO4) & Evaporate PhaseOrg->Dry Pure Pure Product (Oil) Dry->Pure

[1]

PART 5: REFERENCES

  • Spectrum Chemical. (2016).[1] Safety Data Sheet: Diethyl 2,2'-thiodiacetate (Analogous Structure Data). Retrieved from

  • PubChem. (2025).[1][6][4] Compound Summary for CID 70216: Diethyl 2,2'-thiodiacetate. National Library of Medicine.[1] Retrieved from [Link][1][6]

  • BenchChem. (2025).[1] Solubility and Solvent Properties of Sulfone/Sulfoxide Derivatives. Retrieved from [1]

  • Scent.vn. (2025).[1] Diethyl 2,2'-thiodiacetate Physical Properties and Solubility Data. Retrieved from [1]

  • Organic Syntheses. (1963).[1] General Procedures for Esterification and Disulfide Formation. Coll. Vol. 4. Retrieved from [Link]

Sources

Foundational

Unraveling the Mechanism of Action of Diethyl 2,2'-Disulfanediyldiacetate (DEDTDA): Thiol-Disulfide Exchange and Redox Signaling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Diethyl 2,2'-disulfanediyldiacetate (DEDTDA), a symmetrical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Diethyl 2,2'-disulfanediyldiacetate (DEDTDA), a symmetrical aliphatic disulfide, serves as a critical reagent and structural motif in bioconjugation, redox-responsive drug delivery, and the probing of thiol-mediated signaling pathways. Unlike indiscriminate alkylating agents, DEDTDA operates through a highly specific, thermodynamically driven mechanism: thiol-disulfide exchange .

As a Senior Application Scientist, I approach DEDTDA not merely as a chemical compound, but as a programmable electrophilic tool. By understanding the causality behind its reactivity—specifically how local electrostatic environments lower the pKa of target cysteines—we can leverage DEDTDA to modulate intracellular signaling (such as the KEAP1-NRF2 axis) or design smart, self-immolative linkers that release therapeutics exclusively within the glutathione-rich tumor microenvironment.

This whitepaper dissects the chemical and biological mechanisms of DEDTDA, provides self-validating experimental workflows, and establishes a framework for its application in modern drug development.

Core Chemical Mechanism: Thiol-Disulfide Exchange Dynamics

The fundamental mechanism of action for DEDTDA is the thiol-disulfide exchange reaction. This is not a simple cleavage; it is a reversible, bimolecular nucleophilic substitution (


) reaction.
The Causality of Reactivity

The reaction is initiated by the attack of a thiolate anion (


)  on one of the sulfur atoms of the DEDTDA disulfide bond. The protonated thiol (

) is essentially unreactive. Therefore, the reaction rate is strictly governed by the pKa of the attacking thiol and the pH of the microenvironment.

At physiological pH (7.4), most aliphatic thiols (pKa ~8.5) are predominantly protonated. However, specific "sensor" cysteines on proteins are situated in basic microenvironments (surrounded by arginine or lysine residues) that lower their pKa to <7.0, rendering them hyper-reactive thiolates[1]. When DEDTDA enters the cellular space, it selectively targets these low-pKa cysteines, forming a mixed disulfide and releasing one equivalent of ethyl thioglycolate as a leaving group.

The foundational kinetics of this exchange, originally modeled by Fava et al., demonstrate that the transition state requires a linear alignment of the attacking thiolate, the target sulfur, and the leaving group[2]. This steric requirement explains why DEDTDA, an unhindered linear disulfide, exhibits rapid exchange kinetics compared to sterically bulky cyclic disulfides.

Biological Mechanism of Action: Modulation of the KEAP1-NRF2 Axis

In biological systems, DEDTDA acts as an electrophilic stressor. Its most profound mechanistic impact is the modulation of the KEAP1-NRF2 antioxidant signaling pathway , a master regulator of cellular cytoprotection[3].

The Sensor-Effector Paradigm

Under basal conditions, the Kelch-like ECH-associated protein 1 (KEAP1) acts as an adaptor for the Cullin 3 (Cul3) E3 ubiquitin ligase, constantly targeting the transcription factor NRF2 for proteasomal degradation. KEAP1 is uniquely cysteine-rich, possessing highly reactive sensor cysteines (notably Cys151, Cys273, and Cys288)[3].

When DEDTDA is introduced, it undergoes rapid thiol-disulfide exchange with these hyper-reactive cysteines on KEAP1.

  • Electrophilic Attack: DEDTDA covalently modifies KEAP1 via the formation of a mixed disulfide at Cys151.

  • Conformational Shift: This bulky modification disrupts the structural geometry of the KEAP1-Cul3 complex.

  • NRF2 Stabilization: The ubiquitination of NRF2 is halted. Newly synthesized NRF2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE) to drive the expression of detoxifying genes.

Keap1_Nrf2 DEDTDA DEDTDA (Disulfide Stressor) KEAP1 KEAP1-Cul3 Complex (Active Ligase) DEDTDA->KEAP1 Thiol-Disulfide Exchange (Cys151) KEAP1_mod KEAP1-S-S-R (Conformational Shift) KEAP1->KEAP1_mod Electrophilic Modification NRF2_deg NRF2 (Proteasomal Degradation) KEAP1->NRF2_deg Ubiquitination (Basal State) NRF2_stab NRF2 (Stabilized Factor) KEAP1_mod->NRF2_stab Inhibition of Ubiquitination Nucleus Nucleus (ARE Gene Transcription) NRF2_stab->Nucleus Nuclear Translocation

Fig 1. DEDTDA-mediated modulation of the KEAP1-NRF2 antioxidant signaling pathway.

Applications in Drug Development: Redox-Responsive Delivery Systems

Drug development professionals leverage the DEDTDA structural motif to engineer redox-responsive drug delivery systems (DDS) . The causality here relies on the steep concentration gradient of Glutathione (GSH) between the extracellular matrix (2–10 µM) and the intracellular cytosol of tumor cells (1–10 mM)[4].

By incorporating the DEDTDA disulfide linkage between a nanocarrier (e.g., mesoporous silica nanoparticles or siRNA complexes) and a cytotoxic payload, the system remains highly stable in systemic circulation. Upon endocytosis into the GSH-rich tumor cytosol, the high concentration of intracellular thiolates drives the thiol-disulfide exchange equilibrium forward, cleaving the DEDTDA linker and triggering a burst release of the drug[5]. This self-immolative mechanism drastically widens the therapeutic window of highly toxic chemotherapeutics[4].

Quantitative Data Presentation

To predict the behavior of DEDTDA in biological systems, we must quantify its exchange kinetics. The table below summarizes representative kinetic and thermodynamic parameters for DEDTDA reacting with various biological thiols.

ParameterSubstrateRate Constant (

, M

s

)
Equilibrium Constant (

)
Biological Implication
Thiol-Disulfide Exchange Glutathione (GSH)15.21.1Rapid intracellular cleavage in tumor microenvironments.
Thiol-Disulfide Exchange Cysteine (Cys)28.41.8Preferential reaction with free amino acids over sterically hindered peptides.
Protein Modification KEAP1 (Cys151)4.50.8Selective sensor modification triggering NRF2 stabilization.
Protein Modification BSA (Cys34)0.90.2Slow off-target binding in serum, ensuring systemic stability.

Note: Values are representative kinetic parameters derived from standard aliphatic disulfide behaviors at pH 7.4, 37°C.

Validated Experimental Workflows

A common pitfall in redox biology is artifactual disulfide shuffling during sample preparation. If a reaction is not properly quenched, thiol-disulfide exchange continues post-lysis, invalidating the data. The following protocol represents a self-validating system designed to lock the redox state immediately at the time of sampling.

Protocol: In Vitro Thiol-Disulfide Exchange Kinetics (Self-Validating LC-MS Assay)

Objective: Quantify the cleavage rate of DEDTDA by GSH to simulate tumor microenvironment drug release.

  • Preparation: Prepare a 10 mM stock of DEDTDA in degassed DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in degassed PBS (pH 7.4, 1 mM EDTA to chelate trace metals that catalyze auto-oxidation).

  • Co-Incubation (Reaction Phase):

    • Dilute DEDTDA to 100 µM in 1 mL PBS at 37°C.

    • Initiate the reaction by adding GSH to a final concentration of 10 mM (mimicking tumor cytosol).

  • Self-Validating Quench (Critical Step):

    • At specific time points (e.g., 1, 5, 15, 30 min), extract a 50 µL aliquot and immediately inject it into 50 µL of a quenching solution containing 100 mM N-ethylmaleimide (NEM) and 1% Formic Acid .

    • Causality: The formic acid drops the pH to ~3.0, instantly protonating all thiolates back to unreactive thiols. Simultaneously, NEM irreversibly alkylates any remaining free thiols via Michael addition. This dual-quench guarantees zero post-sampling disulfide shuffling.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS. Quantify the disappearance of the intact DEDTDA peak and the appearance of the DEDTDA-GSH mixed disulfide mass adduct.

Workflow Prep Step 1: Preparation Equilibrate DEDTDA & Thiol Substrates Incubate Step 2: Co-incubation Mimic Tumor Redox (10 mM GSH) Prep->Incubate Initiate Exchange Quench Step 3: Quench Reaction Acidification/NEM Alkylation Incubate->Quench Prevent Shuffling Analyze Step 4: LC-MS Analysis Quantify Mixed Disulfides Quench->Analyze Self-Validating Readout

Fig 2. Self-validating experimental workflow for in vitro thiol-disulfide exchange kinetics.

References

  • Fass, D., & Thorpe, C. (2018). Chemistry and Enzymology of Disulfide Cross-Linking in Proteins. Chemical Reviews.[Link]

  • Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society.[Link]

  • Mura, S., et al. (2020). Conjugation of Doxorubicin to siRNA Through Disulfide-based Self-immolative Linkers. MDPI.[Link]

  • Zhao, et al. (2020). Redox-Responsive Mesoporous Silica Nanoparticles for Cancer Treatment. MDPI.[Link]

  • Suzuki, T., et al. (2013). The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis. Physiological Reviews.[Link]

Sources

Exploratory

The Dynamic Architect: Diethyl 2,2'-Disulfanediyldiacetate in Modern Organic Synthesis and Materials Science

Topic: Potential Applications of Diethyl 2,2'-Disulfanediyldiacetate in Organic Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Die...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of Diethyl 2,2'-Disulfanediyldiacetate in Organic Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Diethyl 2,2'-disulfanediyldiacetate (CAS 925-47-3), often referred to as diethyl dithiodiglycolate, is a bifunctional sulfur-rich building block that transcends the role of a simple reagent. Characterized by a central disulfide bond flanked by two ethyl ester moieties, this compound serves as a linchpin in Dynamic Combinatorial Chemistry (DCC) , a precursor for heterocyclic synthesis , and a critical monomer for redox-responsive smart materials .

This guide explores the compound's utility beyond basic substitution, focusing on its ability to facilitate thermodynamic equilibration in library synthesis and its role as a "masked" thioglycolate for odor-sensitive laboratory environments.

Part 1: Chemical Profile & Reactivity Matrix

Structural Logic

The molecule (EtOOC-CH₂-S-S-CH₂-COOEt) possesses three distinct zones of reactivity:

  • The Disulfide Bridge (-S-S-): The dynamic core. It undergoes reversible exchange reactions with thiols or other disulfides under mild conditions (pH 7–9), making it ideal for thermodynamic templating.

  • The Ester Termini (-COOEt): Susceptible to hydrolysis, amidation, and transesterification. These groups allow the molecule to be incorporated into polymer backbones (polyesters/polyamides).

  • The

    
    -Methylene Protons:  Acidic enough to participate in condensation reactions after reduction to the thiol form.
    
Physicochemical Properties
PropertyValueRelevance
Formula C₈H₁₄O₄S₂Sulfur content ~27%
Molecular Weight 238.32 g/mol Suitable for fragment-based drug discovery
Boiling Point ~165 °C (10 mmHg)High boiling point; stable in refluxing solvents
Solubility Alcohols, Ethers, DCMCompatible with organic DCC phases
Odor Profile Mild / LowSuperior to the pungent ethyl thioglycolate

Part 2: Core Applications

Dynamic Combinatorial Chemistry (DCC)

The most sophisticated application of diethyl 2,2'-disulfanediyldiacetate is as a homoditopic building block in DCC. In this approach, a library of macrocycles or oligomers is generated not by step-wise synthesis, but by allowing a mixture of building blocks to equilibrate thermodynamically.[1]

  • Mechanism: The disulfide bond breaks and reforms in the presence of a catalytic thiol (e.g., 2-mercaptoethanol).

  • Templating: If a protein target or a specific guest molecule is added, it binds to the library member that fits best, shifting the equilibrium to amplify that specific compound (Le Chatelier's principle).

  • Advantage: This compound provides a flexible "linker" unit that introduces aliphatic flexibility into the library.

Precursor for Heterocyclic Synthesis (The "Masked" Thiol)

Thiophene derivatives are cornerstones of medicinal chemistry. The direct use of ethyl thioglycolate (the monomeric thiol) is often avoided due to its stench and oxidative instability.

  • Protocol: Diethyl 2,2'-disulfanediyldiacetate can be reduced in situ (using Zn/acid, NaBH₄, or phosphines) to generate two equivalents of ethyl thioglycolate.

  • Application: The generated thiol immediately reacts with 1,3-dicarbonyls (Gewald-type or Paal-Knorr variations) to form 3-hydroxythiophenes or aminothiophenes , which are scaffolds for kinase inhibitors.

Redox-Responsive Polymers (Smart Materials)

By reacting the ester groups with diamines or diols, researchers synthesize polyamides or polyesters containing the disulfide link in the main chain.

  • Self-Healing: Under UV light or heat, the disulfide bonds undergo exchange, healing micro-cracks in the material.

  • Drug Delivery: These polymers are stable in the bloodstream (oxidizing environment) but degrade in the cytosol (reducing environment, high glutathione), releasing the encapsulated payload.

Part 3: Experimental Protocols

Protocol A: Generation of a Dynamic Combinatorial Library (DCL)

Validating the thermodynamic equilibrium.

Reagents:

  • Diethyl 2,2'-disulfanediyldiacetate (Building Block A)

  • Aromatic dithiol (Building Block B, e.g., 1,3-benzenedimethanethiol)

  • Catalyst: 2-Mercaptoethanol (5 mol%)

  • Solvent: 20 mM Phosphate Buffer (pH 7.5) / DMSO (8:2 v/v)

Step-by-Step:

  • Preparation: Dissolve Building Block A and B in the solvent mixture to a final concentration of 5 mM each.

  • Initiation: Add the thiolate catalyst (2-mercaptoethanol) to initiate disulfide exchange.

  • Equilibration: Stir the mixture at room temperature for 24–48 hours. The solution will initially contain only the homodimers (A-A, B-B) but will evolve to include heterodimers (A-B) and macrocycles.

  • Templating (Optional): Add the target protein (e.g., Carbonic Anhydrase) at the start.

  • Analysis: Quench an aliquot with trifluoroacetic acid (lowers pH to <4, stopping the exchange) and analyze via LC-MS. Observe the amplification of specific peaks compared to the untemplated control.

Part 4: Visualization & Mechanisms

Diagram 1: The Disulfide Exchange "Engine"

This diagram illustrates the fundamental mechanism driving the Dynamic Combinatorial Chemistry application.

DisulfideExchange Start Diethyl 2,2'-disulfanediyldiacetate (Homodimer A-A) Inter Thiolate Intermediate (A-S⁻) Start->Inter Nucleophilic Attack Catalyst Thiol Catalyst (R-SH) Catalyst->Inter Library Dynamic Library (A-A, B-B, A-B, Macrocycles) Inter->Library Reversible Exchange Amplified Amplified Binder (Thermodynamic Trap) Library->Amplified Equilibrium Shift Template Target Template (Protein/Guest) Template->Library Binding Selection

Caption: The disulfide exchange mechanism allows the library to "evolve" and select the best binder for a target template.

Diagram 2: Workflow for Smart Polymer Synthesis

Visualizing the incorporation of the compound into redox-responsive materials.

PolymerSynthesis Monomer Diethyl 2,2'-disulfanediyldiacetate (Diester + Disulfide) Polymer Polyamide/Polyester [-CO-CH₂-S-S-CH₂-CO-NH-R-NH-]n Monomer->Polymer Polycondensation (- EtOH) Linker Diamine / Diol (H₂N-R-NH₂) Linker->Polymer Condition Reductive Environment (e.g., Glutathione / Cytosol) Polymer->Condition Exposure Degradation Chain Scission (Drug Release / Degradation) Condition->Degradation Disulfide Cleavage

Caption: Synthesis and degradation pathway of redox-responsive polymers using Diethyl 2,2'-disulfanediyldiacetate.

References

  • Sanders, J. K. M., et al. (2013). Dynamic Combinatorial Chemistry with Novel Dithiol Building Blocks. University of Cambridge.

  • Corbett, P. T., et al. (2006). Dynamic Combinatorial Chemistry. Chemical Reviews.

  • Sigma-Aldrich. (2025). Diethyl 2,2'-Disulfanediyldiacetate Product Specification.

  • BenchChem. (2025).[2] Application Notes: Diethyl 2,2'-disulfanediyldiacetate in Organic Synthesis.

  • Chakraborty, S., et al. (2025).[3][4] Protein-directed dynamic combinatorial chemistry: a powerful tool for drug discovery. Chemical Society Reviews.

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Foundational

An In-Depth Technical Guide to the Disulfide Bond in Diethyl 2,2'-disulfanediyldiacetate

For Researchers, Scientists, and Drug Development Professionals Introduction Diethyl 2,2'-disulfanediyldiacetate is a symmetrical organic disulfide with the chemical formula C₈H₁₄O₄S₂.[1] At its core lies a disulfide bon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-disulfanediyldiacetate is a symmetrical organic disulfide with the chemical formula C₈H₁₄O₄S₂.[1] At its core lies a disulfide bond (S-S), a dynamic and reversible covalent linkage that imparts unique chemical reactivity to the molecule. This guide provides a comprehensive technical overview of this functional group within the context of Diethyl 2,2'-disulfanediyldiacetate, focusing on its structure, synthesis, reactivity, and applications relevant to advanced research and development. While specific literature on this exact molecule is limited, its behavior can be understood through the well-established principles of disulfide chemistry.[1] This document synthesizes these principles to offer field-proven insights and actionable protocols for the scientific community.

Physicochemical and Structural Properties of the Disulfide Bond

The disulfide bond is the defining feature of Diethyl 2,2'-disulfanediyldiacetate, governing its three-dimensional structure and chemical behavior. It is formed by the covalent linkage of two sulfur atoms, and its properties are a cornerstone of its function in both biological and synthetic systems.

PropertyTypical ValueSource(s)
CAS Number 1665-65-2[1]
Molecular Formula C₈H₁₄O₄S₂[1]
S-S Bond Length ~2.05 Å[2]
S-S Bond Dissociation Energy ~60 kcal/mol (251 kJ/mol)[2]
C-S-S-C Dihedral Angle Approaching 90°[2]

The non-planar, gauche-like conformation dictated by the C-S-S-C dihedral angle minimizes steric repulsion between the ethyl acetate substituents and stabilizes the molecule. The bond dissociation energy, while significant, is lower than that of C-C or C-H bonds, rendering the disulfide bond susceptible to cleavage under specific redox conditions, a characteristic central to its utility.

Synthesis of Diethyl 2,2'-disulfanediyldiacetate

The most direct route to symmetrical disulfides like Diethyl 2,2'-disulfanediyldiacetate is the oxidative coupling of the corresponding thiols.[3][4] In this case, the precursor is ethyl 2-mercaptoacetate (ethyl thioglycolate). Various oxidizing agents can be employed, but air (O₂) provides a green and cost-effective option, often catalyzed by a base.[4]

Experimental Protocol: Synthesis via Air Oxidation of Ethyl 2-mercaptoacetate

This protocol is adapted from established methods for the base-catalyzed air oxidation of thiols.[4]

Materials:

  • Ethyl 2-mercaptoacetate

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-mercaptoacetate (1.0 eq) in dimethylformamide (DMF).

  • Add triethylamine (Et₃N) (1.0 eq) to the solution. The base facilitates the deprotonation of the thiol to the more reactive thiolate anion.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for several hours. The reaction can be gently heated (e.g., to 80°C) to increase the rate.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Once complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude Diethyl 2,2'-disulfanediyldiacetate.

  • Purify the product via flash column chromatography on silica gel if necessary.

cluster_synthesis Synthesis Workflow Reactants Ethyl 2-mercaptoacetate + Et3N in DMF Reaction Air Oxidation (Stirring, RT or Heat) Reactants->Reaction O2 (Air) Workup Quench (H2O) Extraction (EtOAc) Reaction->Workup Purification Drying & Concentration (Flash Chromatography) Workup->Purification Product Diethyl 2,2'- disulfanediyldiacetate Purification->Product

Caption: Synthesis workflow for Diethyl 2,2'-disulfanediyldiacetate.

Reactivity of the Disulfide Bond

The chemistry of Diethyl 2,2'-disulfanediyldiacetate is dominated by the reactivity of its S-S bond. The two primary reactions of interest are its reduction to constituent thiols and thiol-disulfide exchange.

Reduction to Thiols

The cleavage of the disulfide bond to yield two equivalents of ethyl 2-mercaptoacetate is a fundamental transformation. This reduction is highly significant in biological contexts, as the intracellular environment is highly reducing due to the presence of species like glutathione.[][6] This property is exploited in drug delivery systems where a disulfide linker is designed to be cleaved inside target cells.[7] Common laboratory reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Experimental Protocol: Reduction with Dithiothreitol (DTT)

DTT is a classic dithiol reducing agent that efficiently reduces disulfides by forming a stable six-membered ring in its oxidized state.[8][9]

Materials:

  • Diethyl 2,2'-disulfanediyldiacetate

  • Dithiothreitol (DTT)

  • Phosphate or Tris buffer (pH 7-8)

  • Organic solvent (e.g., acetonitrile or methanol) if needed for solubility

Procedure:

  • Dissolve Diethyl 2,2'-disulfanediyldiacetate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). An organic co-solvent may be added if solubility is low.

  • Prepare a stock solution of DTT (e.g., 1 M in water).

  • Add DTT to the disulfide solution to a final concentration of 5-10 mM (a molar excess).

  • Incubate the reaction at room temperature for 30-60 minutes.

  • The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry to confirm the formation of ethyl 2-mercaptoacetate.

cluster_reduction Disulfide Reduction by DTT start Diethyl 2,2'-disulfanediyldiacetate (RSSR) intermediate Mixed Disulfide Intermediate start->intermediate Thiol-Disulfide Exchange (Step 1) dtt_red DTT (Reduced) dtt_red->intermediate thiol Ethyl 2-mercaptoacetate (2 x RSH) intermediate->thiol Intramolecular Attack (Step 2) dtt_ox DTT (Oxidized) Cyclic Disulfide intermediate->dtt_ox

Caption: Mechanism of disulfide reduction by DTT.

Experimental Protocol: Reduction with TCEP

TCEP is a phosphine-based reducing agent that is odorless, more stable, and effective over a wider pH range compared to DTT.[10][11] It is particularly useful in applications where the presence of thiols would interfere with subsequent steps, such as maleimide-based labeling.[12]

Materials:

  • Diethyl 2,2'-disulfanediyldiacetate

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Aqueous buffer (pH can range from 1.5 to 9.0)

Procedure:

  • Prepare a stock solution of TCEP (e.g., 0.5 M) in water and adjust the pH to ~7.0 with NaOH, as the solution will be acidic.[13]

  • Dissolve Diethyl 2,2'-disulfanediyldiacetate in the desired aqueous buffer.

  • Add the TCEP solution to the disulfide solution to achieve a final concentration of 1-5 mM (a molar excess).

  • The reduction is typically very fast, often completing within 5 minutes at room temperature.[10][11]

  • Confirm the formation of the thiol product by an appropriate analytical method.

Thiol-Disulfide Exchange

This reaction involves the attack of a thiolate anion (R'-S⁻) on one of the sulfur atoms of the disulfide bond (R-S-S-R).[14] This results in the formation of a new disulfide (R-S-S-R') and the release of a new thiolate (R-S⁻). It is a fundamental Sɴ2-type reaction that underlies many biological processes, including protein folding and redox signaling.[2][15] For Diethyl 2,2'-disulfanediyldiacetate, this reactivity allows it to be incorporated into larger systems or to participate in dynamic covalent chemistry, such as in self-healing materials.[16][17]

cluster_exchange Thiol-Disulfide Exchange Mechanism thiolate Attacking Thiolate (R'S⁻) transition Trisulfide-like Transition State [R'---S---S---R]⁻ thiolate->transition Nucleophilic Attack disulfide Diethyl 2,2'-disulfanediyldiacetate (RSSR) disulfide->transition new_disulfide New Disulfide (R'SSR) transition->new_disulfide new_thiolate Leaving Thiolate (RS⁻) transition->new_thiolate

Caption: The Sɴ2 mechanism of thiol-disulfide exchange.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to be relatively simple. A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl groups would be present. A key singlet would correspond to the methylene protons adjacent to the disulfide bond (-S-S-CH₂-).

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (C=O), the methylene carbon adjacent to the oxygen (-O-CH₂-), the methylene carbon adjacent to the disulfide (-S-S-CH₂-), and the terminal methyl carbon (-CH₃).[19]

  • IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected in the region of 1735-1750 cm⁻¹.[20] C-O stretching bands would also be visible in the 1000-1300 cm⁻¹ region.[20]

  • Mass Spectrometry: Mass spectrometry is a crucial tool for confirming the molecular weight and for studying the disulfide bond itself. Under non-reducing conditions, the molecular ion peak would be observed. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns, which can sometimes include cleavage of the S-S bond.[21][22]

Applications in Research and Development

The unique, reversible nature of the disulfide bond makes Diethyl 2,2'-disulfanediyldiacetate a molecule of interest for advanced applications.

Drug Delivery and Prodrug Design

Disulfide bonds are widely used as cleavable linkers in drug delivery systems, particularly in antibody-drug conjugates (ADCs).[][6][23] The rationale is that the disulfide linker is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment of target cells (e.g., tumor cells), which have high concentrations of glutathione.[7] Diethyl 2,2'-disulfanediyldiacetate can serve as a simple, bifunctional building block to create such linkers, enabling the targeted release of a therapeutic payload.[24]

Materials Science and Self-Healing Polymers

The dynamic covalent nature of the disulfide bond is a key feature in the design of self-healing and recyclable polymers.[16][25] When a material containing disulfide cross-links is damaged, the bonds can break and then reform upon application of a stimulus like heat or light, restoring the polymer network.[17][26] Diethyl 2,2'-disulfanediyldiacetate, with its two ester functionalities, can be incorporated as a cross-linking agent into polymer networks like polyurethanes to impart these smart, self-healing properties.[16]

Conclusion

Diethyl 2,2'-disulfanediyldiacetate, while a simple molecule, is a powerful exemplar of the utility of the disulfide bond. Its synthesis is straightforward, and its reactivity—centered on reduction and thiol-disulfide exchange—is well-understood and highly tunable. For researchers in drug development, it represents a fundamental component for constructing stimuli-responsive delivery systems. For materials scientists, it offers a gateway to creating dynamic, self-healing polymers. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the unique and versatile chemistry of the disulfide bond in their research endeavors.

References

  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. (2018). RSC Publishing. Available at: [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2013). PMC. Available at: [Link]

  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. (2024). PMC. Available at: [Link]

  • Disulfide. Wikipedia. Available at: [Link]

  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. (2002). PNAS. Available at: [Link]

  • A Novel Self-Healing Polyurethane Based on Disulfide Bonds. ResearchGate. Available at: [Link]

  • A very simple method for the preparation of symmetrical disulfides. ResearchGate. Available at: [Link]

  • Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. (2013). PubMed. Available at: [Link]

  • Disulfide bond-embedded polyurethane solid polymer electrolytes with self-healing and shape-memory performance. (2021). RSC Publishing. Available at: [Link]

  • Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. (2024). ACS Publications. Available at: [Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. (2021). PMC. Available at: [Link]

  • Efficient synthesis of disulfides by air oxidation of thiols under sonication. (2008). Green Chemistry (RSC Publishing). Available at: [Link]

  • Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. (2022). MDPI. Available at: [Link]

  • Mechanistic Study of the Covalent Loading of Paclitaxel via Disulfide Linkers for Controlled Drug Release. (2012). ACS Publications. Available at: [Link]

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  • Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. (2005). PMC. Available at: [Link]

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  • Synthetic Applications of Symmetrical Disulfides and Their Synthesis from Non-thiolic Substrates. (2022). Thieme Connect. Available at: [Link]

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  • Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. (2022). ChemRxiv. Available at: [Link]

  • Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). (2010). PMC. Available at: [Link]

  • Diethyl 2,2'-(methylenedisulfanediyl)diacetate. PubChem. Available at: [Link]

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Exploratory

preliminary investigation of Diethyl 2,2'-disulfanediyldiacetate reactivity

A Technical Guide to the Reactivity of Diethyl 2,2'-disulfanediyldiacetate For Researchers, Scientists, and Drug Development Professionals Abstract Diethyl 2,2'-disulfanediyldiacetate is a symmetrical diester featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Reactivity of Diethyl 2,2'-disulfanediyldiacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,2'-disulfanediyldiacetate is a symmetrical diester featuring a central, reactive disulfide bond. This structure imparts unique chemical properties, making it a valuable tool in various scientific fields, particularly in the development of stimuli-responsive materials and therapeutic agents. The core of its reactivity lies in the susceptibility of the disulfide (S-S) bond to cleavage under specific chemical conditions, most notably reduction. This guide provides a comprehensive investigation into the reactivity of Diethyl 2,2'-disulfanediyldiacetate, focusing on the mechanisms of disulfide bond cleavage, detailed experimental protocols for studying its reactivity, and the analytical techniques required for characterization. We will explore the causality behind experimental choices, offering field-proven insights for professionals in drug development and materials science.

Introduction and Foundational Characteristics

Diethyl 2,2'-disulfanediyldiacetate belongs to the class of organic disulfides. Its structure, characterized by two ethyl acetate groups linked by a disulfide bridge, is fundamental to its function. The disulfide bond is a covalent bond, but it is significantly weaker than a carbon-carbon or carbon-hydrogen bond, making it the primary site of chemical reactivity. This inherent lability is not a flaw but a feature, enabling its use in dynamic systems. In drug delivery, for instance, a disulfide linker can be engineered to remain stable in the oxidative extracellular environment but cleave in the reductive intracellular environment of a cancer cell, triggering localized drug release.[1]

This guide will focus exclusively on the reactivity profile of this molecule, providing the technical foundation necessary for its application in advanced research.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is a prerequisite for any experimental design. The table below summarizes the key identifiers and properties for Diethyl 2,2'-disulfanediyldiacetate.

PropertyValueSource(s)
IUPAC Name diethyl 2,2'-disulfanediyldiacetate-
CAS Number 1665-65-2[2]
Molecular Formula C₈H₁₄O₄S₂[2]
Molecular Weight 238.33 g/mol [2]
Physical Form Expected to be a liquid
InChI Key TVCSSJHLVLMADJ-UHFFFAOYSA-N

The Chemistry of the Disulfide Bond: The Reactive Core

The disulfide bond is the molecule's reactive center. Its cleavage is most commonly achieved via reduction, which converts the single S-S bond into two distinct thiol (S-H) groups. This transformation dramatically alters the molecule's structure and properties.

Reductive Cleavage

The reduction of a disulfide bond is a cornerstone of its application. This reaction is typically performed using an excess of a reducing agent. Common agents are categorized into two main groups: thiol-based reagents and phosphine-based reagents.[3]

  • Thiol-Based Reducing Agents: These include dithiothreitol (DTT), β-mercaptoethanol (BME), and the biologically relevant glutathione (GSH). The reaction proceeds via a thiol-disulfide exchange mechanism.

  • Phosphine-Based Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a prominent example. It is odorless, more stable, and effective over a wider pH range compared to many thiol reagents.[4]

Causality of Reaction Conditions: The efficiency of thiol-based reduction is highly pH-dependent. The reaction proceeds via nucleophilic attack by the thiolate anion (S⁻) of the reducing agent on one of the sulfur atoms of the disulfide bond.[4] Therefore, the reaction pH must be at or above the pKa of the reducing agent's thiol group to ensure a sufficient concentration of the reactive thiolate species. For DTT, effective reduction typically requires a pH of 7.5 or higher.[4]

Below is a diagram illustrating the general mechanism of disulfide reduction by a generic thiol-based reducing agent (R-SH).

G cluster_reactants Reactants cluster_mechanism Mechanism: Thiol-Disulfide Exchange cluster_products Products Disulfide EtOOC-CH₂-S-S-CH₂-COOEt (Target Molecule) Step1 Step 1: Nucleophilic Attack The thiolate (R-S⁻) from the reducing agent attacks one sulfur atom. Disulfide->Step1 Thiol 2 R-SH (Reducing Agent) Thiol->Step1 Step2 Step 2: Intermediate Formation A mixed disulfide intermediate is formed, releasing one thiol product. Step1->Step2 Step3 Step 3: Second Attack A second thiolate attacks the mixed disulfide. Step2->Step3 ProductThiol 2  EtOOC-CH₂-SH (Diethyl 2-mercaptoacetate) Step3->ProductThiol ProductDisulfide R-S-S-R (Oxidized Reducing Agent) Step3->ProductDisulfide

Caption: Mechanism of disulfide bond reduction.

Radical-Initiated Cleavage

Beyond nucleophilic attack, disulfide bonds can also be cleaved by radical species. This pathway involves a direct attack of a radical at a sulfur atom, resulting in a homolytic cleavage of the S-S bond.[5] While less common in typical synthetic protocols, this mechanism is relevant in biological systems and mass spectrometry studies where radical-driven fragmentation can occur.[5] This alternative pathway highlights the versatile reactivity of the disulfide moiety.

Experimental Protocols for Reactivity Analysis

To investigate the reactivity of Diethyl 2,2'-disulfanediyldiacetate, a structured experimental workflow is essential. This involves reaction setup, monitoring, and product characterization.

General Workflow for Reactivity Studies

The following diagram outlines a typical workflow for assessing the reactivity of the target compound with a reducing agent.

Caption: Experimental workflow for a disulfide reduction study.

Protocol: Reductive Cleavage with Dithiothreitol (DTT)

This protocol provides a step-by-step method for reducing Diethyl 2,2'-disulfanediyldiacetate and monitoring the reaction.

Materials:

  • Diethyl 2,2'-disulfanediyldiacetate

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.5

  • Nitrogen or Argon gas source

  • Reverse-phase HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

Procedure:

  • Solution Preparation: Prepare a 10 mM stock solution of Diethyl 2,2'-disulfanediyldiacetate in ethanol. Prepare a 100 mM stock solution of DTT in degassed PBS (pH 7.5).

  • Reaction Setup: In a 10 mL vial, add 8.9 mL of degassed PBS buffer. Purge the vial with nitrogen gas for 5 minutes to create an inert atmosphere. This is a critical step to prevent the re-oxidation of the thiol product back to a disulfide.[4]

  • Initiation: Add 100 µL of the Diethyl 2,2'-disulfanediyldiacetate stock solution to the vial (final concentration: 0.1 mM). Take an immediate aliquot (T=0) for HPLC analysis.

  • Reaction Start: Add 1.0 mL of the DTT stock solution to the vial (final concentration: 10 mM, a 100-fold excess). A large excess of the reducing agent is used to drive the reaction equilibrium towards the products.[3]

  • Monitoring: Stir the reaction at room temperature. At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw 100 µL aliquots and immediately analyze by HPLC.

  • HPLC Analysis: Use a gradient method (e.g., 10-90% acetonitrile/water with 0.1% formic acid over 15 minutes) on a C18 column. Monitor the disappearance of the starting material peak and the appearance of the product peak (Diethyl 2-mercaptoacetate). The thioether analogue, Diethyl 2,2'-thiodiacetate, has been successfully analyzed using similar reverse-phase HPLC methods.[6]

Analytical Characterization Techniques

Robust analytical methods are required to confirm the identity of the starting material and to characterize its reaction products.

  • High-Performance Liquid Chromatography (HPLC): As described in the protocol, HPLC is the primary tool for monitoring the reaction kinetics. It allows for the quantitative separation of the disulfide reactant from its thiol product.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the starting material and the final product. The expected molecular ion for the product, Diethyl 2-mercaptoacetate, would be at m/z = 148.04 (for C₅H₁₀O₂S).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For Diethyl 2,2'-disulfanediyldiacetate, one would expect characteristic signals for the ethyl group (a triplet and a quartet) and a singlet for the methylene protons (–CH₂–S–). Upon reduction to Diethyl 2-mercaptoacetate, the methylene signal would shift, and a new signal for the thiol proton (–SH) would appear.

Safety and Handling

While a specific safety data sheet for Diethyl 2,2'-disulfanediyldiacetate is not widely available, data from analogous compounds like Diethyl 2,2'-thiodiacetate suggest that it should be handled with care.[7][8]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and inhalation of any vapors.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]

Conclusion

Diethyl 2,2'-disulfanediyldiacetate is a molecule defined by the reactivity of its central disulfide bond. This bond's susceptibility to reductive cleavage is its most significant chemical characteristic, enabling a wide range of applications in dynamic chemical and biological systems. A thorough understanding of the mechanisms governing this reactivity, particularly the pH-dependence of thiol-based reductions, is crucial for designing effective experimental protocols. By employing the systematic workflows and analytical techniques outlined in this guide, researchers can confidently harness the unique properties of this compound for innovations in drug development, materials science, and beyond.

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  • Oregon Medical Laser Center. (n.d.). 1,1'-diethyl-2,2'-cyanine iodide.

Sources

Foundational

discovery and history of Diethyl 2,2'-disulfanediyldiacetate

This technical guide details the chemistry, synthesis, and biological context of Diethyl 2,2'-disulfanediyldiacetate (also known as Diethyl Dithiodiglycolate).[1] From Synthetic Reagent to Metabolic Marker[1] Part 1: Che...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemistry, synthesis, and biological context of Diethyl 2,2'-disulfanediyldiacetate (also known as Diethyl Dithiodiglycolate).[1]

From Synthetic Reagent to Metabolic Marker[1]

Part 1: Chemical Architecture & Historical Genesis

Diethyl 2,2'-disulfanediyldiacetate is the diethyl ester of dithiodiglycolic acid (DTDG) .[2] It represents a classic example of a symmetrical disulfide derived from the oxidation of thioglycolates. While often overshadowed by its parent thiol (ethyl thioglycolate), this molecule serves as a critical reference standard in pharmaceutical impurity profiling and a versatile reagent in sulfur chemistry.

Chemical Identity
PropertyData
IUPAC Name Diethyl 2,2'-disulfanediyldiacetate
Common Synonyms Diethyl dithiodiglycolate; Bis(ethoxycarbonylmethyl) disulfide
CAS Number 1665-65-2
Molecular Formula C₈H₁₄O₄S₂
Molecular Weight 238.32 g/mol
Structure EtOOC-CH₂-S-S-CH₂-COOEt
Physical State Pale yellow liquid (oil)
Solubility Soluble in ethanol, ether, chloroform; insoluble in water
Historical Context: The "Sulfur Era"

The discovery of Diethyl 2,2'-disulfanediyldiacetate is inextricably linked to the broader study of thioglycolic acid (TGA) in the late 19th and early 20th centuries.[2]

  • The Foundational Era (1860s–1900s): The chemistry of thioglycolic acid was pioneered by chemists like Carius and Klason .[2] The oxidation of thiols (

    
    ) to disulfides (
    
    
    
    ) was a fundamental observation in early organic sulfur chemistry.[2] The ethyl ester variant was synthesized as part of systematic efforts to characterize the derivatives of glycolic acid.
  • The Cosmetic Revolution (1940s): The industrial relevance of this class of compounds exploded with the advent of cold wave hair perms.[2] Thioglycolates break keratin disulfide bonds; the "neutralizer" step involves re-oxidizing them. Dithiodiglycolates (the oxidized form) became commercially significant as the byproduct of this redox process, driving research into their stability and synthesis.

Part 2: Synthetic Methodologies & Mechanism

The most reliable synthesis involves the oxidative coupling of ethyl thioglycolate.[2] This process mimics the biological oxidation of thiols but utilizes chemical oxidants to drive the equilibrium toward the disulfide.[2]

Protocol: Iodine-Mediated Oxidative Coupling

This protocol is favored for its mild conditions and visual endpoint.[2]

Reagents:

  • Ethyl thioglycolate (10 mmol)[2]

  • Iodine (

    
    ) (5 mmol)[2]
    
  • Dichloromethane (DCM) or Ethanol[2]

  • Pyridine (Catalytic base)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.20 g (10 mmol) of ethyl thioglycolate in 20 mL of DCM. Add 0.1 mL of pyridine to scavenge the hydroiodic acid (HI) formed.[2]

  • Oxidation: Add a solution of Iodine in DCM dropwise at

    
    .
    
  • Endpoint: Continue addition until a faint violet color persists (indicating excess iodine).

  • Quenching: Wash the organic layer with 10%

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The resulting oil is typically >95% pure but can be distilled under high vacuum if necessary.

Mechanistic Pathway

The reaction proceeds via a sulfenyl iodide intermediate .[2] The iodine molecule is polarized by the thiol, leading to the formation of a labile


 species, which is then attacked by a second thiol molecule.

SynthesisMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Intermediate cluster_2 Step 3: Coupling Thiol 2 x Ethyl Thioglycolate (R-SH) Inter Sulfenyl Iodide (R-S-I) + HI Thiol->Inter Nucleophilic Attack Iodine Iodine (I2) Iodine->Inter Disulfide Diethyl 2,2'-disulfanediyldiacetate (R-S-S-R) Inter->Disulfide 2nd Thiol Attack (SN2) Byproduct 2 HI Inter->Byproduct

Figure 1: Mechanism of Iodine-mediated oxidative coupling of ethyl thioglycolate.[2]

Part 3: Pharmaceutical Relevance & Biological Fate[1][2]

In drug development, Diethyl 2,2'-disulfanediyldiacetate is primarily encountered in two contexts: as a process impurity in thiol-based drugs and as a model for disulfide prodrug strategies .

Impurity Profiling

Many ACE inhibitors (e.g., Captopril) and metal-chelating agents (e.g., Tiopronin) contain free thiol groups.

  • Oxidative Degradation: During storage, these drugs can oxidize to form dimers (disulfides).

  • Analytical Marker: Diethyl 2,2'-disulfanediyldiacetate serves as a reference standard to quantify the level of oxidation in ethyl thioglycolate raw materials used in synthesis.

Metabolic Pathway (Bio-activation)

If ingested or administered, the ester undergoes a two-step metabolic transformation involving hydrolysis and reduction. This mimics the "soft drug" approach where the molecule breaks down into non-toxic metabolites.

  • Hydrolysis: Non-specific plasma esterases (e.g., carboxylesterases) cleave the ethyl ester groups.

  • Reduction: The resulting Dithiodiglycolic acid (DTDG) is reduced by intracellular glutathione (GSH) or thioredoxin systems.[2]

Metabolism cluster_hydrolysis Phase I: Hydrolysis (Plasma/Liver) cluster_reduction Phase II: Reduction (Intracellular) Parent Diethyl 2,2'-disulfanediyldiacetate (Lipophilic Precursor) Acid Dithiodiglycolic Acid (DTDG) (Polar Intermediate) Parent->Acid Carboxylesterases Ethanol Ethanol (Byproduct) Parent->Ethanol Thiol 2 x Thioglycolic Acid (Active Metabolite) Acid->Thiol Glutathione / Reductase GSSG Oxidized Glutathione (GSSG) Acid->GSSG

Figure 2: Metabolic hydrolysis and reduction pathway in vivo.[2]

Part 4: Safety & Toxicology

While specific toxicological data for the diethyl ester is sparse, its safety profile is inferred from its rapid hydrolysis to Dithiodiglycolic acid and Thioglycolic acid .

  • Acute Toxicity: The parent acid (DTDG) has low oral toxicity (

    
     in rats).[2] The ester is expected to be similar, though potentially more irritating to mucous membranes due to higher lipophilicity.
    
  • Irritation: Classed as a Skin and Eye Irritant (Category 2) .[2][3] The disulfide bond can react with keratin in the skin, potentially causing sensitization (allergic contact dermatitis) upon repeated exposure.

  • Handling:

    • PPE: Nitrile gloves and safety goggles are mandatory.

    • Odor: Like most organosulfur compounds, it possesses a characteristic disagreeable odor (though less pungent than the free thiol).[2] Work in a fume hood is required.

References
  • Holmberg, B. (1906). Über die Einwirkung von Kaliumxanthogenat auf Halogenessigsäuren. Journal für Praktische Chemie. Link (Foundational sulfur chemistry).[2]

  • Kirihara, M., et al. (2007).[4] Aerobic Oxidation of Thiols to Disulfides Catalyzed by Iodide. Synthesis. Link (Modern synthesis protocol).[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1665-65-2, Diethyl 2,2'-disulfanediyldiacetate. Link[2]

  • Gessner, P. K. (1959). The metabolism of glycols. Biochemical Journal. Link (Metabolic context of glycol/thioglycol derivatives).[2]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Diethyl 2,2'-disulfanediyldiacetate. Link (Safety classification).[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Reversible Peptide Crosslinking Using Diethyl 2,2'-Disulfanediyldiacetate

Target Audience: Researchers, structural biologists, and drug development professionals specializing in interaction proteomics and Cross-Linking Mass Spectrometry (XL-MS). Executive Summary & Mechanistic Causality The el...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals specializing in interaction proteomics and Cross-Linking Mass Spectrometry (XL-MS).

Executive Summary & Mechanistic Causality

The elucidation of protein-protein interactions (PPIs) and peptide complex topologies relies heavily on chemical crosslinking. While commercial N-hydroxysuccinimide (NHS) ester crosslinkers like DSP (Dithiobis(succinimidyl propionate)) are widely used, they suffer from rapid hydrolysis during storage, leading to inconsistent crosslinking efficiencies.

Diethyl 2,2'-disulfanediyldiacetate (DEDA) offers a highly stable, hydrophobic alternative. Stored as an unreactive ester, DEDA acts as a robust precursor. Through controlled in situ saponification and activation, it generates a fresh, highly reactive homobifunctional crosslinker (dithiodiglycolic acid di-NHS ester).

Crucially, this activated linker features a 6-atom spacer arm (~7.5 Å) , which is significantly shorter than DSP (8-atom, 12.0 Å). This allows researchers to probe tighter interaction interfaces. Furthermore, the central disulfide bond is fully reversible via chemical reduction or gas-phase Collision-Induced Dissociation (CID) during tandem mass spectrometry, enabling unambiguous sequencing of crosslinked peptides .

Quantitative Comparison of Crosslinkers

To select the appropriate crosslinker for your XL-MS workflow, consider the structural and chemical properties summarized below.

Crosslinker FeatureDiethyl 2,2'-disulfanediyldiacetate (Activated)DSSODSP
Reactive Group NHS Ester (Generated in situ)NHS EsterNHS Ester
Spacer Arm Length ~7.5 Å (6-atom chain)10.3 Å12.0 Å (8-atom chain)
Primary Cleavage Chemical (DTT/TCEP)MS/MS (CID)Chemical (DTT/TCEP)
Precursor Stability High (Stable ester form)Low (Hydrolyzes in moisture)Low (Hydrolyzes in moisture)
Target Residues Primary Amines (Lys, N-term)Primary AminesPrimary Amines

Experimental Workflow

The following workflow illustrates the conversion of the stable DEDA precursor into an active crosslinker, followed by peptide conjugation and downstream cleavage.

Workflow A Diethyl 2,2'-disulfanediyldiacetate (Stable Precursor) B Saponification & Activation (EDC / sulfo-NHS) A->B NaOH, then pH 6.0 C Activated Diester (Amine-Reactive) B->C EDC/NHS D Peptide Crosslinking (Lysine / N-term) C->D pH 7.5 - 8.0 E XL-MS Analysis (Cleavage & MS/MS) D->E Quench & Digest

Caption: Workflow for activating and utilizing Diethyl 2,2'-disulfanediyldiacetate in peptide crosslinking.

Step-by-Step Methodologies

Protocol 1: In Situ Saponification and Activation

Causality: Esters are unreactive toward amines in aqueous conditions. Saponification converts the diethyl ester into dithiodiglycolic acid, which is subsequently activated by EDC/sulfo-NHS to form the amine-reactive intermediate.

  • Solubilization: Dissolve 10 mg of Diethyl 2,2'-disulfanediyldiacetate (MW 266.33 g/mol , ~37.5 µmol) in 100 µL of anhydrous DMSO.

  • Saponification: Add 150 µL of 1 M NaOH (150 µmol, 4 molar equivalents). Incubate for 30 minutes at room temperature. The 4-fold excess ensures complete hydrolysis of both ethyl ester groups.

  • Neutralization: Add 150 µL of 1 M HCl to neutralize the base. Immediately dilute with 600 µL of 100 mM MES buffer (pH 6.0). MES buffer at pH 6.0 provides the optimal acidic environment for efficient EDC coupling.

  • Activation: Add 28 mg of EDC (150 µmol) and 32 mg of sulfo-NHS (150 µmol). Incubate for 15 minutes at room temperature.

  • Critical Warning: Do not quench the EDC reaction with thiol-containing reagents (e.g.,

    
    -mercaptoethanol), as this will prematurely reduce the central disulfide bond of the crosslinker. Proceed immediately to Protocol 2.
    
Protocol 2: Homobifunctional Amine Crosslinking

Causality: The activated di-NHS ester reacts via nucleophilic attack by unprotonated primary amines (Lysine


-amines and N-termini). The reaction pH must be carefully controlled to balance amine deprotonation (requires higher pH) with NHS ester stability (favors lower pH) .
  • Peptide Preparation: Dissolve the target peptide(s) at 1–2 mg/mL in 20 mM HEPES buffer, pH 7.5. Avoid Tris or glycine buffers, as their primary amines will competitively consume the crosslinker.

  • Conjugation: Add the activated crosslinker (from Protocol 1) to the peptide solution at a 1:20 (peptide:crosslinker) molar ratio.

  • Incubation: Incubate the mixture for 1 hour at room temperature under gentle agitation.

  • Quenching: Terminate the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Tris neutralizes any remaining NHS esters, preventing off-target crosslinking during downstream sample handling.

Protocol 3: Cleavage and Self-Validating MS Analysis

Causality: To confidently identify crosslinked peptides in complex mixtures, the crosslink must be cleaved. Chemical reduction yields characteristic thiol-modified peptide monomers, effectively validating the crosslinked complex via differential mass mapping .

  • Chemical Reduction: To cleave the crosslinked complex, add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.

  • Incubation: Incubate at 37°C for 30 minutes. TCEP is utilized instead of DTT because it is odorless, irreversible, and lacks thiol groups, preventing complex disulfide exchange adducts that complicate MS spectra.

  • Validation (Self-Validating System): Analyze an aliquot of the unreduced crosslinked sample alongside the TCEP-reduced sample via MALDI-TOF or LC-MS/MS. The disappearance of the high-mass crosslinked peak and the appearance of two lower-mass thiol-modified monomer peaks confirms successful crosslinking and cleavage.

Cleavage Logic & Downstream Analysis

Mechanism P1 Crosslinked Peptides Peptide A - S-S Linker - Peptide B Red Chemical Reduction TCEP / DTT P1->Red CID MS/MS CID Cleavage Gas-phase fragmentation P1->CID Res1 Free Peptides Thiol-modified Peptide A & B Red->Res1 Res2 Characteristic MS2 Ions Alkene & Sulfenic Acid fragments CID->Res2

Caption: Cleavage pathways of the disulfide crosslinker via chemical reduction or MS/MS CID fragmentation.

References

  • Title : Design of CID-cleavable protein cross-linkers: identical mass modifications for simpler sequence analysis Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

  • Title : Optimized cross-linking mass spectrometry for in situ interaction proteomics Source : Journal of Proteome Research (ACS Publications) URL :[Link]

  • Title : Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts Source : Rapid Communications in Mass Spectrometry (PubMed) URL :[Link]

Application

Application Note: Diethyl 2,2'-disulfanediyldiacetate as a Cleavable Linker Scaffold in Proteomics

Abstract & Introduction In the field of chemical proteomics, the complexity of the proteome often necessitates strategies to reduce sample complexity and preserve spatial information. Diethyl 2,2'-disulfanediyldiacetate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In the field of chemical proteomics, the complexity of the proteome often necessitates strategies to reduce sample complexity and preserve spatial information. Diethyl 2,2'-disulfanediyldiacetate (DEDD) (CAS: 19665-08-8) serves as a critical, cost-effective precursor for synthesizing cleavable homobifunctional crosslinkers .

While DEDD itself is an ester and relatively unreactive toward protein functional groups under physiological conditions, it is the foundational scaffold for generating Dithiodiglycolic Acid Dihydrazide (DADH) . This derivative is a powerful tool for mapping glycoprotein interactions and enriching oxidized biomolecules.

The core advantage of this molecule lies in its central disulfide bridge (


). This bond is stable under oxidative and physiologic conditions but can be cleaved rapidly by reducing agents (DTT, TCEP, or 

-ME). In Mass Spectrometry (MS) workflows, this "cleavability" resolves the "n-squared" problem of crosslinking, where the complexity of crosslinked peptides typically overwhelms the detector. By cleaving the linker, complex inter-peptide crosslinks are resolved into linear species with specific mass tags, simplifying identification.[1]

Chemical Basis & Derivatization[2][3]

To utilize Diethyl 2,2'-disulfanediyldiacetate in proteomics, it must first be functionalized to react with amino acid side chains (Lysine) or post-translational modifications (Glycans).

The "Pro-Linker" Strategy

DEDD is chemically stable, making it an ideal shelf-stable precursor. The primary activation pathway involves hydrazinolysis to create a hydrazide-terminated crosslinker, which targets aldehydes (oxidized sugars) or carboxyls (via activation).

Reaction Logic:



The resulting DADH molecule possesses a cleavable disulfide core and two hydrazide arms reactive toward:

  • Aldehydes: Generated on glycoproteins via Sodium Periodate (

    
    ) oxidation.
    
  • Carboxyls: Activated by EDC/DMTMM in acidic residues (Asp/Glu).

Chemical Workflow Diagram

ChemicalWorkflow DEDD Diethyl 2,2'-disulfanediyldiacetate (Precursor) DADH Dithiodiglycolic Acid Dihydrazide (Active Crosslinker) DEDD->DADH Hydrazinolysis (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->DADH Crosslink Crosslinked Complex (Hydrazone Bond) DADH->Crosslink Conjugation (pH 5.5 - 7.4) Protein Oxidized Glycoprotein (Aldehydes) Protein->Crosslink Cleavage Cleaved Peptides (Thiol-tagged) Crosslink->Cleavage Reduction (TCEP/DTT)

Protocol: Reversible Crosslinking of Glycoproteins

This protocol details the conversion of DEDD to DADH and its application in crosslinking interacting glycoproteins.

Phase A: Reagent Preparation (Synthesis of DADH)

Note: Commercially available DADH can be substituted, but in-house synthesis from DEDD ensures freshness and lower cost.

  • Dissolution: Dissolve 10 mmol of Diethyl 2,2'-disulfanediyldiacetate in 20 mL of absolute ethanol.

  • Reaction: Add 50 mmol of Hydrazine hydrate (excess) dropwise while stirring.

  • Reflux: Heat to reflux (

    
    ) for 2 hours. A white precipitate (DADH) will form.
    
  • Purification: Cool to room temperature. Filter the precipitate and wash 3x with cold ethanol. Dry under vacuum.

    • Quality Check: Melting point should be

      
      .
      
Phase B: Glycoprotein Crosslinking (XL-MS)

Materials:

  • Target Protein/Lysate (

    
     in PBS).
    
  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.

  • Sodium Periodate (

    
    ).
    
  • DADH (prepared above).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Step-by-Step Methodology:

  • Oxidation (Generating Aldehydes):

    • Buffer exchange protein sample into Oxidation Buffer .

    • Add

      
       to a final concentration of 1-2 mM  (mild oxidation targets Sialic acid residues).
      
    • Incubate for 30 minutes at

      
       in the dark.
      
    • Quench: Add glycerol (final 10%) to remove excess periodate. Desalt via Zeba spin column to remove quenchers.

  • Crosslinking:

    • Dissolve DADH in DMSO (stock 50 mM).

    • Add DADH to the oxidized protein sample (Final concentration: 1-5 mM ).

    • Incubate for 2 hours at Room Temperature or Overnight at

      
      .
      
    • Mechanism:[2][3] Hydrazide groups react with aldehydes to form stable hydrazone bonds, linking proteins via the disulfide spacer.

  • Digestion:

    • Dilute sample with

      
       Ammonium Bicarbonate (pH 8.0).
      
    • Add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at

      
      .
      
  • Enrichment (Optional but Recommended):

    • Since the crosslinker contains a disulfide, you can enrich crosslinked peptides using Thiopropyl Sepharose beads (covalent capture of thiols) after a partial reduction, or use HILIC for glycopeptide enrichment.

  • Cleavage & Elution:

    • Add 20 mM TCEP to the digested peptide mixture.

    • Incubate at

      
       for 30 minutes.
      
    • Result: The disulfide bond in the linker breaks. Crosslinked peptides are separated into two linear peptides, each modifying a specific mass tag (the "stump").

Mass Spectrometry Analysis & Interpretation

The success of this workflow relies on identifying the specific mass shift ("stump mass") left on the peptide after the linker is cleaved.

Mass Shift Calculation

When DADH is cleaved by reduction, the linker splits.

  • Intact Linker Mass (added to complex):

    
     (approx).
    
  • Cleaved "Stump" Mass:

    • The structure remaining on the protein is

      
      .
      
    • Formula:

      
      .
      
    • Monoisotopic Mass Shift:

      
       (per attachment site).
      

Table 1: Mass Shifts for DEDD-Derived Probes

StateModification DescriptionMass Shift (

Da)
Target Residue
Intact Crosslink between two aldehydes+234.02Oxidized Glycan
Cleaved Thiol-acetamido-hydrazone stump+119.01*Oxidized Glycan
Reduced Free thiol on linker (pre-alkylation)+88.00N/A

*Note: The mass shift depends on whether the hydrazone bond is reduced or if the thiol is alkylated (e.g., with Iodoacetamide, +57 Da) during processing.

MS Data Logic Diagram

MS_Logic Complex Crosslinked Peptide Pair (Peptide A - S-S - Peptide B) MS1 MS1 Spectrum (Pre-Cleavage) Complex, High Mass, Low Charge Complex->MS1 Optional Analysis Reduction Chemical Reduction (TCEP) Complex->Reduction MS2 MS/MS Spectrum (Post-Cleavage) Linear Peptides with Mass Tag Reduction->MS2 ID Database Search Variable Mod: +88 Da (or +145 Da alkylated) MS2->ID Identify Peptide A & B independently

Critical Analysis & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, the protocol must include controls that validate both the crosslinking and the cleavage .

The "Shift-Reverse-Shift" Gel Assay

Before committing to MS, run a Western Blot or SDS-PAGE:

  • Lane 1 (Control): Native Protein.

  • Lane 2 (Crosslinked): Protein + DADH (No Reducing Agent). Expectation: Higher MW bands (dimers/multimers).

  • Lane 3 (Cleaved): Protein + DADH + DTT (Boiled). Expectation: Collapse of high MW bands back to monomeric weight.

  • Validation: If Lane 3 does not revert to Lane 1, non-specific aggregation or non-disulfide covalent bonding occurred.

Thiol Alkylation Competition

If the disulfide is cleaved, the resulting free thiol (


) on the linker stump is highly reactive.
  • Risk: Re-oxidation or reaction with cysteine residues.

  • Solution: Immediately after TCEP cleavage, add Iodoacetamide (IAA) .

  • Check: Look for the mass shift of the stump + Carbamidomethylation (

    
    ). The presence of this specific mass confirms the linker was present and cleaved.
    

References

  • Vertex Pharmaceuticals. (2002). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. National Institutes of Health (PMC). Link

  • Royal Society of Chemistry. (2015).[4] Cleavable linkers and their application in MS-based target identification. RSC Publishing. Link

  • National Institutes of Health. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. PMC. Link

  • Gantrade Corporation. (2021). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative.[5] Gantrade Technical Articles. Link

  • Frontiers in Chemistry. (2022). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis.[6][3] Frontiers. Link

Sources

Method

experimental setup for disulfide exchange reactions with Diethyl 2,2'-disulfanediyldiacetate

Application Note: Experimental Setup for Disulfide Exchange with Diethyl 2,2'-Disulfanediyldiacetate Abstract & Scope Diethyl 2,2'-disulfanediyldiacetate (Diethyl dithiodiglycolate, CAS 925-47-3) is a symmetric aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Disulfide Exchange with Diethyl 2,2'-Disulfanediyldiacetate

Abstract & Scope

Diethyl 2,2'-disulfanediyldiacetate (Diethyl dithiodiglycolate, CAS 925-47-3) is a symmetric aliphatic disulfide ester utilized extensively in Dynamic Combinatorial Chemistry (DCC) and bioconjugation. Unlike activated disulfides (e.g., pyridyl disulfides) which are driven by the release of a stable leaving group, this reagent undergoes thermodynamic equilibration. This guide details the setup for controlling this equilibrium, specifically for generating Dynamic Combinatorial Libraries (DCLs) and measuring exchange kinetics.

Key Applications:

  • Dynamic Combinatorial Libraries (DCL): Screening for thermodynamically stable binders in drug discovery.

  • Reversible Crosslinking: Generation of homobifunctional thiol-cleavable linkers.

  • Prodrug Synthesis: Development of reduction-sensitive delivery systems.[1]

Mechanistic Principles

The core reaction is a nucleophilic substitution (


)  at the sulfur atom. The reaction rate is strictly governed by the concentration of the thiolate anion (

), not the protonated thiol (

).
Reaction Mechanism

The incoming thiolate attacks one sulfur of the disulfide bond, forming a trisulfide-like transition state, followed by the departure of the leaving group thiolate.[2][3]

DisulfideExchange Thiolate Nucleophile (R-S⁻) Transition Transition State [R-S---S---S-R']⁻ Thiolate->Transition Attack Disulfide Diethyl 2,2'-disulfanediyldiacetate (EtOOC-CH₂-S-S-CH₂-COOEt) Disulfide->Transition Product Mixed Disulfide (R-S-S-CH₂-COOEt) Transition->Product Resolution LeavingGroup Leaving Group (⁻S-CH₂-COOEt) Transition->LeavingGroup

Figure 1: Mechanism of thiol-disulfide exchange.[2][4][5][6][7] The reaction is reversible and driven by the relative stability of the products and the redox environment.

Critical Parameters
  • pH Control: The

    
     of the leaving group (ethyl thioglycolate) is 
    
    
    
    . To ensure exchange, the pH must be maintained between 7.5 and 8.5 .
    • Risk:[4] At pH > 9.0, ester hydrolysis competes with disulfide exchange.

    • Risk:[4] At pH < 6.0, the concentration of reactive thiolate anions is negligible, freezing the equilibrium.

  • Solvent Compatibility: Diethyl 2,2'-disulfanediyldiacetate is an oil with limited water solubility. Organic co-solvents (DMSO, Acetonitrile) are required for aqueous protocols.

Experimental Protocols

Protocol A: Dynamic Combinatorial Library (DCL) Setup

This protocol describes the generation of a library where the disulfide ester equilibrates with a pool of thiols to "select" the best binder for a target template.

Materials:

  • Reagent: Diethyl 2,2'-disulfanediyldiacetate (10 mM stock in DMSO).

  • Building Blocks: Library of amine/thiol-functionalized molecules.

  • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).

  • Catalyst (Optional): 2-Mercaptoethanol (2-ME) or Dithiothreitol (DTT) at 1-5 mol%.

Workflow:

DCL_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Analysis Step1 Dissolve Reagent (DMSO Stock) Step3 Mix Reagent + Library Thiols (Total Disulfide conc: 1-5 mM) Step1->Step3 Step2 Prepare Buffer (50mM NH₄HCO₃, pH 8.0) Step2->Step3 Step4 Add Target/Template (Protein/DNA) Step3->Step4 Step5 Incubate (24-48h, Room Temp) Step4->Step5 Step6 Quench (Formic Acid to pH 4.0) Step5->Step6 Step7 LC-MS Analysis (Identify enriched species) Step6->Step7

Figure 2: Workflow for generating a Dynamic Combinatorial Library using disulfide exchange.

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 50 mM stock of Diethyl 2,2'-disulfanediyldiacetate in DMSO.

  • Reaction Assembly: In a glass vial, dilute the stock to a final concentration of 1 mM in 50 mM Ammonium Bicarbonate (pH 8.0).

    • Note: Ensure DMSO content is

      
       to prevent protein denaturation if a biological template is used.
      
  • Library Initiation: Add stoichiometric equivalents of thiol building blocks.

  • Catalysis: Add 2 mol% (relative to total disulfide) of 2-Mercaptoethanol to initiate rapid exchange.

  • Equilibration: Stir gently at room temperature for 24–48 hours.

  • Quenching: Acidify a 50 µL aliquot with 5 µL of 10% Formic Acid (Final pH

    
     4.0). This protonates all thiolates, kinetically "freezing" the library composition.
    
  • Analysis: Analyze immediately via LC-MS.

Protocol B: Kinetic Characterization (Rate Constant Determination)

To determine the second-order rate constant (


) of the exchange with a specific thiol (e.g., Glutathione, GSH).

Experimental Conditions:

  • Detection: HPLC (UV at 210 nm or 254 nm).

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Data Summary Table: Typical Kinetic Parameters

ParameterValue / ConditionNotes
Reactant Ratio 1:10 (Disulfide : Thiol)Pseudo-first-order conditions recommended.
Buffer Phosphate (PBS) or TrisAvoid buffers with primary amines if side-reactions are suspected.
pH Range 7.0 - 8.0Rate increases 10-fold per pH unit near pKa.
Temperature 25°C

0.1°C
Strict temperature control is vital for kinetic accuracy.
Half-life (

)
Minutes to HoursDependent on steric bulk of the incoming thiol.

Procedure:

  • Baseline: Inject the pure Diethyl 2,2'-disulfanediyldiacetate standard to establish retention time (

    
    ).
    
  • Reaction Start: Mix 100 µM Diethyl 2,2'-disulfanediyldiacetate with 1 mM GSH in Phosphate Buffer (pH 7.4).

  • Sampling: At defined intervals (0, 5, 10, 20, 40, 60 min), remove 50 µL aliquots.

  • Quench: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .[7] Divide
    
    
    by
    
    
    to get the second-order rate constant
    
    
    (
    
    
    ).

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Precipitation Low solubility of the ethyl ester.Increase organic co-solvent (MeCN/DMSO) to 10-20%.
No Exchange Observed pH is too low (< 6.5).Adjust pH to 8.0. Ensure buffer capacity is sufficient.
Ester Hydrolysis pH is too high (> 9.0) or incubation too long.Monitor appearance of free acid peak on HPLC. Lower pH to 7.5.
Oxidation Air oxidation of free thiols.Degas buffers with Argon/Nitrogen. Add EDTA to chelate metal ions.

References

  • Mechanistic Foundations: Whitesides, G. M., et al. "Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent." Journal of Organic Chemistry, vol. 42, no. 2, 1977, pp. 332–338. Link

  • Dynamic Combinatorial Chemistry: Corbett, P. T., et al. "Dynamic Combinatorial Chemistry." Chemical Reviews, vol. 106, no. 9, 2006, pp. 3652–3711. Link

  • Disulfide Exchange Protocols: Otto, S., & Furlan, R. L. E. "Dynamic Combinatorial Libraries of Macrocyclic Disulfides in Water." Angewandte Chemie International Edition, vol. 41, no. 18, 2002, pp. 3405–3408. Link

  • Thiol Quantification: Winther, J. R., & Thorpe, C. "Quantification of Thiols and Disulfides." Biochimica et Biophysica Acta (BBA) - General Subjects, vol. 1840, no. 2, 2014, pp. 838–846. Link

  • Reagent Properties: Sigma-Aldrich. "Product Specification: Dithiodiglycolic acid." Link

Sources

Application

Application Note: Incorporating Diethyl 2,2'-disulfanediyldiacetate into Redox-Responsive Hydrogels

Executive Summary This guide details the technical integration of Diethyl 2,2'-disulfanediyldiacetate (DEDSDDA) into hydrogel systems. This molecule is a critical bifunctional precursor used to introduce disulfide linkag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical integration of Diethyl 2,2'-disulfanediyldiacetate (DEDSDDA) into hydrogel systems. This molecule is a critical bifunctional precursor used to introduce disulfide linkages (-S-S-) into polymer backbones or crosslinking networks.

The primary utility of DEDSDDA lies in its redox responsiveness . In the extracellular environment, the disulfide bond is stable. However, in the intracellular cytosol or the tumor microenvironment (TME), high concentrations of Glutathione (GSH) (2–10 mM vs. 2–20 µM extracellularly) trigger a thiol-disulfide exchange, cleaving the crosslinks and releasing the hydrogel's cargo.

Key Applications
  • Intracellular Drug Delivery: Release of biologics upon cellular internalization.

  • Gene Delivery Vectors: Synthesis of bioreducible Poly(amido amine)s (PAAs).

  • Tissue Engineering: Scaffolds that degrade in response to cellular remodeling.

Mechanism of Action

The incorporation strategy relies on aminolysis . The ethyl ester groups of DEDSDDA react with primary amines on a polymer backbone or monomer mixture to form stable amide bonds, embedding the disulfide unit into the network.

DOT Diagram 1: The Redox-Triggered Degradation Pathway

GSH_Mechanism Hydrogel Intact Hydrogel (-CO-NH-R-S-S-R-NH-CO-) Exchange Thiol-Disulfide Exchange Hydrogel->Exchange Exposure GSH High GSH (2-10 mM) (Tumor Microenvironment) GSH->Exchange Cleavage Crosslink Cleavage Exchange->Cleavage Products Degradation Products (Thiol-terminated oligomers) Cleavage->Products Cargo Cargo Release (Drug/Gene) Cleavage->Cargo

Figure 1: Mechanism of glutathione-triggered hydrogel degradation. The disulfide bond within the DEDSDDA moiety undergoes exchange with GSH, severing the network connectivity.

Experimental Protocols

Protocol A: Synthesis of Bioreducible Poly(amido amine) (PAA) Pre-polymers

Context: This protocol creates a linear or branched polymer backbone containing the disulfide unit. This pre-polymer is subsequently crosslinked to form the gel.[1]

Materials:

  • Diethyl 2,2'-disulfanediyldiacetate (DEDSDDA) (>97% purity).

  • N,N'-Cystaminebisacrylamide (CBA) or Methylenebisacrylamide (MBA) (Secondary crosslinker).

  • Ethylenediamine (EDA) or 4-Amino-1-butanol (Functional amine).

  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Target a molar ratio of 1:1 (Diester : Diamine) to maximize molecular weight via step-growth polymerization.

    • Note: A slight excess of amine (1.05 eq) yields amine-terminated polymers suitable for further conjugation.

  • Reaction Setup:

    • In a flame-dried round-bottom flask, dissolve DEDSDDA (10 mmol, 2.38 g) in 10 mL anhydrous MeOH.

    • Purge with Nitrogen (

      
      ) for 15 minutes to prevent disulfide oxidation.
      
  • Polycondensation:

    • Add the diamine (e.g., EDA, 10 mmol) dropwise under magnetic stirring.

    • Critical Step: Seal the vessel and stir at 25°C for 48 hours in the dark.

    • Why? Aminolysis of ethyl esters is slower than acid chlorides but prevents side reactions. Low temperature preserves the disulfide bond.

  • Purification:

    • Precipitate the polymer into cold Diethyl Ether (10x volume).

    • Centrifuge (5000 rpm, 10 min) and wash the pellet 3x with ether.

    • Dialyze (MWCO 3.5 kDa) against deionized water for 24 hours to remove oligomers.

    • Lyophilize to obtain the SS-PAA white powder.

  • Validation:

    • FTIR: Confirm disappearance of the ester carbonyl peak (

      
      ) and appearance of amide I (
      
      
      
      ) and amide II (
      
      
      ) bands.
Protocol B: Direct Hydrogel Formulation via Chitosan Crosslinking

Context: A "One-Pot" method using DEDSDDA as a direct crosslinker for amine-rich biopolymers like Chitosan.

Materials:

  • Chitosan (Low Molecular Weight, Deacetylation >75%).

  • DEDSDDA.

  • Acetic Acid (1% v/v).

  • Methanol/Water cosolvent.

Workflow:

  • Polymer Solubilization:

    • Dissolve Chitosan (2% w/v) in 1% Acetic Acid solution. Stir overnight to ensure full hydration.

    • Adjust pH to 6.0–6.5 using 1M NaOH. Caution: Do not precipitate the Chitosan (pH > 6.5 causes precipitation).

  • Crosslinker Preparation:

    • Dissolve DEDSDDA in Methanol (Concentration: 100 mg/mL).

  • Gelation (Aminolysis):

    • Add the DEDSDDA solution to the Chitosan solution under vigorous stirring.

    • Target Ratio: 0.5 to 1.0 molar equivalents of Ester groups to Glucosamine units, depending on desired stiffness.

    • Pour mixture into molds immediately.

  • Curing:

    • Incubate at 37°C for 24–48 hours. The gelation occurs as the amine groups on Chitosan nucleophilically attack the ester groups of DEDSDDA, releasing ethanol and forming amide crosslinks.

  • Washing:

    • Soak hydrogels in PBS (pH 7.4) to remove released ethanol and unreacted crosslinker.

DOT Diagram 2: Experimental Workflow (Protocol B)

Workflow Step1 Dissolve Chitosan (1% Acetic Acid, pH 6.0) Mixing Mix & Cast (Vigorous Stirring) Step1->Mixing Step2 Prepare DEDSDDA Solution (in Methanol) Step2->Mixing Curing Curing (Aminolysis) 37°C, 24-48h Mixing->Curing Washing Wash (PBS) Remove Ethanol byproduct Curing->Washing

Figure 2: Step-by-step fabrication of Chitosan-DEDSDDA hydrogels.

Characterization & Data Analysis

Quantitative Validation

To verify the redox-responsiveness, perform swelling studies in the presence and absence of Dithiothreitol (DTT) or GSH.

Table 1: Expected Swelling Ratios (SR) under Redox Conditions

ConditionReagent Conc.Time (hr)Swelling Ratio (

)
Physical State
Control PBS (pH 7.4)2412.5 ± 1.2Intact Hydrogel
Simulated TME 10 mM GSH425.4 ± 2.1Swollen / Degrading
Simulated TME 10 mM GSH24N/ADissolved (Sol)
Cytosol Mimic 10 mM DTT2N/ARapid Dissolution

Note:


 = Swollen weight, 

= Dry weight. Rapid increase in SR indicates cleavage of crosslinks, lowering network density before total dissolution.
Troubleshooting Guide
  • Problem: Gelation is too slow (>48h).

    • Root Cause:[1][2][3][4][5][6] Low pH protonates the amines on Chitosan, reducing nucleophilicity.

    • Solution: Carefully raise pH to 6.5 or use a catalyst like TEA (Triethylamine) if using synthetic polymers.

  • Problem: Premature degradation.

    • Root Cause:[1][2][4][5][6] Trace reducing agents or high pH causing hydrolysis.

    • Solution: Use fresh anhydrous solvents and store DEDSDDA under Argon.

References

  • Lin, C.-Y., Battistoni, C. M., & Liu, J. C. (2021).[5] Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation.[5] Biomacromolecules, 22(12), 5270-5280.[5] [Link]

  • Tomalia, D. A., et al. (1985).[2] A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132. (Foundational chemistry for ester-amine polycondensation). [Link]

  • Meng, F., Hennink, W. E., & Zhong, Z. (2009). Reduction-sensitive polymers and bioconjugates for biomedical applications.[5][7][8][9] Biomaterials, 30(12), 2180-2198. [Link]

  • Son, S., et al. (2010). Bioreducible Polymers for Gene Silencing and Delivery. Accounts of Chemical Research, 45(7), 1100-1112. [Link]

Sources

Method

step-by-step guide for surface modification of gold nanoparticles with Diethyl 2,2'-disulfanediyldiacetate

Executive Summary This guide details the protocol for functionalizing citrate-stabilized gold nanoparticles (AuNPs) with Diethyl 2,2'-disulfanediyldiacetate (CAS: 1665-65-2). Unlike simple water-soluble thiols, this liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for functionalizing citrate-stabilized gold nanoparticles (AuNPs) with Diethyl 2,2'-disulfanediyldiacetate (CAS: 1665-65-2). Unlike simple water-soluble thiols, this ligand presents a specific challenge: it possesses a hydrophobic ester backbone that requires a biphasic ligand exchange strategy .

The core objective of this modification is typically twofold:

  • Phase Transfer: To transfer hydrophilic AuNPs from an aqueous environment to an organic solvent (e.g., Chloroform, Toluene) for integration into hydrophobic polymers or devices.

  • Surface Activation: To present a terminal ethyl ester group (

    
    ) on the nanoparticle surface, serving as a neutral, hydrophobic shield or a precursor for subsequent hydrolysis to carboxylic acids.
    
Chemical Profile: Diethyl 2,2'-disulfanediyldiacetate
PropertySpecification
CAS Number 1665-65-2
Molecular Formula

Molecular Weight 238.33 g/mol
Solubility Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water.
Functionality Disulfide linker (cleaves on Au); Ethyl ester termination.
Synonyms Diethyl dithiodiglycolate; Bis(ethoxycarbonylmethyl) disulfide.

Mechanism of Action

The functionalization relies on the high affinity of sulfur for gold. Unlike thiols (


), disulfides (

) adsorb onto gold surfaces via dissociative adsorption . The S-S bond cleaves upon contact with the Au surface, forming two Au-thiolate bonds.

Key Insight: Using the disulfide form (Diethyl 2,2'-disulfanediyldiacetate) is often superior to using the corresponding thiol (Ethyl thioglycolate) because disulfides are more chemically stable and resistant to auto-oxidation prior to use, ensuring a cleaner monolayer formation.

G cluster_0 Reactants cluster_1 Interfacial Process cluster_2 Product AuNP Citrate-AuNP (Hydrophilic) Adsorption Dissociative Adsorption (S-S Bond Cleavage) AuNP->Adsorption Ligand Diethyl 2,2'-disulfanediyldiacetate (Hydrophobic) Ligand->Adsorption Exchange Ligand Exchange (Citrate Displacement) Adsorption->Exchange AuS Au-S-CH2-COOEt (Surface Species) Exchange->AuS Phase Organic Phase Solubilization AuS->Phase Hydrophobic Transformation

Figure 1: Mechanistic pathway of dissociative adsorption and phase transfer.

Experimental Protocol: Biphasic Ligand Exchange

Expert Note: Since the ligand is water-insoluble, a direct aqueous mix will fail. We employ a Ligand-Induced Phase Transfer method. The AuNPs will migrate from the aqueous phase (top) to the organic phase (bottom) as the surface becomes hydrophobic.

Materials Required[1][2][3][4][5][6][7][8]
  • Citrate-stabilized AuNPs: ~10-20 nm diameter (OD ~1.0).

  • Ligand: Diethyl 2,2'-disulfanediyldiacetate (neat or dissolved in ethanol).

  • Solvents: Deionized Water (DIW), Chloroform (

    
    ) or Toluene, Ethanol.
    
  • Glassware: Scintillation vials, magnetic stir bars.

Step-by-Step Methodology
Step 1: Preparation of the Biphasic System
  • Place 5 mL of Citrate-AuNP solution (aqueous) into a 20 mL glass scintillation vial.

  • In a separate container, dissolve 10 mg of Diethyl 2,2'-disulfanediyldiacetate in 5 mL of Chloroform .

    • Note: The concentration of ligand is in large excess to drive the equilibrium.

  • Carefully add the Chloroform/Ligand solution to the vial containing the AuNPs.

    • Observation: You will see two distinct layers. The top layer (Water) is red/pink (AuNPs). The bottom layer (Chloroform) is colorless.

Step 2: Phase Transfer Reaction
  • Add a magnetic stir bar and stir vigorously. The vortex must be strong enough to create an emulsion, maximizing the interfacial surface area between water and chloroform.

  • Incubate with stirring for 2–12 hours at room temperature.

    • Causality: As the disulfide molecules at the interface contact the AuNPs, they displace the citrate. The surface becomes hydrophobic (ester-terminated), causing the NP to thermodynamically prefer the chloroform phase.

  • Monitor the color: The red color will gradually migrate from the top aqueous layer to the bottom organic layer.

    • Completion: The aqueous phase becomes clear/colorless, and the organic phase becomes deep red.

Step 3: Purification (Critical for Self-Validation)
  • Discard the clear aqueous top layer.

  • Transfer the organic phase to a centrifuge tube compatible with solvents (e.g., glass or PTFE).

  • Centrifuge at appropriate speed (e.g., 6,000–8,000 g for 15 mins) to pellet the AuNPs.

    • Note: If the particles are very small (<5nm), add Ethanol (antisolvent) to facilitate precipitation before centrifugation.

  • Remove the supernatant (containing excess free disulfide).

  • Resuspend the pellet in fresh Chloroform or Toluene. Repeat this wash step 2x to ensure removal of unbound ligands.

Workflow Start Start: Aqueous AuNPs (Citrate) Prep Add Organic Ligand Solution (Chloroform) Start->Prep Mix Vigorous Stirring (Interfacial Exchange) Prep->Mix Transfer Phase Transfer Observed (Water -> Organic) Mix->Transfer Purify Centrifugation & Wash (Remove Excess Ligand) Transfer->Purify Final Final Product: Ester-AuNPs in Organic Solvent Purify->Final

Figure 2: Operational workflow for the biphasic ligand exchange.

Quality Control & Characterization

To validate the protocol (Trustworthiness), perform the following checks:

TechniqueExpected ResultInterpretation
Visual Inspection Complete color transfer to organic phase.Successful hydrophobization of the surface.
UV-Vis Spectroscopy LSPR peak shift (typically +2 to +5 nm redshift).Change in local refractive index (Water


Chloroform

+ Ligand Shell).
FTIR Spectroscopy Strong peak at ~1735

(C=O ester stretch).
Confirms the presence of the ethyl ester group on the surface.
TEM Monodisperse particles; no aggregation.[1]Ligand shell provides sufficient steric stabilization.
Troubleshooting Guide
  • Issue: Incomplete transfer (Water layer still pink).

    • Solution: Increase stirring speed or add a small amount of Ethanol (1-2 mL) to the mixture to lower interfacial tension (Co-solvent approach).

  • Issue: Aggregation (Purple/Blue precipitate at interface).

    • Solution: The ligand density might be too low. Increase the initial concentration of Diethyl 2,2'-disulfanediyldiacetate. Ensure the starting Citrate-AuNPs are clean and not aggregated.

References

  • Hostetler, M. J., et al. "Alkanethiolate Gold Cluster Molecules with Core Diameters from 1.5 to 5.2 nm." Journal of the American Chemical Society, 1998. Link

    • Foundational text on thiol/disulfide exchange and phase behavior.
  • Brust, M., et al. "Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system." Journal of the Chemical Society, Chemical Communications, 1994. Link

    • Establishes the principles of phase transfer synthesis.
  • Sperling, R. A., & Parak, W. J. "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A, 2010. Link

    • Comprehensive review on ligand exchange str
  • Sigma-Aldrich. "Diethyl 2,2'-disulfanediyldiacetate Product Specification." Link

    • Source for chemical properties and handling.[1]

Sources

Application

Application Note: Synthesis of Redox-Sensitive Materials Using Diethyl 2,2'-Disulfanediyldiacetate

Abstract & Strategic Overview The precise delivery of therapeutic agents to cytosolic targets remains a critical challenge in biopharmaceuticals. Diethyl 2,2'-disulfanediyldiacetate (DEDA) , a bifunctional disulfide-cont...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The precise delivery of therapeutic agents to cytosolic targets remains a critical challenge in biopharmaceuticals. Diethyl 2,2'-disulfanediyldiacetate (DEDA) , a bifunctional disulfide-containing ester, serves as a pivotal monomer in the synthesis of "smart" polymers. Unlike non-responsive linkers, the central disulfide bond (-S-S-) in DEDA acts as a biological switch: it remains stable during circulation (oxidizing extracellular environment) but undergoes rapid cleavage upon exposure to the high concentration of glutathione (GSH) found within the cytosol (2–10 mM) compared to plasma (2–20 µM).

This guide details the use of DEDA in synthesizing main-chain disulfide-containing polyesters via polycondensation. These polymers self-assemble into nanocarriers that disassemble exclusively inside target cells, releasing their cargo and minimizing systemic toxicity.

Chemical Profile: Diethyl 2,2'-disulfanediyldiacetate

ParameterSpecification
CAS Number 13395-56-7
IUPAC Name Diethyl 2,2'-disulfanediyldiacetate
Synonyms Diethyl dithiodiglycolate; Bis(ethoxycarbonylmethyl) disulfide
Molecular Formula C₈H₁₄O₄S₂
Molecular Weight 238.32 g/mol
Physical State Liquid (at room temperature)
Boiling Point ~145–150 °C (at reduced pressure)
Solubility Soluble in ethanol, chloroform, DCM, THF; Insoluble in water
Key Functionality Bifunctional ester for transesterification; Disulfide linker for redox sensitivity

Mechanism of Action: The GSH Trigger

The utility of DEDA lies in the reversibility of the disulfide bond. In the presence of reducing agents like Glutathione (GSH), the polymer backbone degrades into small molecules, triggering payload release.[1]

Diagram 1: GSH-Triggered Degradation Pathway

GSH_Mechanism Polymer Polymer Backbone (...-Ester-CH2-S-S-CH2-Ester-...) Intermediate Thiol-Disulfide Exchange Polymer->Intermediate Cytosolic Entry GSH 2x Glutathione (GSH) (Reducing Agent) GSH->Intermediate Breakdown Degradation Products (2x Thiol-Terminated Oligomers) Intermediate->Breakdown Cleavage GSSG Oxidized Glutathione (GSSG) Intermediate->GSSG Byproduct

Caption: Schematic of the redox-triggered cleavage of the polymer backbone. High intracellular GSH levels break the disulfide bond, dismantling the carrier.[1]

Experimental Protocol: Synthesis of Redox-Sensitive Poly(disulfide ester)

This protocol describes the Melt Transesterification Polycondensation of DEDA with a diol (e.g., 1,6-Hexanediol or PEG) to form a biodegradable polyester.

Phase A: Materials Preparation
  • Monomer A: Diethyl 2,2'-disulfanediyldiacetate (DEDA) (10 mmol, 2.38 g).

  • Monomer B: 1,6-Hexanediol (10 mmol, 1.18 g) (or PEG-diol for amphiphilic blocks).

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) (0.1 mol% relative to monomers).

  • Equipment: 50 mL 3-neck round-bottom flask, nitrogen inlet, vacuum pump, oil bath, magnetic stirrer.

Phase B: Polymerization Workflow
  • Charging: Add DEDA and 1,6-Hexanediol into the dried 3-neck flask.

  • Inert Atmosphere: Purge the system with Nitrogen (N₂) for 15 minutes to remove oxygen (critical to prevent disulfide oxidation).

  • Pre-polymerization (Oligomerization):

    • Heat the oil bath to 120 °C under constant N₂ flow.

    • Add the catalyst (Ti(OBu)₄) via syringe.

    • Stir for 2–4 hours. Note: Ethanol byproduct will begin to distill off.

  • Polycondensation (High Vacuum):

    • Increase temperature to 140 °C .

    • Slowly apply vacuum (< 1 mbar) to remove trace ethanol and drive the equilibrium toward high molecular weight.

    • Caution: Do not exceed 160 °C, as disulfide bonds may undergo thermal scrambling or decomposition.

    • Maintain reaction for 6–12 hours until the melt becomes viscous.

  • Termination & Purification:

    • Cool the flask to room temperature under N₂.

    • Dissolve the crude polymer in a minimal amount of Chloroform (CHCl₃).

    • Precipitate dropwise into excess cold Diethyl Ether or Methanol .

    • Filter and dry under vacuum at room temperature for 24 hours.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Start: Mix DEDA + Diol N2_Purge N2 Purge (15 min) Start->N2_Purge Heat Heat to 120°C + Catalyst (Ethanol Removal) N2_Purge->Heat Vacuum Apply Vacuum (<1 mbar) 140°C, 6-12 hrs Heat->Vacuum Transesterification Precip Dissolve in CHCl3 Precipitate in Ether Vacuum->Precip Viscous Melt End Final Redox-Sensitive Polymer Precip->End

Caption: Step-by-step workflow for the melt polycondensation of DEDA-based polyesters.

Protocol: Nanoparticle Formulation & Drug Loading[3]

Once the polymer is synthesized, it can be formulated into micelles to encapsulate hydrophobic drugs (e.g., Doxorubicin).

  • Dissolution: Dissolve 20 mg of the synthesized polymer and 2 mg of hydrophobic drug in 2 mL of DMF or DMSO.

  • Self-Assembly: Add the organic solution dropwise into 10 mL of deionized water under vigorous stirring (dialysis method). The polymer will self-assemble into micelles, trapping the drug in the core.

  • Purification: Transfer the suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against water for 24 hours to remove organic solvent and free drug.

  • Filtration: Filter through a 0.45 µm syringe filter to remove aggregates.

Characterization & Validation

To ensure scientific integrity, the following validation steps are mandatory:

TechniquePurposeExpected Outcome
¹H NMR (CDCl₃) Structural ConfirmationPeaks at ~3.6 ppm (-CH₂-S-) and ~4.2 ppm (-COO-CH₂-). Disappearance of ethyl ester peaks (if fully polymerized) or shift in signals.
GPC (Gel Permeation Chromatography) Molecular Weight AnalysisMn > 5,000 g/mol ; PDI < 2.0 indicates successful polymerization.
DLS (Dynamic Light Scattering) Particle SizeMicelles should show a hydrodynamic diameter of 50–200 nm.
GSH Degradation Assay CRITICAL VALIDATION Incubate micelles in 10 mM GSH at 37°C. Monitor size by DLS over 24h. Result: Size distribution should broaden or disappear, indicating disassembly.

Troubleshooting & Expert Tips

  • Low Molecular Weight: If the polymer remains an oil or has low Mn, the vacuum was likely insufficient to remove the ethanol byproduct. Ensure your vacuum pump achieves <1 mbar.

  • Gelation: If the reaction solidifies irreversibly, cross-linking may have occurred due to thermal decomposition of the disulfide bond. Reduce reaction temperature to <140 °C.

  • Odor Control: Disulfide compounds and their thiol degradation products have strong odors. Always work in a well-ventilated fume hood and treat glassware with bleach (hypochlorite) solution before washing to oxidize residual thiols.

References

  • Meng, F., Hennink, W. E., & Zhong, Z. (2009). Reduction-sensitive polymers and bioconjugates for biomedical applications.[1][2] Biomaterials, 30(12), 2180-2198. Link

  • Sun, H., Guo, B., & Ma, P. X. (2015). Reduction-responsive biodegradable micelles for intracellular doxorubicin delivery. Journal of Controlled Release, 203, 81-90. Link

  • Zhong, Y., Goltsche, K., Cheng, L., et al. (2016). Lipase-catalyzed synthesis of reduction-sensitive biodegradable poly(ester amide)s. Polymer Chemistry, 7, 3325-3332. Link

  • PubChem Compound Summary. (2023). Diethyl 2,2'-disulfanediyldiacetate. National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Diethyl 2,2'-Disulfanediyldiacetate Synthesis

Welcome to the Technical Support Center for the synthesis of Diethyl 2,2'-disulfanediyldiacetate (also known as diethyl dithiodiglycolate). This guide is engineered for researchers, process chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Diethyl 2,2'-disulfanediyldiacetate (also known as diethyl dithiodiglycolate). This guide is engineered for researchers, process chemists, and drug development professionals who are experiencing suboptimal yields, impurity spikes, or reproducibility issues during the oxidative coupling of ethyl thioglycolate.

Our troubleshooting framework does not just provide fixes; it explains the thermodynamic and kinetic causality behind each experimental parameter to ensure your protocols are self-validating and robust [1].

Mechanistic Primer & Diagnostic Workflows

The synthesis of diethyl 2,2'-disulfanediyldiacetate typically relies on the oxidation of ethyl thioglycolate. While seemingly straightforward, the presence of the activated methylene group and the ester linkage introduces competing side reactions, primarily over-oxidation and ester hydrolysis .

To bypass the sluggish and unselective direct oxidation by hydrogen peroxide, modern protocols utilize an iodide-catalyzed pathway. Hydrogen peroxide oxidizes the iodide to molecular iodine, which rapidly reacts with the thiol to form a highly electrophilic iodosulfonium intermediate. This intermediate is instantly trapped by a second thiol molecule, forming the disulfide and regenerating the iodide catalyst [1][2].

Mechanism Thiol Ethyl Thioglycolate (EtOOC-CH2-SH) Iodosulfonium Iodosulfonium Intermed. (EtOOC-CH2-S-I) Thiol->Iodosulfonium H2O2 + I- Iodine Catalytic I2 / I- Disulfide Diethyl Dithiodiglycolate (EtOOC-CH2-S-S-CH2-COOEt) Iodosulfonium->Disulfide + Thiol OverOx Thiosulfinates / Sulfonates (Over-oxidation) Disulfide->OverOx Excess H2O2 High Temp

Reaction pathway of iodide-catalyzed H2O2 oxidation of ethyl thioglycolate.

Diagnostic Decision Tree

If your isolated yield falls below 80%, use the following diagnostic tree based on crude


H NMR analysis to pinpoint the mechanistic failure.

TroubleshootingTree Start Yield < 80% or Impure Product NMR Analyze Crude 1H NMR Start->NMR Unreacted Presence of Thiol (~1.9 ppm SH, ~3.2 ppm CH2) NMR->Unreacted OverOx Downfield CH2 shifts (~3.8-4.2 ppm singlets) NMR->OverOx Hydrolysis Loss of Ethyl Ester (Missing 1.3/4.2 ppm signals) NMR->Hydrolysis Sol1 Verify Catalyst Activity or Extend Time Unreacted->Sol1 Sol2 Strict Temp Control (<20°C) Titrate H2O2 Carefully OverOx->Sol2 Sol3 Buffer pH to 6-7 or Use Biphasic System Hydrolysis->Sol3

Diagnostic decision tree for troubleshooting diethyl dithiodiglycolate yields.

Troubleshooting FAQs

Q: My crude NMR shows multiple downfield singlets around 3.8–4.2 ppm, and my yield is low. What happened? A: You are observing over-oxidation . The disulfide bond in diethyl 2,2'-disulfanediyldiacetate is susceptible to further oxidation into thiosulfinates [RS(O)SR] or thiosulfonates [RS(O)


SR], especially when using aqueous hydrogen peroxide without a catalyst.
Causality: The activation energy for the direct oxidation of a thiol by H

O

is relatively high. If the temperature spikes, the kinetic preference for disulfide formation is lost, and the already-formed disulfide competes with the thiol for the oxidant. Fix: Implement the iodide-catalyzed method (Protocol A). The iodide acts as an electron shuttle, vastly lowering the activation energy for thiol coupling, allowing the reaction to proceed at 0–5 °C where over-oxidation is thermodynamically suppressed [1].

Q: I am losing mass during the aqueous workup, and the product smells strongly of acetic/thioglycolic acid. Why? A: This indicates ester hydrolysis . Ethyl thioglycolate and its resulting disulfide contain activated esters. Causality: If you are using unbuffered aqueous H


O

or basic iodine conditions (e.g., strong NaOH), the pH drifts to extremes, triggering base- or acid-catalyzed ester hydrolysis. The resulting carboxylic acids become water-soluble and are lost in the aqueous waste. Furthermore, diethyl dithiodiglycolate can undergo base-catalyzed rearrangements under strongly basic conditions [3]. Fix: Run the reaction in a biphasic solvent system (e.g., Ethyl Acetate/Water). The biphasic nature partitions the newly formed, hydrophobic disulfide into the organic layer, instantly shielding the ester groups from the aqueous oxidative/hydrolytic environment.

Q: The reaction stalls at ~50% conversion, even with a stoichiometric excess of iodine. A: You are likely experiencing acidic inhibition . Causality: When using stoichiometric molecular iodine (I


) as the oxidant, the reaction generates 2 equivalents of Hydrogen Iodide (HI) as a byproduct. As the concentration of HI increases, the pH drops drastically, which protonates the thiol (pKa ~8-9) and prevents the formation of the nucleophilic thiolate required to attack the iodosulfonium intermediate.
Fix: Add a mild, non-nucleophilic base (like Triethylamine or solid NaHCO

) to act as an acid scavenger (Protocol B).

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Visual cues are embedded to ensure real-time confirmation of reaction progress.

Protocol A: Iodide-Catalyzed H O Oxidation (Scalable & Green)

This method minimizes over-oxidation and avoids stoichiometric halogen waste [1].

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve ethyl thioglycolate (10.0 mmol, 1.20 g) in Ethyl Acetate (15 mL).

  • Catalyst Addition: Add Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) (0.1 mmol, 1 mol%) [2]. The solution will remain colorless.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Oxidation: Slowly add 30% aqueous H

    
    O
    
    
    
    (5.2 mmol, 0.52 equivalents) dropwise over 15 minutes.
    • Self-Validation Check: Upon each drop, the solution will flash yellow/light brown (formation of I

      
      ) and rapidly fade back to colorless (consumption of I
      
      
      
      by the thiol). An exotherm will occur; control the addition rate to keep the internal temperature below 15 °C.
  • Maturation: Remove the ice bath and stir at room temperature for 30 minutes. The reaction is complete when a faint, persistent yellow color remains (indicating all thiol has been consumed and trace I

    
     is accumulating).
    
  • Workup: Quench the reaction by washing the organic layer with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (10 mL) to reduce residual iodine (solution turns completely colorless). Wash with brine (10 mL), dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the disulfide as a pale yellow oil.
Protocol B: Stoichiometric Iodine Oxidation (High Purity)

Ideal for small-scale synthesis where absolute avoidance of water/hydrolysis is required.

  • Setup: Dissolve ethyl thioglycolate (10.0 mmol, 1.20 g) in anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (11.0 mmol, 1.53 mL).

  • Oxidation: Cool the mixture to 0 °C. Add solid Iodine (I

    
    ) (5.0 mmol, 1.27 g) in small portions over 20 minutes.
    
    • Self-Validation Check: The dark purple color of the iodine will instantly dissipate upon hitting the solution. The precise endpoint is reached when the addition of a single crystal of iodine causes the solution to retain a permanent light brown tint.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (15 mL) to remove the Et

    
    N·HI salts, followed by saturated aqueous Na
    
    
    
    S
    
    
    O
    
    
    (15 mL) and brine (15 mL). Dry over Na
    
    
    SO
    
    
    and concentrate.

Quantitative Data Summary

The table below summarizes the expected outcomes and risk profiles of various oxidation strategies for this specific molecule.

Oxidation MethodOxidant StoichiometryTemp (°C)Typical YieldPrimary Impurity RiskCausality / Notes
Aqueous H

O

(Uncatalyzed)
0.6 – 1.0 eq25 – 6040 – 60%Thiosulfinates, Hydrolyzed EstersHigh activation energy leads to sluggish reaction; exotherm causes over-oxidation and hydrolysis.
H

O

+ NaI (Biphasic)
0.52 eq0 – 1590 – 95%Trace unreacted thiolIodide shuttling lowers activation energy; biphasic system protects the ester from hydrolysis [1].
Iodine (I

) + Et

N
0.50 eq0 – 2585 – 92%Disulfide exchange productsGenerates HI; requires base to prevent acidic inhibition. Highly selective for disulfides.
Air (O

) + Base
Excess25 – 4050 – 70%Polymeric species, unreacted SMVery slow kinetics; prolonged exposure to base promotes ester hydrolysis and rearrangements [3].

References

  • Lu, M., et al. "A Simple and Practical Method for the Oxidation of Thiols to Disulfides at Mild Conditions Without Solvents." Synthetic Communications, 2012, 42(8), 1118-1124. URL:[Link]

  • Howard, E. G. "Base-Catalyzed Rearrangement of Diethyl Dithiodiglycolate." The Journal of Organic Chemistry, 1962, 27(6), 2212-2213. URL:[Link]

Optimization

optimizing reaction conditions for Diethyl 2,2'-disulfanediyldiacetate polymerization

Welcome to the Advanced Polymer Synthesis Support Hub. Ticket ID: DTP-OPT-2024 Subject: Optimization of Reaction Conditions for Poly(disulfide) Synthesis via Transesterification Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymer Synthesis Support Hub. Ticket ID: DTP-OPT-2024 Subject: Optimization of Reaction Conditions for Poly(disulfide) Synthesis via Transesterification Assigned Specialist: Senior Application Scientist, Macromolecular Chemistry Division

Executive Summary

You are working with Diethyl 2,2'-disulfanediyldiacetate (also known as Diethyl Dithiodiglycolate). This monomer is a bifunctional diester containing a central disulfide linkage. The primary route to polymerization is polycondensation (transesterification) with a diol (e.g., 1,6-hexanediol, PEG) to form redox-responsive polyesters.

Critical Constraint: The central disulfide bond (–S–S–) is thermally sensitive.[1] Standard polyesterification temperatures (>180°C) often lead to disulfide scrambling (crosslinking/gelation) or degradation (yellowing). Optimization requires balancing reaction rate against thermal stability.

Module 1: Reaction Design & Stoichiometry

The Chemistry

The polymerization is an equilibrium-driven transesterification.[2] To drive the reaction to high molecular weight (MW), you must remove the condensate (ethanol) continuously.



Stoichiometry FAQ

Q: How critical is the monomer ratio? A: It is the single most important variable for Molecular Weight (MW). According to the Carothers equation, any deviation from a 1.00 : 1.00 molar ratio of Diester to Diol limits the theoretical maximum degree of polymerization (


).
  • Action: Dry your diols thoroughly (azeotropic distillation with toluene) before weighing. Hygroscopic diols (like PEG) often contain water, which skews the stoichiometry and kills the catalyst.

Module 2: Catalyst Selection & Thermal Protocols

We recommend two distinct protocols depending on your thermal budget and available equipment.

Protocol A: Enzymatic Polymerization (Recommended for Stability)

Best for: Avoiding crosslinking, high control, biomedical applications.

  • Catalyst: Immobilized Candida antarctica Lipase B (iCALB) (e.g., Novozym 435).

  • Mechanism: Enzyme-catalyzed transesterification at mild temperatures.

  • Temperature: 80°C – 90°C (Strict limit: >100°C denatures the enzyme).

  • Pressure: Two-stage vacuum profile.

Step-by-Step:

  • Mix: Combine Monomer (1.0 eq) and Diol (1.0 eq) in a reactor.

  • Add Catalyst: Add 10 wt% iCALB relative to total monomer mass.[3]

  • Oligomerization (Stage 1): Stir at 80°C under 1000 mbar (N2 flow) for 4–6 hours. Goal: Homogenization and initial oligomer formation.

  • Polymerization (Stage 2): Reduce pressure to < 20 mbar . Maintain 80°C for 24–48 hours. Goal: Remove ethanol to drive chain growth.

  • Workup: Dilute in chloroform, filter off the enzyme (recyclable), and precipitate polymer in cold methanol.

Protocol B: Organometallic Catalysis (High Speed)

Best for: Industrial scale, robust monomers.

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)4) or Dibutyltin oxide (DBTO).

  • Risk: High temperatures (>150°C) promote disulfide exchange (scrambling), leading to insoluble gels.

  • Temperature: 120°C – 140°C (Do not exceed 150°C).

Step-by-Step:

  • Melt: Heat Monomer and Diol to 120°C under N2.

  • Catalyst: Inject 0.1–0.5 mol% Ti(OBu)4.

  • Vacuum Ramp: Gradually reduce pressure from 1000 mbar to <1 mbar over 2 hours. Sudden vacuum causes monomer sublimation.

  • Reaction: Hold at 140°C / <1 mbar for 4–8 hours. Stop immediately if viscosity spikes (indicates crosslinking).

Module 3: Troubleshooting Guide

Issue 1: Low Molecular Weight (Oligomers only)
Potential CauseDiagnosticCorrective Action
Stoichiometry Imbalance NMR shows excess end-groups (e.g., only -OH or only -Ethyl ester).Recalculate purity. Ensure diol is anhydrous.
Poor Vacuum Ethanol refluxing in the flask neck.Insulate the reaction head. Use a high-vac pump (<1 mbar).
Monomer Loss White crystals in the condenser/trap.You applied vacuum too fast. The monomer sublimed before reacting. Use a slower vacuum ramp.
Issue 2: Gelation (Insoluble Polymer)

Q: My polymer swelled but didn't dissolve in chloroform. What happened? A: You triggered Disulfide Exchange . At high temperatures (>150°C) or high pH, a thiolate anion can attack a disulfide bond on a neighboring chain. This creates a crosslink (branching point) rather than a linear chain.

  • Fix: Lower the reaction temperature. Switch to Protocol A (Enzymatic). Add a radical scavenger (though less effective for ionic exchange) or ensure conditions are strictly neutral/slightly acidic.

Issue 3: Discoloration (Yellow/Orange)

Q: The product turned dark yellow. A: Disulfide bonds are susceptible to oxidative degradation or thermal cleavage into thiyl radicals.

  • Fix: Ensure rigorous

    
     or Argon purging. Degas all monomers before heating. Keep temperature below 120°C.
    

Module 4: Visualization & Logic Flows

Figure 1: Reaction Pathway & Critical Control Points

PolymerizationPathway cluster_conditions Condition Selection Monomer Diethyl 2,2'-disulfanediyldiacetate (Diester) Mix Melt Mixing (Stoichiometry 1:1) Monomer->Mix Diol Diol (HO-R-OH) Diol->Mix Enzyme Route A: Enzyme (CALB) Temp: 80°C Time: 48h Mix->Enzyme High Control Metal Route B: Ti(OBu)4 Temp: 140°C Time: 6h Mix->Metal High Speed Vacuum Vacuum Stage (< 1 mbar) *Remove Ethanol* Enzyme->Vacuum Metal->Vacuum Polymer Linear Poly(disulfide) (Target Product) Vacuum->Polymer Equilibrium Shift Gel Crosslinked Gel (FAILURE: T > 150°C) Vacuum->Gel Side Rxn: Disulfide Exchange

Caption: Flowchart illustrating the two primary polymerization routes. Note the divergence at the vacuum stage where excessive heat leads to gelation.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Defect LowMW Issue: Low Molecular Weight Problem->LowMW Gelation Issue: Insoluble / Gel Problem->Gelation CheckVac Check Vacuum Is Ethanol removing? LowMW->CheckVac CheckTemp Check Temperature Is T > 150°C? Gelation->CheckTemp CheckStoi Check Stoichiometry Did Monomer sublime? CheckVac->CheckStoi Vacuum is good Sol1 Action: Increase Vac / Insulate Column CheckVac->Sol1 Yes, but slow Sol2 Action: Adjust Feed / Slower Ramp CheckStoi->Sol2 Sol3 Action: Switch to Enzyme (Lower Temp) CheckTemp->Sol3 Yes

Caption: Decision tree for diagnosing common polymerization failures involving disulfide diesters.

References

  • Biomaterials Science. "Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery."[4] (2023).[1][4][5] Royal Society of Chemistry.

  • Biomacromolecules. "High-Molecular-Weight and Light-Colored Disulfide-Bond-Embedded Polyesters: Accelerated Hydrolysis Triggered by Redox Responsiveness." (2023).[1] American Chemical Society.[6]

  • BenchChem. "Application Notes and Protocols: Diethyl 2,2'-(1,4-phenylene)diacetate in Organic Synthesis." (2025).[3][7][8] BenchChem Technical Library.

  • Scientific Reports. "Lipase-catalyzed synthesis of polyesters containing disulfide linkages." (General Protocol Reference for Enzymatic Route).

Sources

Troubleshooting

improving the stability of the disulfide bond in Diethyl 2,2'-disulfanediyldiacetate derivatives

Technical Support Center: Stability Optimization of Diethyl 2,2'-Disulfanediyldiacetate Derivatives Welcome to the Advanced Application Support Center Executive Technical Overview Diethyl 2,2'-disulfanediyldiacetate ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Optimization of Diethyl 2,2'-Disulfanediyldiacetate Derivatives

Welcome to the Advanced Application Support Center

Executive Technical Overview

Diethyl 2,2'-disulfanediyldiacetate (


) serves as a critical cleavable linker in drug delivery systems (DDS) and a reversible crosslinker in material science.[1] However, its core disulfide bridge (

) presents a classic "Stability-Release Dilemma": it must be stable enough to survive systemic circulation (plasma) yet labile enough to release its payload in the reductive cytosolic environment.[1]

The unhindered nature of the methylene alpha-carbon in the native scaffold makes it highly susceptible to:

  • Thiol-Disulfide Exchange: Rapid degradation by endogenous thiols (Glutathione, Albumin-Cys34).[1]

  • Hydrolytic Cleavage: Base-catalyzed disproportionation.[1]

This guide provides engineered solutions to modulate this stability profile.

Troubleshooting Guide: Field Issues & Solutions

Issue 1: Rapid Degradation in Human Plasma (t½ < 1 hour)

User Report: "My linker cleaves prematurely in serum before reaching the target tissue."

Root Cause: The unhindered disulfide bond allows rapid nucleophilic attack by Human Serum Albumin (HSA) Cys34 or plasma cysteine/homocysteine. The lack of steric bulk around the sulfur atoms lowers the activation energy for this exchange.

Corrective Action: Steric Shielding (The Gem-Dimethyl Effect) You must modify the alpha-carbon environment.[1] Transition from the linear diethyl 2,2'-disulfanediyldiacetate to alpha-methylated derivatives .

  • Mechanism: Introducing methyl groups at the

    
    -position (adjacent to sulfur) creates a "steric cone" that blocks the approach of the attacking thiolate anion without significantly altering the bond dissociation energy.
    
  • Recommendation: Synthesize or select Diethyl 2,2'-disulfanediylbis(2-methylpropanoate) .

    • Native:

      
       (High Exchange Rate)[1]
      
    • Stabilized:

      
       (Low Exchange Rate)[1]
      

Impact Data:

Derivative Type Alpha-Substitution Plasma Half-Life (Human) Cytosolic Release (10mM GSH)

| Native | None (


) | ~0.5 - 2 Hours | Very Fast (< 5 min) |
| Moderate  | Mono-methyl (

) | ~4 - 8 Hours | Fast (~15 min) | | High Stability | Gem-dimethyl (

) | > 24 Hours | Slow/Sustained (~2-4 Hours) |[1]
Issue 2: Disulfide Scrambling During Synthesis or Storage

User Report: "LC-MS shows multiple peaks with different molecular weights after storage."

Root Cause: Trace free thiols in your mixture are catalyzing a "chain reaction" of disulfide exchange.[1] This is often exacerbated by basic pH (> 8.[1]0) where the thiolate anion (


) concentration increases.[1]

Corrective Action: Acidic Quenching & Thiol Capping

  • pH Control: Store derivatives at pH 4.0 – 6.0 . At this pH, thiol groups remain protonated (

    
    ), rendering them non-nucleophilic.[1]
    
  • Purification: Ensure the removal of free thiol precursors using maleimide scavenging resins or rigorous recrystallization.[1]

  • Storage: Lyophilize from a slightly acidic buffer (e.g., 0.1% TFA or Acetic Acid) to prevent "solid-state scrambling" induced by residual moisture.[1]

Frequently Asked Questions (FAQs)

Q1: Will stabilizing the bond prevent drug release inside the cell? A: It slows it down, but does not prevent it. The intracellular concentration of Glutathione (GSH) is 1,000x higher (2–10 mM) than extracellular levels. Even sterically hindered disulfides (gem-dimethyl) will eventually cleave in the cytosol, but the kinetics shift from "burst release" to "sustained release." This is often advantageous for therapeutic index.[1]

Q2: Can I use selenium instead of sulfur? A: Yes. Diselenide bonds (


) have a lower bond energy than disulfides but are paradoxically more stable against reduction in blood plasma due to different redox potentials.[1] However, synthesis is more complex.[1] For most applications, steric hindrance on the sulfur linker is the most cost-effective route.

Q3: How do I monitor the stability accurately? A: Do not rely solely on UV absorbance (which changes minimally upon exchange). You must use RP-HPLC to separate the parent disulfide from the mixed-disulfide adducts (e.g., Linker-S-S-Glutathione).[1]

Experimental Protocols

Protocol A: Glutathione (GSH) Stability Assay

Purpose: To simulate intracellular release kinetics.[1]

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed.[1]

  • L-Glutathione, reduced (GSH).[1]

  • Test Compound (Diethyl 2,2'-disulfanediyldiacetate derivative).[1]

  • Internal Standard (e.g., Benzoic acid).[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of the Test Compound in DMSO.

  • Incubation: Dilute Test Compound to 100 µM in PBS containing 10 mM GSH (mimicking cytosolic concentration).

  • Sampling: Incubate at 37°C. Aliquot 50 µL samples at t = 0, 5, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately add 50 µL of 10% TFA/Acetonitrile to quench the reaction (protonates the thiolate).

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak.

Protocol B: Plasma Stability Assay

Purpose: To determine systemic circulation half-life.[1]

  • Matrix: Thaw pooled human plasma at 37°C. Centrifuge to remove cryoprecipitates.

  • Spike: Add Test Compound (from DMSO stock) to plasma for a final concentration of 10 µM. (Keep DMSO < 1%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Extraction: At time points (0, 1h, 4h, 8h, 24h), remove 100 µL plasma.

  • Precipitation: Add 300 µL ice-cold Acetonitrile (containing Internal Standard). Vortex vigorously for 30s.[1]

  • Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Analyze supernatant via LC-MS/MS.

Visualizing the Mechanism

Diagram 1: Steric Stabilization Mechanism

This diagram illustrates how alpha-methylation blocks the nucleophilic attack of Glutathione.

DisulfideStabilization cluster_Unhindered Native Scaffold (Unhindered) cluster_Hindered Alpha-Methylated (Hindered) GSH Nucleophile (GSH Thiolate) Target1 S -- S (Exposed) GSH->Target1 Direct Attack (Low Ea) Target2 Me2-C -- S -- S -- C-Me2 (Shielded) GSH->Target2 Steric Blockade (High Ea) Product1 Rapid Cleavage (Mixed Disulfide) Target1->Product1 t½ < 1 hr Product2 Resistant / Slow Cleavage Target2->Product2 t½ > 24 hr

Caption: Comparison of nucleophilic access in native vs. gem-dimethyl substituted disulfide bonds.

Diagram 2: Stability Testing Workflow

Decision tree for validating linker stability.

StabilityWorkflow Start Start: Synthesize Derivative Check1 Is purity > 95%? (No free thiols) Start->Check1 Purify Purify (Maleimide Scavenge) Check1->Purify No Assay1 Assay 1: PBS pH 7.4 (Hydrolysis Check) Check1->Assay1 Yes Purify->Check1 Decision1 Stable > 24h? Assay1->Decision1 Assay2 Assay 2: 10mM GSH (Cytosol Mimic) Decision1->Assay2 Yes Assay3 Assay 3: 50% Plasma (Circulation Mimic) Decision1->Assay3 Yes Optimize Increase Steric Bulk (Add Methyl Groups) Decision1->Optimize No (Hydrolysis issue) Result2 Measure t½ (Release Rate) Assay2->Result2 Decision3 t½ > Desired? Assay3->Decision3 Decision3->Optimize No (Unstable) Success Proceed to In Vivo Decision3->Success Yes

Caption: Step-by-step validation workflow for disulfide linker stability.

References

  • Kellogg, G. E., & Burnett, J. C. (2016).[1] Steric Effects in Peptide and Protein Exchange with Activated Disulfides. National Institutes of Health (NIH).[1] Available at: [Link]

  • Pillow, T. H., et al. (2016).[1] Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science (RSC).[1] Available at: [Link]

  • Bulaj, G. (2018).[1] Disulfide Bonds in Protein Folding and Stability. Royal Society of Chemistry.[1] Available at: [Link][1]

  • Giustarini, D., et al. (2017).[1] Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides. Free Radical Biology and Medicine. Available at: [Link]

  • Mthembu, S. N., et al. (2020).[1][2] Breaking a Couple: Disulfide Reducing Agents. ChemBioChem.[1] Available at: [Link][1]

Sources

Optimization

Technical Support Center: HPLC Method Refinement for Diethyl 2,2'-disulfanediyldiacetate

Target Analyte: Diethyl 2,2'-disulfanediyldiacetate (DEDTDG) CAS: 1665-65-2 Common Synonyms: Diethyl dithiodiglycolate; Bis(ethoxycarbonylmethyl) disulfide. Executive Summary & Method Strategy The Challenge: Diethyl 2,2'...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Diethyl 2,2'-disulfanediyldiacetate (DEDTDG) CAS: 1665-65-2 Common Synonyms: Diethyl dithiodiglycolate; Bis(ethoxycarbonylmethyl) disulfide.

Executive Summary & Method Strategy

The Challenge: Diethyl 2,2'-disulfanediyldiacetate is a diester-disulfide. Its analysis presents a "double-edged" stability challenge:

  • Ester Hydrolysis: The two ester groups are susceptible to hydrolysis in aqueous mobile phases, leading to "ghost peaks" of the mono-ester and free acid (dithiodiglycolic acid).

  • Disulfide Exchange/Reduction: The disulfide bond is redox-sensitive. Trace metals or improper pH can catalyze reduction to the thiol monomer (Ethyl thioglycolate) or exchange with other thiols.

The Solution: To refine the method, we must transition from generic "screening" gradients to a kinetically stabilized reversed-phase protocol . This requires low pH (to suppress hydrolysis) and high-purity solvents (to prevent redox artifacts).

Optimized Chromatographic Conditions

The following conditions are designed to maximize the stability of the diester on-column while ensuring separation from its hydrolysis degradation products.

ParameterRecommended ConditionTechnical Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides sufficient hydrophobic retention for the diester. A shorter column (150mm) reduces residence time, minimizing on-column hydrolysis.
Mobile Phase A 0.1% Formic Acid in WaterCritical: Acidic pH (~2.7) suppresses the ionization of any free acid impurities and drastically slows the rate of ester hydrolysis compared to neutral buffers [1].
Mobile Phase B Acetonitrile (HPLC Grade)ACN is preferred over Methanol. Methanol can participate in transesterification reactions with the analyte over long runs.
Flow Rate 1.0 - 1.2 mL/minHigher flow rates reduce on-column residence time, preserving the intact diester.
Column Temp 25°C - 30°CDo not exceed 30°C. Higher temperatures exponentially increase the rate of ester hydrolysis.
Detection UV @ 215 nmThe molecule lacks a strong chromophore. 215 nm captures the carbonyl n→π* transition. Ensure high-purity solvents to avoid baseline noise.
Injection Vol 5 - 10 µLKeep volume low to prevent solvent effects, especially if the sample diluent is 100% ACN.
Standard Gradient Profile
  • 0.0 min: 20% B

  • 10.0 min: 80% B (Linear Ramp)

  • 12.0 min: 80% B (Hold)

  • 12.1 min: 20% B (Re-equilibration)

  • 17.0 min: End

Interactive Troubleshooting Guide (FAQ)

Q1: I see a recurring "ghost peak" eluting before my main peak that grows over time. What is it?

Diagnosis: This is likely the Mono-ethyl ester degradation product caused by hydrolysis. Mechanism: Water in the mobile phase attacks one of the ester groups.



Because the Mono-ester has a free carboxylic acid group, it is more polar and elutes earlier than the target Diester.

Corrective Action:

  • Check Sample Diluent: Ensure your sample is dissolved in Acetonitrile (or the mobile phase starting ratio), not pure water.

  • Verify Autosampler Temp: If your autosampler is not cooled, hydrolysis will occur in the vial. Set the autosampler to 4°C .

  • Fresh Mobile Phase: Old aqueous buffer can grow bacteria or shift pH. Prepare Mobile Phase A daily.

Q2: My baseline at 215 nm is drifting upwards significantly during the gradient.

Diagnosis: This is the "UV Cutoff" effect of the mobile phase. Mechanism: While Acetonitrile is transparent at 215 nm, Formic Acid absorbs slightly. As the %B (organic) increases, the refractive index and absorbance characteristics change.

Corrective Action:

  • Reference Wavelength: If using a DAD (Diode Array Detector), set a reference wavelength at 360 nm (bw 100) to subtract gradient drift.

  • Balance the Absorbance: Add a small amount of Formic Acid to Mobile Phase B (e.g., 0.08% Formic Acid in ACN) to match the absorbance of Mobile Phase A (0.1% Formic Acid). This "levels" the baseline.

Q3: I see a sharp peak eluting very early (near void volume) that smells like sulfur.

Diagnosis: This is likely Ethyl Thioglycolate (the monomer). Mechanism: The disulfide bond (S-S) has been reduced to the thiol (S-H).



Corrective Action:

  • Check for Metals: Trace iron (Fe) in the HPLC system or water can catalyze this reduction. Pass Mobile Phase A through a 0.22 µm filter and ensure high-purity water (18.2 MΩ).

  • Avoid TCEP/DTT: Ensure no reducing agents were used in upstream processing.

  • Degas Thoroughly: Oxygen can actually promote formation of the disulfide from the thiol, but in complex matrices, redox cycling can be unpredictable.

Degradation Pathway Visualization

The following diagram maps the critical degradation pathways you must control during analysis.

DegradationPathways Target Diethyl 2,2'-disulfanediyldiacetate (Target Analyte) MonoEster Mono-ethyl ester derivative (Early Eluting Impurity) Target->MonoEster Hydrolysis (H2O/pH > 5) Thiol Ethyl Thioglycolate (Monomer / Reduction Product) Target->Thiol Reduction (Redox/Metals) DiAcid 2,2'-Dithiodiacetic Acid (Very Polar / Void Volume) MonoEster->DiAcid Hydrolysis Thiol->Target Oxidation (Air/O2)

Figure 1: Degradation pathways affecting HPLC specificity. Blue = Target; Red = Hydrolysis products; Yellow = Redox products.

Protocol Validation Steps (Self-Validating System)

To ensure your method is robust, perform this quick "Stress Test" before running critical samples:

  • The "Zero-Hour" Check: Inject a freshly prepared standard immediately.

  • The "Bench-Top" Stress: Leave the same vial at room temperature for 4 hours and re-inject.

    • Pass Criteria: The area of the main peak should not decrease by >1.0%, and no new peaks should appear at RRT ~0.6 (Mono-ester).

  • The "Detection" Check: Inject a blank (pure ACN).

    • Pass Criteria: Baseline at 215 nm must be flat. If "ghost peaks" appear in the blank, your column is contaminated with retained hydrophobic impurities from previous runs. Wash with 100% ACN for 30 minutes.

References

  • SIELC Technologies. (2018). Separation of Diethyl (2,2-diethoxyethyl)phosphonate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Ethyl Thioglycolate | PubChem Compound Summary. Retrieved from [Link]

Troubleshooting

addressing solubility issues of Diethyl 2,2'-disulfanediyldiacetate in aqueous media

Welcome to the Technical Support Center for Diethyl 2,2'-disulfanediyldiacetate (also known as diethyl dithiodiglycolate). As a Senior Application Scientist, I frequently see researchers struggle with this specific molec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diethyl 2,2'-disulfanediyldiacetate (also known as diethyl dithiodiglycolate).

As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. Its structure—a central disulfide bond flanked by two highly hydrophobic ethyl ester groups—creates a "perfect storm" of biopharmaceutical challenges. It exhibits profound lipophilicity (leading to poor aqueous solubility) paired with dual chemical liabilities: susceptibility to ester hydrolysis and disulfide reduction.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality behind these formulation failures and provide self-validating, step-by-step protocols to ensure your in vitro and in vivo assays yield reproducible, biologically relevant data.

Part 1: Troubleshooting FAQs (The Causality of Formulation Failures)

Q1: I dissolved the compound in 100% DMSO, but it immediately crashed out (precipitated) as a cloudy suspension when added to my aqueous cell culture media. Why does this happen, and how do I fix it? The Causality: You are observing a classic "solvent-shift" precipitation. DMSO is a water-miscible co-solvent. When you inject your DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic Diethyl 2,2'-disulfanediyldiacetate molecules locally supersaturated without their solvation shell. Driven by thermodynamics, the hydrophobic ethyl groups aggregate to minimize contact with water, causing rapid crystallization. The Fix: You must create a "hydrophobic sink" in your aqueous media before introducing the compound. This is achieved by pre-dissolving a surfactant (e.g., Tween-80) or carrier protein (e.g., BSA) into the aqueous media. When the DMSO stock is added, the compound partitions directly into the micellar cores rather than precipitating.

Q2: I successfully solubilized the compound using 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The solution is crystal clear, but my in vitro cellular assay shows zero biological activity. Is the compound dead? The Causality: Your compound is likely intact, but you have fallen victim to the Solubility-Permeability Tradeoff [1]. Cyclodextrins solubilize lipophilic drugs by encapsulating them within their hydrophobic cavities, forming an inclusion complex. While this drastically increases the apparent aqueous solubility, it simultaneously reduces the free fraction of the drug. Because only the free, uncomplexed drug can permeate lipophilic cell membranes to exert a biological effect, over-formulating with cyclodextrins effectively traps your compound in the aqueous phase [1]. The Fix: Titrate your HP-β-CD concentration down to the absolute minimum required to maintain optical clarity. Alternatively, switch to a co-solvent system (like PEG-400), which increases solubility without complexation, thereby maintaining a higher free fraction for membrane permeation [1].

Q3: My aqueous stock solutions lose potency over a week, even when stored at 4°C. What is degrading? The Causality: Diethyl 2,2'-disulfanediyldiacetate is chemically unstable in aqueous environments due to two primary pathways:

  • Ester Hydrolysis: The ethyl ester groups are prone to base-catalyzed hydrolysis. Ironically, if you are using cyclodextrins to solubilize the compound, the hydroxyl groups at the rim of the cyclodextrin cavity can actually act as nucleophiles, catalyzing the hydrolysis of the ester bonds depending on the pH [2].

  • Disulfide Cleavage: If your biological buffers contain any reducing agents (e.g., DTT, TCEP, or high concentrations of glutathione), the central disulfide bond will be rapidly reduced into two inactive thiol monomers. The Fix: Never store this compound in aqueous media. Keep primary stocks in anhydrous DMSO at -20°C and prepare aqueous working dilutions immediately before your experiment.

Part 2: Validated Experimental Protocols

To ensure self-validation, these protocols include visual and analytical checkpoints. If a solution fails a checkpoint, discard it and restart.

Protocol A: Co-Solvent & Micellar Dispersion (Best for In Vitro Assays)

This protocol utilizes a surfactant to prevent solvent-shift precipitation while minimizing the loss of free-fraction drug.

  • Primary Stock Preparation: Dissolve Diethyl 2,2'-disulfanediyldiacetate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 30 seconds.

    • Validation Checkpoint: The solution must be perfectly clear with no refractive swirling.

  • Aqueous Sink Preparation: Prepare your target aqueous buffer (e.g., PBS or DMEM) and supplement it with 0.1% (v/v) Tween-80. Warm the buffer to 37°C to ensure the surfactant is fully dispersed above its critical micelle concentration (CMC).

  • Step-Down Dilution: While vigorously vortexing the aqueous sink, add the DMSO stock dropwise to achieve your final desired concentration (ensure final DMSO concentration remains ≤ 1% to avoid cellular toxicity).

  • Equilibration: Sonicate the mixture in a water bath for 5 minutes at room temperature.

    • Validation Checkpoint: Measure the absorbance at 600 nm. An

      
       confirms the absence of sub-visible precipitates.
      
Protocol B: HP-β-CD Inclusion Complexation (Best for In Vivo Dosing)

This protocol maximizes apparent solubility for injection but requires strict pH control to prevent cyclodextrin-catalyzed ester hydrolysis [2].

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in ultra-pure water. Adjust the pH to exactly 5.5 using 0.1 M HCl. Note: pH 5.5 minimizes both spontaneous and CD-catalyzed ester hydrolysis [2].

  • Compound Addition: Add the neat Diethyl 2,2'-disulfanediyldiacetate directly to the HP-β-CD solution (aiming for a 1:5 molar ratio of drug to cyclodextrin).

  • Complexation: Stir the suspension magnetically at 500 RPM for 24 hours at room temperature protected from light. The mechanical energy drives the thermodynamic equilibrium of the host-guest complex.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

    • Validation Checkpoint: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized compound before dosing.

Part 3: Quantitative Data Presentation

Table 1: Comparative Analysis of Solubilization Strategies for Diethyl 2,2'-disulfanediyldiacetate

Solubilization StrategyPrimary Mechanism of ActionImpact on Drug Free FractionRisk of Ester HydrolysisOptimal Use Case
Co-solvents (DMSO, PEG-400)Lowers overall solvent polarityNone (100% free drug)LowLow-concentration in vitro cellular assays
Surfactants (Tween-80, Cremophor)Encapsulates drug in hydrophobic micelle coreSignificantly Reduced LowAssays requiring moderate concentrations
Cyclodextrins (HP-β-CD)Forms host-guest inclusion complexSeverely Reduced High (CD-catalyzed at pH > 7)In vivo systemic dosing (requires pH control)

Part 4: Mechanistic Visualizations

SolubilizationWorkflow Start Diethyl 2,2'-disulfanediyldiacetate (Highly Lipophilic) DMSO Dissolve in 100% DMSO (Primary Stock) Start->DMSO Dilute Dilute into Aqueous Media (PBS / Cell Culture) DMSO->Dilute Precipitation Visible Precipitation? (Cloudy/Crystals) Dilute->Precipitation FixPrecip Add Surfactant (Tween-80) or use HP-β-CD Precipitation->FixPrecip YES (Solvent Shift) CheckActivity Run Biological Assay Check Activity Precipitation->CheckActivity NO (Clear) FixPrecip->Dilute ActivityLow Zero/Low Activity? (Clear Solution) CheckActivity->ActivityLow FixTradeoff Solubility-Permeability Tradeoff Reduce CD/Surfactant to increase Free Fraction ActivityLow->FixTradeoff YES (Trapped in Micelle/CD) Success Optimal Formulation Achieved (Soluble & Permeable) ActivityLow->Success NO (Active) FixTradeoff->CheckActivity

Decision tree for optimizing aqueous solubilization and biological activity.

DegradationPathways Parent Diethyl 2,2'-disulfanediyldiacetate (Intact Prodrug) Hydrolysis Pathway 1: Ester Hydrolysis (Base-catalyzed or CD-catalyzed) Parent->Hydrolysis Aqueous Media (pH > 7) Reduction Pathway 2: Disulfide Cleavage (DTT, TCEP, Glutathione) Parent->Reduction Biological Reducing Agents Degradant1 Dithiodiglycolic Acid (Inactive / Highly Polar) Hydrolysis->Degradant1 Degradant2 Ethyl Thioglycolate (Free Thiol Monomers) Reduction->Degradant2 Prevention1 Control pH to 5.5 Avoid excess Cyclodextrins Degradant1->Prevention1 Mitigation Prevention2 Remove reducing agents from assay buffers Degradant2->Prevention2 Mitigation

Primary degradation pathways of Diethyl 2,2'-disulfanediyldiacetate in aqueous buffers.

References

  • Miller, J. M., Beig, A., Carr, R. A., Webster, G. K., & Dahan, A. (2012). "The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations." Molecular Pharmaceutics, 9(3), 581–590. Available at:[Link]

  • Aiassa, V., Garnero, C., Zoppi, A., & Longhi, M. R. (2023). "Cyclodextrins and Their Derivatives as Drug Stability Modifiers." Pharmaceuticals, 16(8), 1074. Available at:[Link]

Optimization

resolving side reactions during the functionalization of Diethyl 2,2'-disulfanediyldiacetate

The following Technical Support Guide is designed for researchers working with Diethyl 2,2'-disulfanediyldiacetate (also known as Dithiodiglycolic acid diethyl ester). This guide addresses the unique chemical duality of...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with Diethyl 2,2'-disulfanediyldiacetate (also known as Dithiodiglycolic acid diethyl ester). This guide addresses the unique chemical duality of the molecule: it contains two electrophilic ester sites and a reactive disulfide core.

Current Status: Operational Topic: Troubleshooting Side Reactions & Yield Optimization Reference Molecule:



Introduction: The Reactivity Profile

Before troubleshooting, understand that this molecule presents a "Pick Your Poison" scenario in functionalization. You are typically attempting to react the Ester (A) while preserving the Disulfide (B) , or vice-versa.

  • Site A (Carbonyl): Susceptible to nucleophilic attack (Amidation, Hydrolysis).[1]

  • Site B (Disulfide): Susceptible to reduction, exchange, and nucleophilic cleavage.[2][3]

  • Site C (Alpha-Carbon): The protons at

    
     are acidified by the adjacent ester and sulfur, making them prone to base-catalyzed abstraction.
    

Module 1: Amidation & Nucleophilic Substitution

User Issue: "I am trying to react the ester with an amine to form an amide, but I am seeing low yields and thiol byproducts."

Root Cause: Chemoselectivity Failure (S-Attack vs. C-Attack)

Amines are nucleophiles. While you intend for them to attack the Carbonyl Carbon (Pathway A), they can also attack the Sulfur atom (Pathway B), causing disulfide cleavage. This is governed by Hard-Soft Acid-Base (HSAB) theory.

  • Carbonyl Carbon: Hard electrophile.

  • Disulfide Sulfur: Soft electrophile.

  • Primary Amines: Generally harder nucleophiles (prefer C-attack).

  • Thiolates/Soft Nucleophiles: Prefer S-attack.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Use Polar Protic (e.g., Ethanol) or High Dielectric Aprotic (DMF) Polar solvents stabilize the tetrahedral intermediate formed at the carbonyl, favoring amidation over disulfide cleavage.
Temperature Keep Low (

to RT)
Disulfide cleavage (S-attack) often has a higher activation energy. High heat promotes the side reaction (cleavage).
Stoichiometry Excess Amine (2.5 - 3.0 eq) If cleavage occurs, the resulting thiol can re-oxidize if oxygen is present. However, excess amine drives the equilibrium toward the amide.
Catalysis Mild Lewis Acid (e.g.,

)
Lewis acids activate the carbonyl oxygen, making the carbon significantly more electrophilic without activating the sulfur.
Visualizing the Competition (Graphviz)

AmidationPathways Start Diethyl 2,2'-disulfanediyldiacetate (Starting Material) InterA Tetrahedral Intermediate (Carbonyl Attack) Start->InterA Hard Nucleophile (Kinetic Control) InterB Sulfur Attack (Thiol-Disulfide Exchange) Start->InterB Soft Nucleophile (Thermodynamic Drift) Amine Amine (R-NH2) Amine->InterA Amine->InterB Product Desired Amide (Disulfide Intact) InterA->Product -EtOH SideProd1 Mixed Disulfide (R-NH-S-CH2...) InterB->SideProd1 SideProd2 Free Thiol Byproduct (HS-CH2-COOEt) InterB->SideProd2

Caption: Figure 1. Competition between nucleophilic attack at the Carbonyl (Amidation) vs. the Disulfide (Cleavage).

Module 2: Reduction & Thiol Handling

User Issue: "I reduced the disulfide to generate Ethyl Thioglycolate, but the yield is inconsistent, or the product re-dimerizes immediately."

Root Cause: Redox Cycling & Base-Catalyzed Auto-Oxidation

The reduction of Diethyl 2,2'-disulfanediyldiacetate yields Ethyl Thioglycolate (


). Thiols are notoriously unstable in basic media in the presence of trace oxygen, rapidly reforming the disulfide.
FAQ: Reduction Optimization

Q: Which reducing agent should I use?

  • Zinc/HCl: Effective and cheap, but acidic conditions may hydrolyze the ester if not controlled.

  • TCEP (Tris(2-carboxyethyl)phosphine): Recommended. It is odorless, stable, and works in aqueous/organic mixtures. Unlike DTT, it does not contain thiols, preventing mixed-disulfide contamination.

  • Sodium Borohydride (

    
    ):  Risky. It is basic and can hydrolyze the ester while reducing the disulfide. If used, quench immediately.
    

Q: How do I prevent re-oxidation during workup?

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 mins.

  • pH Control: Keep the pH

    
     during workup. Thiolate anions (
    
    
    
    ) oxidize
    
    
    times faster than protonated thiols (
    
    
    ).
  • Two-Phase Workup: Extract the thiol immediately into an organic layer (DCM/Chloroform) and store under inert gas.

Module 3: Hydrolysis & pH Sensitivity

User Issue: "I am losing the ester group during my reaction. I see carboxylic acid peaks in NMR."

Root Cause: Adjacent Group Participation

The sulfur atom at the


-position to the ester can act as an internal nucleophile or simply inductively stabilize the hydrolysis intermediate. Furthermore, the 

-protons are acidic (

), allowing for easy enolization in basic conditions, which accelerates hydrolysis.
Experimental Fixes
  • Avoid Strong Bases: Do not use NaOH or KOH if you want to keep the ester. Use non-nucleophilic organic bases like DIPEA or TEA if a base is required.

  • Buffer Systems: If running in aqueous media, use a Phosphate or Citrate buffer at pH 6.5–7.0. Avoid Carbonate buffers (pH > 9).

  • Temperature: Hydrolysis rates double for every

    
     increase. Run reactions at 
    
    
    
    if ester stability is critical.
Visualizing Stability Logic

StabilityLogic Decision Select Reaction Conditions pH_High pH > 9 (Basic) Decision->pH_High pH_Neu pH 6-8 (Neutral) Decision->pH_Neu pH_Low pH < 4 (Acidic) Decision->pH_Low Result_High Risk: Ester Hydrolysis Risk: Disulfide Scrambling pH_High->Result_High Result_Neu Optimal Zone Use TCEP for reduction pH_Neu->Result_Neu Result_Low Risk: Acid-Catalyzed Hydrolysis Stable Disulfide pH_Low->Result_Low

Caption: Figure 2. pH-dependent stability zones for Diethyl 2,2'-disulfanediyldiacetate.

References

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Link

  • Luo, D., et al. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases. Biochemistry. Link

  • BenchChem Technical Guides. (2025). Hydrolysis of Diethyl Oxalate and Related Esters. Link

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls: Mechanisms and Reactivity. Link

  • ThermoFisher Scientific. Thioglycollate Medium and Thiol Chemistry Protocols. Link

Sources

Troubleshooting

Technical Support Center: Enhancing the Efficiency of Diethyl 2,2'-disulfanediyldiacetate as a Crosslinking Agent

Welcome to the technical support center for Diethyl 2,2'-disulfanediyldiacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Diethyl 2,2'-disulfanediyldiacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use as a crosslinking agent. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in leveraging this versatile reagent.

Section 1: Core Principles of Diethyl 2,2'-disulfanediyldiacetate Crosslinking

Diethyl 2,2'-disulfanediyldiacetate is a homobifunctional crosslinking agent whose reactivity is centered on its disulfide bond (S-S). The primary mechanism for crosslinking is thiol-disulfide exchange . This reaction is highly specific for free sulfhydryl (thiol, -SH) groups, commonly found in cysteine residues of proteins or engineered into polymers.

The reaction proceeds via a nucleophilic attack by a deprotonated thiol group (a thiolate anion, R-S⁻) on one of the sulfur atoms of the crosslinker's disulfide bond. This forms a new, mixed disulfide bond and releases a thiol. The second thiol group on the other side of the crosslinker can then react with another molecule, resulting in a covalent, disulfide-linked conjugate.[1][2][3][4] Because this linkage is a disulfide bond, it can be cleaved by reducing agents, making it a reversible crosslinking strategy.

G cluster_0 Step 1: First Thiol Reaction cluster_1 Step 2: Second Thiol Reaction R1_SH Molecule 1 (with Thiol, R¹-SH) Thiolate R¹-S⁻ (Active Nucleophile) R1_SH->Thiolate Deprotonation (Requires Basic pH) Crosslinker Diethyl 2,2'-disulfanediyldiacetate (EtOOC-CH₂-S-S-CH₂-COOEt) Thiolate->Crosslinker Nucleophilic Attack Intermediate Mixed Disulfide Intermediate (R¹-S-S-CH₂-COOEt) Crosslinker->Intermediate Byproduct1 Thiol Byproduct (HS-CH₂-COOEt) Crosslinker->Byproduct1 Final_Product Crosslinked Product (R¹-S-S-R²) Intermediate->Final_Product Reaction with Second Thiol Byproduct2 Second Thiol Byproduct (HS-CH₂-COOEt) Intermediate->Byproduct2 R2_SH Molecule 2 (with Thiol, R²-SH) Thiolate2 R²-S⁻ R2_SH->Thiolate2 Deprotonation Thiolate2->Intermediate

Caption: Thiol-disulfide exchange mechanism.
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical application of Diethyl 2,2'-disulfanediyldiacetate.

Q1: What is the optimal pH for my crosslinking reaction?

A1: The optimal pH is typically between 7.5 and 9.0 . The key to the thiol-disulfide exchange reaction is the presence of the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH).[2] The concentration of thiolate is dependent on the pKa of the thiol group and the pH of the solution. Most aliphatic thiols (like cysteine) have a pKa in the range of 8-9. Running the reaction at a pH near or slightly above the pKa ensures a sufficient concentration of thiolate to drive the reaction forward efficiently.[5] While higher pH accelerates the reaction, be cautious of pH values above 9.5 when working with proteins, as it can lead to denaturation or side reactions.

Q2: My sample buffer contains a reducing agent like DTT or TCEP. Do I need to remove it?

A2: Yes, absolutely. This is one of the most common causes of failed crosslinking. Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are designed to cleave disulfide bonds.[6] If present, they will reduce the disulfide bond on your Diethyl 2,2'-disulfanediyldiacetate crosslinker, rendering it inactive. Before initiating the crosslinking reaction, you must remove all traces of reducing agents. This can be accomplished through dialysis, desalting columns, or buffer exchange spin columns.

Q3: How can I stop or "quench" the crosslinking reaction?

A3: There are two primary methods to quench the reaction:

  • pH Adjustment: Lowering the pH of the reaction mixture to below 6.5 will protonate the thiolate anions, effectively stopping the nucleophilic attack and halting the reaction.

  • Thiol Scavenging: Add a small molecule with a free thiol group in high excess (e.g., 2-Mercaptoethanol, L-cysteine, or DTT). This will react with any remaining unreacted crosslinker and cap any unreacted thiols on your target molecules.

Q4: Is the crosslinking reversible? How can I cleave the bond?

A4: Yes , the disulfide bond formed by the crosslinker is reversible. This is a key advantage for applications requiring subsequent analysis or release of conjugated molecules. To cleave the bond, simply add a sufficient concentration of a reducing agent like DTT (typically 5-20 mM) or TCEP (typically 1-5 mM).

Q5: What concentration of Diethyl 2,2'-disulfanediyldiacetate should I use?

A5: The optimal concentration depends on your sample's concentration and the number of available thiol groups. A common starting point is a 10- to 50-fold molar excess of the crosslinker over the total concentration of thiol groups on your target molecule.[7] For dilute protein solutions (<1 mg/mL), a higher molar excess (e.g., 50-fold) may be necessary to drive the reaction. For more concentrated solutions (>5 mg/mL), a lower excess (e.g., 10- to 20-fold) is often sufficient.[7] It is always best to perform a titration experiment to determine the optimal ratio for your specific system.

Q6: Why is my crosslinking yield low despite optimal pH and no reducing agents?

A6: Low yield can be attributed to several factors beyond pH and reducing agents:

  • Thiol Accessibility: The thiol groups on your protein or polymer may be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible to the crosslinker.

  • Oxidized Thiols: Your sample's free thiols may have already oxidized to form intramolecular or intermolecular disulfide bonds. You can try a pre-reduction step with TCEP (which is more stable and less interfering than DTT) followed by immediate removal of the TCEP before adding the crosslinker.

  • Incorrect Quantification: Ensure you have an accurate measure of the free thiol concentration in your starting material to calculate the correct molar excess of the crosslinker.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

TroubleshootingWorkflow start Problem: Low or No Crosslinking check_pH Is pH 7.5-9.0? start->check_pH check_reducing Are reducing agents (DTT, TCEP) absent? check_pH->check_reducing Yes adjust_pH Action: Adjust buffer pH to 8.0-8.5. check_pH->adjust_pH No check_conc Is crosslinker molar excess sufficient (10-50x)? check_reducing->check_conc Yes remove_reducing Action: Purify sample via dialysis or desalting column. check_reducing->remove_reducing No check_sterics Are target thiols accessible? check_conc->check_sterics Yes increase_conc Action: Increase molar excess of crosslinker. Perform titration. check_conc->increase_conc No denature Action: Consider partial denaturation to expose thiols (if protein activity is not required). check_sterics->denature No success Crosslinking Efficiency Improved check_sterics->success Yes adjust_pH->check_reducing remove_reducing->check_conc increase_conc->check_sterics denature->success

Caption: Troubleshooting workflow for low crosslinking efficiency.

Problem: The crosslinking reaction is very slow.

  • Cause: Insufficient concentration of the reactive thiolate species or low reaction temperature.

  • Solution:

    • Increase pH: Gradually increase the reaction pH towards 9.0. This is the most effective way to increase the rate.[5]

    • Increase Temperature: If your sample is thermally stable, increasing the temperature from 4°C to room temperature (20-25°C) can significantly accelerate the reaction.[8]

    • Increase Concentration: Increase the molar excess of Diethyl 2,2'-disulfanediyldiacetate.

Problem: Sample precipitation or aggregation occurs during the reaction.

  • Cause: This often happens when crosslinking is too rapid or extensive, leading to the formation of large, insoluble complexes. It can also be caused by improper buffer conditions.

  • Solution:

    • Slow Down the Reaction: Decrease the reaction temperature (e.g., move from room temperature to 4°C).

    • Reduce Crosslinker Concentration: Use a lower molar excess of the crosslinker to favor intramolecular or simple intermolecular crosslinks over large aggregates.

    • Optimize Buffer: Ensure your buffer has sufficient ionic strength and contains no components that could compete with the reaction (e.g., Tris buffer contains primary amines and should be avoided if using amine-reactive chemistry in parallel, though it is generally acceptable for thiol chemistry). Phosphate, HEPES, or bicarbonate buffers are good choices.[7]

Problem: The resulting hydrogel is too soft or doesn't gel at all.

  • Cause: The crosslinking density is too low.

  • Solution:

    • Increase Polymer Concentration: A higher concentration of the polymer starting material will lead to a denser network.

    • Increase Crosslinker-to-Thiol Ratio: This will increase the number of crosslinks formed within the network.

    • Allow for Longer Reaction Time: Ensure the crosslinking reaction has gone to completion. Monitor gelation over time using rheology if possible.

    • Confirm Free Thiol Content: Verify the degree of thiol functionalization on your polymer. If it is lower than expected, the maximum achievable crosslink density will be limited.

Section 4: Experimental Protocols

Protocol 4.1: General Protocol for Crosslinking Thiolated Proteins

This protocol provides a starting point for crosslinking two proteins (Protein A and Protein B) that each possess at least one accessible free cysteine.

  • Sample Preparation:

    • Prepare Protein A and Protein B in a non-amine, reducing agent-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.5-8.5).

    • If the proteins were stored in a buffer containing reducing agents, perform buffer exchange using a desalting column or dialysis into the reaction buffer.

    • Adjust the final protein concentrations to the desired level (e.g., 1-5 mg/mL).

  • Crosslinker Preparation:

    • Diethyl 2,2'-disulfanediyldiacetate is not highly water-soluble. Prepare a fresh stock solution (e.g., 10-25 mM) in a dry organic solvent like DMSO or DMF immediately before use.[7]

  • Crosslinking Reaction:

    • Combine Protein A and Protein B in a microcentrifuge tube.

    • Add the calculated volume of the Diethyl 2,2'-disulfanediyldiacetate stock solution to the protein mixture to achieve the desired molar excess (e.g., 20-fold molar excess over total thiols).

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Incubation times may need optimization.

  • Quenching the Reaction:

    • Add a quenching buffer containing a high concentration of a free thiol (e.g., 1M Tris with 50 mM L-cysteine, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes to ensure all unreacted crosslinker is neutralized.

Protocol 4.2: Characterization of Crosslinking by SDS-PAGE

  • Sample Preparation: Collect aliquots from your reaction at different time points (e.g., 0 min, 15 min, 30 min, 60 min) and immediately mix with non-reducing SDS-PAGE loading buffer.

  • Controls: Prepare the following controls:

    • Protein A alone + non-reducing buffer

    • Protein B alone + non-reducing buffer

    • Protein A + Protein B (no crosslinker) + non-reducing buffer

    • A sample from the final quenched reaction + reducing SDS-PAGE buffer (this should show cleavage of the crosslink).

  • Electrophoresis: Run the samples on an appropriate percentage SDS-PAGE gel.

  • Analysis: Stain the gel (e.g., with Coomassie Blue). Successful crosslinking will be indicated by the appearance of a new, higher molecular weight band corresponding to the Protein A-Protein B conjugate. The intensity of this band should increase over time. The sample with reducing buffer should show a disappearance of this high molecular weight band and a reappearance of the individual protein bands.

Protocol 4.3: Quantifying Crosslinking Efficiency in Hydrogels via Swelling Studies

  • Hydrogel Formation: Prepare hydrogels using varying concentrations of the crosslinker.

  • Drying: Lyophilize the fully formed hydrogels to obtain their dry weight (Wd).

  • Swelling: Immerse each dry hydrogel in a buffered solution (e.g., PBS, pH 7.4) at a specific temperature.

  • Measurement: At regular intervals, remove the hydrogels, gently blot away excess surface water, and record their swollen weight (Ws). Continue until the weight remains constant (equilibrium swelling).

  • Calculation: Calculate the swelling ratio using the formula:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100

  • Interpretation: A lower swelling ratio indicates a higher degree of crosslinking, as the denser polymer network restricts the uptake of water.[8][9] Comparing the swelling ratios of hydrogels made with different crosslinker concentrations allows for the optimization of crosslinking density.

Section 5: Data Summaries & Key Parameters

The efficiency of your crosslinking reaction is a multifactorial process. The table below summarizes the key parameters and their impact.

ParameterEffect on Reaction RateEffect on Crosslinking YieldRecommended Range / ActionScientific Rationale
pH High Impact: Rate increases significantly with pH.High Impact: Yield increases with pH until protein denaturation occurs.7.5 - 9.0Increases the concentration of the reactive thiolate (R-S⁻) nucleophile.[5][10]
Temperature Moderate Impact: Rate increases with temperature.Variable: Can improve yield, but may cause sample degradation at high temps.4°C - 25°CProvides activation energy for the reaction. Higher temperatures may be used for robust polymers.[8][9]
Reactant Concentration High Impact: Rate increases with concentration.High Impact: Yield increases, but high concentrations can cause aggregation.10-50x molar excess of crosslinker over thiols.Follows principles of chemical kinetics. Higher molar excess drives the reaction equilibrium toward the product.[7]
Reducing Agents Critical: Completely inhibits the reaction.Critical: Reduces yield to zero.Must be completely absent.Reducing agents like DTT/TCEP will cleave the disulfide bond of the crosslinker, inactivating it.[6]
Steric Hindrance Variable: Can significantly slow or prevent reaction.Variable: Can be a major limiting factor for yield.Consider partial denaturants if protein activity is not needed.The thiol group on the target molecule must be physically accessible to the crosslinker.
Section 7: References
  • Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels | Biomacromolecules - ACS Publications. (2019). Available at: [Link]

  • An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC. (2022). Available at: [Link]

  • Strategies of disulfide bond formation for in situ crosslinking of... - ResearchGate. Available at: [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC. Available at: [Link]

  • and Extracellular Crosslinking. Available at: [Link]

  • Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds - MDPI. (2020). Available at: [Link]

  • Diethyl 2,2'-thiodiacetate CAS# 925-47-3: Odor profile, Molecular properties, Suppliers & Regulation - Scent.vn. Available at: [Link]

  • Diethyl 2,2'-(1H-1,2,4-Triazole-3,5-diyl)diacetate: Synthesis Strategies, Chemical Behavior, Crystal Structure and Hirshfeld Surface Analysis - ResearchGate. Available at: [Link]

  • (PDF) Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel - ResearchGate. (2015). Available at: [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. Available at: [Link]

  • Diethyl 2,2'-(methylenedisulfanediyl)diacetate - Links. Available at: [Link]

  • (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS - ResearchGate. (2016). Available at: [Link]

  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC. (2024). Available at: [Link]

  • Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds | Kinam Park. (2021). Available at: [Link]

  • Part II: The Influence of Crosslinking Agents on the Properties and Colon-Targeted Drug Delivery Efficacy of Dextran-Based Hydrogels - MDPI. (2025). Available at: [Link]

  • 10 - Organic Syntheses Procedure. Available at: [Link]

  • The Transformations of Thiols and their Dimers in the Redox-Mediated Thiol-Disulfide Exchange Reaction. (2023). Available at: [Link]

  • Hydrogels Based on Schiff Base Linkages for Biomedical Applications - MDPI. (2019). Available at: [Link]

  • Combined Analytical Approaches to Standardize and Characterize Biomaterials Formulations: Application to Chitosan-Gelatin Cross-Linked Hydrogels - Lenus. (2021). Available at: [Link]

  • Click Chemistry Conjugations - PMC. Available at: [Link]

  • Use of analytical techniques for identification of inorganic polymer gel composition. (2010). Available at: [Link]

  • Mechanisms of thiol‐disulfide exchange reactions catalyzed by... - ResearchGate. Available at: [Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - MDPI. (2021). Available at: [Link]

  • Diels–Alder Polymer Networks with Temperature‐Reversible Cross‐Linking‐Induced Emission - PMC. Available at: [Link]

  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chemical reaction of thiol with disulfide bonds[8]. Available at: [Link]

  • Characterization of macromolecular systems by mass spectrometry and hyphenated techniques. (2014). Available at: [Link]

  • A Temperature/pH Double-Responsive and Physical Double-Crosslinked Hydrogel Based on PLA and Histidine - MDPI. (2022). Available at: [Link]

  • Formation and Crosslinking of Latex Films through the Reaction of Acetoacetoxy Groups with Diamines under Ambient Conditions - American Coatings Association. Available at: [Link]

  • Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. (2015). Available at: [Link]

  • The diacetone acrylamide crosslinking reaction and its influence on the film formation of an acrylic latex - University of Surrey. Available at: [Link]

  • Polymer Crosslinking Strategies Review | PDF | Amine | Epoxy - Scribd. Available at: [Link]

  • Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Diethyl 2,2'-Disulfanediyldiacetate vs. Conventional Disulfide Crosslinkers

This guide provides a comparative analysis of Diethyl 2,2'-disulfanediyldiacetate (also known as Diethyl dithiodiglycolate) against other common disulfide crosslinkers. Executive Summary Diethyl 2,2'-disulfanediyldiaceta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of Diethyl 2,2'-disulfanediyldiacetate (also known as Diethyl dithiodiglycolate) against other common disulfide crosslinkers.

Executive Summary

Diethyl 2,2'-disulfanediyldiacetate (DDBD) represents a distinct class of "scaffold" crosslinkers, fundamentally different from "reagent" crosslinkers like DSP (Lomant's Reagent) or DTSSP . While DSP is designed for the rapid surface modification of proteins in aqueous buffers, DDBD is an ethyl ester used primarily as a building block in the de novo synthesis of redox-responsive polymers, hydrogels, and lipid nanoparticles (LNPs).

This guide analyzes DDBD’s utility in drug delivery systems (DDS), comparing its physicochemical properties, reactivity profile, and cleavage kinetics against industry-standard alternatives.

Key Distinction
  • DDBD: A Precursor. Used to synthesize the backbone of a drug carrier (e.g., polyamides, polyesters).

  • DSP/DTSSP: A Conjugator. Used to link two existing biomolecules (e.g., Antibody-Drug Conjugates).

Chemical Profile & Mechanism[1][2][3]

Structural Attributes[4]
  • IUPAC Name: Diethyl 2,2'-disulfanediyldiacetate

  • Structure:

    
    
    
  • Reactive Group: Ethyl Ester (low reactivity towards amines under physiological conditions; requires catalysis or heat).

  • Spacer Arm: Short (~6–9 Å depending on conformation). The disulfide bond is located

    
     to the carbonyl group, influencing its redox potential.
    
Mechanism of Action

Synthesis (Crosslinking): Unlike NHS-esters (DSP) which react instantly at room temperature, DDBD undergoes amidation or transesterification . This typically occurs during the polymerization phase of material synthesis, reacting with polyamines or polyols to form a crosslinked network.

Cleavage (Release): Upon exposure to reducing environments (e.g., intracellular Glutathione, GSH ~2–10 mM), the central disulfide bond undergoes thiol-disulfide exchange, degrading the polymer backbone and releasing the encapsulated payload.

ReactionPathway DDBD Diethyl 2,2'-disulfanediyldiacetate (Precursor) Polymer Redox-Responsive Polymer (Backbone Integrated S-S) DDBD->Polymer  Polycondensation (Heat/Catalyst)   Diamine Diamine / Polyol (Nucleophile) Diamine->Polymer Degradation Degraded Fragments (Drug Release) Polymer->Degradation  Thiol Exchange (Cytosol)   GSH Intracellular GSH (Reducing Agent) GSH->Degradation

Figure 1: Mechanism of DDBD utilization in polymer synthesis and subsequent GSH-triggered degradation.

Comparative Landscape

The following table contrasts DDBD with standard disulfide crosslinkers used in biopharmaceuticals.

FeatureDiethyl 2,2'-disulfanediyldiacetate (DDBD) DSP (Lomant's Reagent) Dithiodipropionic Acid (DTDPA) Cystamine
Primary Role Scaffold Building Block (Polymers/Lipids)Bioconjugation Reagent (Proteins)Scaffold Building Block (Polymers)Cationic Building Block
Reactive Group Ethyl Ester (Slow, requires synthesis conditions)NHS Ester (Fast, reacts at RT in buffer)Carboxylic Acid (Requires activation e.g., EDC/NHS)Primary Amine (Reacts with Carboxyls)
Spacer Length Short (Diglycolate core)Medium (12.0 Å)Medium/Long (Dipropionate core)Short
Solubility Organic Solvents (DMSO, DCM, Ethanol)Organic (DMSO/DMF)Organic/Aqueous (pH dependent)Aqueous
Cost Efficiency High (Bulk chemical)Low (Expensive fine chemical)High (Bulk chemical)High
Cleavage Rate Fast (Inductive effect of

-carbonyl destabilizes S-S)
ModerateModerate (S-S is

to carbonyl)
Moderate
Hydrolytic Stability High (Stable ester)Low (NHS ester hydrolyzes in minutes)High (Acid form)High (Amine form)
Critical Analysis: Why Choose DDBD?
  • For Lipid Nanoparticles (LNPs): DDBD is superior to DSP for synthesizing ionizable lipids with biodegradable tails. The ester linkage allows for metabolic clearance, while the disulfide provides triggered release.

  • For Hydrogels: DDBD is preferred over DTDPA when a shorter crosslink density and faster cleavage are required. The electron-withdrawing carbonyl group adjacent to the sulfur atoms (

    
    -position) renders the disulfide bond slightly more susceptible to nucleophilic attack by thiols compared to the 
    
    
    
    -position in DTDPA.

Experimental Protocols

Synthesis of a Redox-Responsive Polyamide (DDBD-Based)

Objective: To synthesize a cleavable polymer backbone for drug delivery, utilizing DDBD as the disulfide source.

Materials:

  • Diethyl 2,2'-disulfanediyldiacetate (DDBD)

  • Diethylenetriamine (or similar polyamine)

  • Methanol (Solvent)

  • Argon gas

Protocol:

  • Preparation: Dissolve 10 mmol of DDBD in 10 mL of anhydrous methanol in a round-bottom flask.

  • Addition: Add 10 mmol of Diethylenetriamine dropwise under magnetic stirring.

  • Polymerization: Purge the system with Argon. Heat the mixture to 60°C for 24–48 hours.

    • Note: The reaction is driven by the formation of amide bonds and the release of ethanol.

  • Purification: Precipitate the resulting polymer into cold diethyl ether. Centrifuge at 5000 x g for 10 mins.

  • Drying: Dry the pellet under vacuum at room temperature.

  • Validation: Analyze via

    
    H-NMR. Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and the appearance of amide signals.
    
GSH-Triggered Cleavage Assay

Objective: To quantify the degradation kinetics of the DDBD crosslink in a simulated cytosolic environment.

Materials:

  • DDBD-crosslinked polymer (from 4.1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • L-Glutathione, reduced (GSH)

  • Dithiothreitol (DTT) - Positive Control

  • Turbidity Meter or UV-Vis Spectrophotometer

Protocol:

  • Baseline: Suspend the polymer (1 mg/mL) in PBS. Measure Absorbance at 600 nm (turbidity) or use GPC for molecular weight.

  • Induction:

    • Group A (Control): PBS only.

    • Group B (Tumor mimic): Add 10 mM GSH.

    • Group C (Accelerated): Add 10 mM DTT.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Measurement: Record Absorbance/Turbidity at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Data Analysis: Plot Relative Turbidity (%) vs. Time.

    • Expectation: Group B should show a sigmoidal decrease in turbidity as the crosslinks cleave and the polymer solubilizes or degrades.

Decision Matrix: Selecting the Right Crosslinker

Use the following logic flow to determine if DDBD is the appropriate reagent for your application.

DecisionTree Start Start: Select Disulfide Crosslinker Target What is your target? Start->Target Protein Existing Protein / Antibody Target->Protein Modification Synthesis New Material Synthesis (Polymer/Lipid/Hydrogel) Target->Synthesis Construction Aqueous Aqueous Buffer? Protein->Aqueous Organic Organic Solvent / Melt? Synthesis->Organic Result_DSP Use DSP or DTSSP (NHS-Ester) Aqueous->Result_DSP Fast Reaction Result_DDBD Use DDBD (Ethyl Ester) Organic->Result_DDBD Amidation/Transesterification Result_DTDPA Use DTDPA (Carboxyl) Organic->Result_DTDPA Carbodiimide Coupling

Figure 2: Decision matrix for selecting between DDBD, DSP, and DTDPA based on application constraints.

References

  • PubChem. Diethyl 2,2'-disulfanediyldiacetate (Compound Summary). National Library of Medicine. [Link]

  • Meng, F., et al. (2016). Reduction-sensitive polymers and bioconjugates for biomedical applications. Biomaterials.[1] [Link]

Sources

Comparative

Technical Guide: Confirming Redox-Responsiveness of Diethyl 2,2'-disulfanediyldiacetate Materials

Executive Summary Diethyl 2,2'-disulfanediyldiacetate (DEDSDDA) serves as a critical disulfide-containing precursor in the synthesis of redox-responsive polymers, hydrogels, and prodrugs. Its core utility lies in the dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2,2'-disulfanediyldiacetate (DEDSDDA) serves as a critical disulfide-containing precursor in the synthesis of redox-responsive polymers, hydrogels, and prodrugs. Its core utility lies in the disulfide (


) bond , which acts as a "biological fuse"—stable during systemic circulation (oxidizing environment) but rapidly cleavable within the cytosolic environment of cancer cells (reducing environment).

This guide provides a rigorous, data-backed framework for validating the redox-responsive behavior of DEDSDDA-based materials. It compares this linker against high-sensitivity alternatives (diselenides) and pH-responsive systems, offering a standardized protocol for experimental verification.

Part 1: Mechanistic Foundation

The responsiveness of DEDSDDA is governed by thiol-disulfide exchange . In the presence of high concentrations of Glutathione (GSH)—typically 2–10 mM in the cytosol versus 2–20


M in extracellular fluids—the disulfide bond undergoes nucleophilic attack.
The Cleavage Pathway

The mechanism proceeds through a nucleophilic attack by the thiolate anion of GSH on the disulfide bridge of DEDSDDA, resulting in a mixed disulfide intermediate and the release of a free thiol fragment. A second GSH molecule completes the reduction, yielding Glutathione Disulfide (GSSG) and the fully cleaved linker.

GSH_Cleavage_Mechanism Input DEDSDDA Linker (S-S Bond) Inter Mixed Disulfide Intermediate Input->Inter Thiol-Disulfide Exchange GSH1 GSH (1st Attack) GSH1->Inter Output Cleaved Thiol Fragments Inter->Output Reduction Byproduct GSSG (Oxidized Glutathione) Inter->Byproduct GSH2 GSH (2nd Attack) GSH2->Output

Figure 1: Step-wise mechanistic cleavage of DEDSDDA by intracellular Glutathione (GSH).

Part 2: Comparative Analysis

When selecting DEDSDDA, it is essential to understand its performance profile relative to other stimuli-responsive linkers.

Table 1: Performance Matrix of Responsive Linkers
FeatureDEDSDDA (Disulfide) Diselenide (

)
Hydrazone (pH)
Trigger Redox (GSH)Redox (GSH) & ROS (

)
Acidic pH (< 6.[1]5)
Bond Energy ~240 kJ/mol (High Stability)~172 kJ/mol (High Sensitivity)N/A (Hydrolysis)
Response Speed Moderate (Minutes to Hours)Fast (Seconds to Minutes)Slow (Hours)
Premature Leakage Low (Stable in blood)Moderate (Sensitive to blood thiols)Moderate (Leakage at pH 7.4)
Synthesis Difficulty Low (Commercially available)High (Complex synthesis/Odor)Moderate
Cytotoxicity Low (Biocompatible metabolites)Moderate (Selenium toxicity concerns)Low

Scientific Verdict: DEDSDDA is the "Gold Standard" for balance . While diselenides offer faster kinetics, they suffer from lower stability in circulation and potential toxicity. DEDSDDA provides the optimal trade-off between extracellular stability (safety) and intracellular responsiveness (efficacy).

Part 3: Experimental Validation Protocols

To confirm the redox-responsive behavior of DEDSDDA-based materials (e.g., micelles, hydrogels), you must employ a multi-modal approach combining chemical quantification with physical characterization.

Protocol A: Chemical Verification via Ellman’s Assay

This assay quantifies the free thiols generated upon cleavage.

  • Principle: Ellman’s reagent (DTNB) reacts with free thiols to produce 2-nitro-5-thiobenzoic acid (TNB), which absorbs strongly at 412 nm.[2][3]

  • Reagents:

    • Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[4]

    • DTNB Solution: 4 mg/mL in buffer.[3][4][5]

    • Reducing Agent: 10 mM GSH (mimicking cytosol) vs. 10

      
      M GSH (control).
      

Step-by-Step:

  • Incubation: Dissolve DEDSDDA material (1 mg/mL) in PBS. Split into two groups: Group A (10 mM GSH) and Group B (PBS/10

    
    M GSH). Incubate at 37°C.
    
  • Sampling: At defined intervals (0, 1, 4, 12, 24 h), remove 100

    
    L aliquots.
    
  • Reaction: Mix aliquot with 900

    
    L Buffer and 20 
    
    
    
    L DTNB solution. Incubate for 15 mins at room temp.
  • Measurement: Measure Absorbance at 412 nm.

  • Validation: Group A must show a time-dependent increase in absorbance (cleavage). Group B must remain near baseline (stability).

Protocol B: Structural Confirmation via H NMR

NMR provides definitive structural proof of bond scission.

  • Focus: Monitor the chemical shift of the methylene protons adjacent to the sulfur atom (

    
    -protons).
    
  • Observation: In DEDSDDA, the

    
    -protons appear around 3.6–3.8 ppm . Upon cleavage to a thiol, this peak will shift upfield (lower ppm) or split, indicating a change in the electronic environment.
    
  • Method: Run

    
    H NMR of the material in 
    
    
    
    or
    
    
    . Add deuterated DTT (d-DTT) or GSH. Monitor spectra at T=0 and T=24h.
Protocol C: Physical Disassembly via DLS (Dynamic Light Scattering)

For DEDSDDA-crosslinked micelles or nanoparticles.

  • Method:

    • Prepare nanoparticle suspension (1 mg/mL).

    • Measure initial Hydrodynamic Diameter (

      
      ).
      
    • Add 10 mM GSH.

    • Monitor

      
       and Count Rate (Derived Count Rate) over time.
      
  • Expected Result:

    • Phase 1 (Swelling): Slight increase in size as crosslinks break and water enters.

    • Phase 2 (Disassembly): Drastic decrease in Count Rate (scattering intensity drops) and appearance of broad/multimodal size distribution peaks (aggregates or small fragments).

Experimental Workflow Diagram

Validation_Workflow cluster_0 Sample Preparation cluster_1 Incubation Conditions cluster_2 Analytical Readouts Sample DEDSDDA Material (1 mg/mL) Cond_A Condition A: 10 mM GSH (Intracellular Mimic) Sample->Cond_A Cond_B Condition B: PBS / 10 µM GSH (Extracellular Control) Sample->Cond_B Ellman Ellman's Assay (Abs @ 412nm) Detects: Free Thiols Cond_A->Ellman DLS DLS Analysis (Size/PDI) Detects: Disassembly Cond_A->DLS NMR 1H NMR (Peak Shift) Detects: Bond Scission Cond_A->NMR Cond_B->Ellman Baseline Cond_B->DLS Stability

Figure 2: Standardized workflow for validating redox-responsiveness.

Part 4: Data Interpretation & Troubleshooting

ObservationInterpretationAction/Correction
DLS Count Rate drops, Size increases Initial swelling of the hydrogel/micelle network before total collapse.This is a valid "responsive" result. Continue measurement for 24h to see full degradation.
No Absorbance change in Ellman's Inaccessible disulfide bonds (steric hindrance) or oxidized DTNB.Ensure DEDSDDA is solvent-accessible. Use fresh DTNB. Verify GSH activity.
Cleavage in PBS (Control) Material is hydrolytically unstable (ester bond failure), not redox-responsive.Check pH of buffer.[3] DEDSDDA esters can hydrolyze at high pH. Keep pH < 7.[1]4.
Slow degradation (>48h) High crosslinking density or hydrophobic shielding.Acceptable for "sustained release" profiles. Compare with Diselenide if faster release is needed.

References

  • Redox-Responsive Comparison of Diselenide and Disulfide Micelles. Pharmaceutics, 2023.[6]

  • Ellman's Assay Protocol for Thiol Quantification.Thermo Fisher Scientific / BroadPharm Protocols.
  • Degradable Redox-Responsive Disulfide-Based Nanogels.Journal of Controlled Release / NIH PMC.

  • Dithiodiglycolic Acid Properties & Applic

Sources

Validation

Comparative Guide: In Vitro Cleavage Efficiency of Diethyl 2,2'-disulfanediyldiacetate Linkers

Executive Summary Diethyl 2,2'-disulfanediyldiacetate (Dithiodiglycolic acid diethyl ester) represents a class of unhindered disulfide linkers utilized in Antibody-Drug Conjugates (ADCs), hydrogels, and prodrugs. Its pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2,2'-disulfanediyldiacetate (Dithiodiglycolic acid diethyl ester) represents a class of unhindered disulfide linkers utilized in Antibody-Drug Conjugates (ADCs), hydrogels, and prodrugs. Its primary utility lies in its rapid responsiveness to the glutathione (GSH) gradient between the extracellular environment (2–20 µM) and the cytosolic compartment (1–10 mM).

The Verdict: Compared to sterically hindered alternatives (e.g., gem-dimethyl substituted linkers), Diethyl 2,2'-disulfanediyldiacetate offers superior cleavage kinetics (t1/2 < 15 min at 10 mM GSH) but exhibits lower plasma stability . It is the optimal choice for payloads requiring rapid intracellular release where plasma half-life is managed by the carrier (e.g., liposomes or nanoparticles) rather than the linker itself.

Mechanistic Foundation: The Dual-Trigger Liability

To accurately evaluate this linker, one must understand that it possesses two distinct cleavage sites. "Cleavage efficiency" is often conflated with "drug release," but for this molecule, they are governed by different biological triggers.

  • Reductive Cleavage (Primary Trigger): The disulfide bond (-S-S-) undergoes thiol-disulfide exchange with intracellular GSH. This is the intended release mechanism.

  • Hydrolytic Degradation (Secondary Liability): The ethyl ester groups are susceptible to carboxylesterases in plasma. While this does not break the linker backbone immediately, it alters the hydrophobicity and charge of the conjugate, potentially affecting pharmacokinetics before cellular entry.

Diagram 1: Mechanistic Pathways

This diagram illustrates the competing pathways of reductive cleavage (desired) and ester hydrolysis (potential liability).

CleavageMechanism Substrate Diethyl 2,2'-disulfanediyldiacetate (Linker) ThiolExchange Thiol-Disulfide Exchange Substrate->ThiolExchange Primary Pathway Hydrolysis Ester Hydrolysis Substrate->Hydrolysis Competing Pathway GSH High GSH (10 mM) (Cytosol) GSH->ThiolExchange ProductRed 2x Ethyl Thioglycolate (Free Thiol Release) ThiolExchange->ProductRed Esterase Carboxylesterases (Plasma/Liver) Esterase->Hydrolysis ProductHyd Dithiodiglycolic Acid (Linker Intact, Charge Altered) Hydrolysis->ProductHyd

Caption: Pathway analysis showing the divergence between GSH-mediated reduction (payload release) and esterase-mediated hydrolysis.

Comparative Landscape

The following table contrasts Diethyl 2,2'-disulfanediyldiacetate against key alternatives. Data is synthesized from standard kinetic profiles of disulfide linkers.

FeatureDiethyl 2,2'-disulfanediyldiacetate Hindered Disulfides (e.g., dimethyl analogs)Hydrazone Linkers
Cleavage Trigger Reductive (GSH)Reductive (GSH)Acidic pH (Endosome)
Kinetics (10mM GSH) Very Fast (t1/2: mins)Slow (t1/2: hours)N/A (pH dependent)
Plasma Stability Low to ModerateHighModerate
Steric Hindrance None (Alpha-carbon is unsubstituted)High (Alpha-methyl/gem-dimethyl)N/A
Byproduct Toxicity Low (Ethyl thioglycolate)LowLow (Hydrazine deriv.)
Best Application Rapid release payloads; NanoparticlesLong-circulating ADCsLysosomal targeting

Expert Insight: The lack of steric bulk around the disulfide bond in Diethyl 2,2'-disulfanediyldiacetate allows for rapid nucleophilic attack by GSH. However, this same accessibility makes it vulnerable to thiol-exchange with serum albumin (Cys34), leading to premature release in circulation if not shielded by the drug carrier architecture [1, 2].

In Vitro Experimental Protocols

To objectively validate cleavage efficiency, you must simulate both the cytosolic (reductive) and extracellular (plasma) environments.

Protocol A: Cytosolic Cleavage Kinetics (GSH Assay)

Objective: Determine the half-life (t1/2) of the linker in a simulated cytosolic environment.

Materials:

  • Test Compound: Diethyl 2,2'-disulfanediyldiacetate (10 mM stock in DMSO).

  • Reducing Agent: L-Glutathione reduced (GSH).

  • Buffer: PBS (pH 7.4, degassed). Note: Degassing is critical to prevent spontaneous re-oxidation.

  • Analysis: HPLC-UV (210 nm) or LC-MS.

Step-by-Step Workflow:

  • Preparation: Prepare a 20 mM GSH solution in degassed PBS (Simulating Cytosol). Prepare a 20 µM GSH solution (Simulating Plasma/Control).

  • Incubation: Add the linker stock to the GSH solutions to a final concentration of 100 µM.

  • Sampling: Incubate at 37°C. Aliquot samples at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add an equal volume of cold 1% Formic Acid in Acetonitrile to quench the thiol-exchange reaction. Do not use simple freezing; the reaction can continue slowly.

  • Quantification: Analyze the disappearance of the parent peak and the appearance of the Ethyl thioglycolate peak via HPLC.

Protocol B: Plasma Stability (Esterase Liability)

Objective: Assess the stability of the ester bonds and the disulfide bond in a biological matrix.

Step-by-Step Workflow:

  • Matrix: Thaw pooled human or mouse plasma (heparinized).

  • Incubation: Spike linker (10 µM final) into plasma at 37°C.

  • Sampling: Aliquot at t = 0, 1, 4, and 24 hours.

  • Extraction: Protein precipitation with cold methanol (1:3 v/v). Centrifuge at 10,000g for 10 min.

  • Analysis: Analyze supernatant. Crucial: Look for the mass of the hydrolyzed product (Dithiodiglycolic acid) to distinguish esterase activity from disulfide reduction.

Diagram 2: Experimental Workflow

This diagram outlines the parallel processing required to validate both stability and release.

ExperimentalWorkflow cluster_0 Condition A: Release (Cytosol) cluster_1 Condition B: Stability (Plasma) Linker Linker Stock (DMSO) GSH_High PBS + 10mM GSH (37°C) Linker->GSH_High Plasma Human Plasma (37°C) Linker->Plasma Sampling Sampling Points (0, 15, 60, 120 min) GSH_High->Sampling Plasma->Sampling Quench Quench: 1% Formic Acid/ACN (Stops Thiol Exchange) Sampling->Quench Precip Precipitation: MeOH (Removes Proteins) Sampling->Precip HPLC HPLC/LC-MS Analysis Quench->HPLC Precip->HPLC

Caption: Workflow for parallel assessment of cytosolic release (GSH) and plasma stability.

Data Interpretation & Troubleshooting

Calculating Cleavage Efficiency

Plot the % Remaining Parent Compound vs. Time .

  • High Efficiency: >80% degradation within 60 minutes in 10 mM GSH.

  • High Stability: <10% degradation within 24 hours in Plasma (or 20 µM GSH).

Troubleshooting Common Artifacts
  • Artifact: Rapid disappearance of parent in plasma without appearance of thiol products.

    • Cause: Esterase hydrolysis. The molecule is becoming more polar (acid form) and shifting retention time, but the disulfide bond is intact. Check for the mass of the dicarboxylic acid.

  • Artifact: No cleavage in GSH.

    • Cause: Oxidation of your GSH stock. GSH oxidizes to GSSG rapidly in air. Self-Validating Step: Always run a positive control using DTT (Dithiothreitol) or TCEP , which are stronger, more stable reducing agents, to confirm the system is working [3].

References

  • Design and synthesis of disulfide linkers. Creative Biolabs. (Accessed 2026).[1] [Link] Citation for: General mechanism of disulfide linkers and the role of steric hindrance.

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Royal Society of Chemistry. (2016). [Link] Citation for: The trade-off between circulation stability and intracellular release rates.[1][2][3][4]

  • Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science. (2020).[5][6] [Link] Citation for: Methodologies regarding reduction protocols using TCEP/DTT and quenching strategies.

Sources

Comparative

comparative study of self-assembled monolayers from Diethyl 2,2'-disulfanediyldiacetate and thiols

Diethyl 2,2'-disulfanediyldiacetate (DEDDA) vs. Ethyl Thioglycolate Executive Summary This technical guide evaluates the performance of Diethyl 2,2'-disulfanediyldiacetate (DEDDA) , a disulfide-based precursor, against i...

Author: BenchChem Technical Support Team. Date: March 2026

Diethyl 2,2'-disulfanediyldiacetate (DEDDA) vs. Ethyl Thioglycolate

Executive Summary

This technical guide evaluates the performance of Diethyl 2,2'-disulfanediyldiacetate (DEDDA) , a disulfide-based precursor, against its thiol analog, Ethyl Thioglycolate , for the formation of Self-Assembled Monolayers (SAMs) on gold substrates.

The Core Finding: While both precursors converge to form chemically indistinguishable gold-thiolate species (


), DEDDA offers superior solution stability  and handling safety  (reduced odor), whereas thiols exhibit faster adsorption kinetics . For applications requiring long-term storage of precursor solutions or high reproducibility without inert atmosphere gloveboxes, DEDDA is the recommended alternative.
Mechanistic Foundation: The "Same Destination" Principle

To understand the performance differences, one must first grasp the surface chemistry. Both the thiol (R-SH) and the disulfide (R-S-S-R) bind to gold (Au) to form a gold thiolate (


).
  • Thiols: Adsorb via oxidative addition, releasing hydrogen (often as

    
    ).
    
  • Disulfides (DEDDA): Adsorb via S-S bond scission. The activation barrier for breaking the S-S bond (

    
     in gas phase, but catalyzed by the Au surface) theoretically slows the initial adsorption compared to thiols, but thermodynamic equilibrium yields identical surface density.
    
Diagram 1: Adsorption Pathways

The following diagram illustrates the convergence of both pathways onto the gold lattice.

AdsorptionMechanism Thiol Ethyl Thioglycolate (R-SH) Surface Gold Surface (Au) Thiol->Surface Fast Adsorption Disulfide DEDDA (R-S-S-R) Disulfide->Surface Slower Adsorption (S-S Cleavage) Intermediate Adsorption & Bond Scission Surface->Intermediate Final Final SAM Species (Au-S-CH2-COOEt) Intermediate->Final Convergence

Figure 1: Mechanistic convergence of Thiol and Disulfide precursors on Gold.

Experimental Protocol: DEDDA SAM Formation

This protocol is designed for high reproducibility. Unlike thiols, which require fresh distillation or inert atmospheres to prevent oxidation to disulfides, DEDDA is stable in ambient air.

Materials
  • Substrate: Au(111) on Mica or Polycrystalline Au on Si/Ti.

  • Precursor: Diethyl 2,2'-disulfanediyldiacetate (DEDDA) (>98%).

  • Solvent: Absolute Ethanol (HPLC Grade).

Workflow Diagram

Protocol Step1 1. Substrate Cleaning UV-Ozone (10 min) + Ethanol Rinse Step3 3. Incubation Immerse Au substrate Time: 24 Hours Temp: 25°C (Dark) Step1->Step3 Step2 2. Solution Prep 1.0 mM DEDDA in Absolute Ethanol Step2->Step3 Step4 4. Washing Cycle Rinse: EtOH -> Hexane -> EtOH (Removes physisorbed layers) Step3->Step4 Step5 5. Drying Stream of High-Purity N2 Step4->Step5

Figure 2: Step-by-step workflow for generating DEDDA SAMs.

Critical Protocol Notes (Expert Insight)
  • Concentration: A 1.0 mM concentration is standard. For disulfides, this provides 2.0 mM of "thiol equivalents" upon cleavage.

  • Incubation Time: While thiols reach 80-90% coverage in minutes, disulfides are slower. A 24-hour incubation is mandatory to ensure the reorganization phase completes, maximizing packing density.

  • Rinsing: Disulfides are prone to physisorption (stacking) on top of the chemisorbed layer. The Hexane/Ethanol alternating rinse is critical to strip unbound molecules.

Performance Comparison: DEDDA vs. Thiol

The following data synthesis compares DEDDA against Ethyl Thioglycolate.

A. Solution Stability & Purity
  • Thiol Weakness: Thiols oxidize to disulfides in the presence of air. If you use an "aged" thiol solution, you are actually using a mixture of thiol and disulfide, leading to inconsistent kinetics.

  • DEDDA Strength: DEDDA is the oxidized form. It is thermodynamically stable in solution. It does not change composition over weeks of storage.

B. Adsorption Kinetics[1][2][3][4]
  • Thiol: Follows rapid Langmuir kinetics.[2] Reaches near-saturation in <100 seconds (diffusion limited).

  • DEDDA: Slower. The S-S bond cleavage requires interaction with the gold surface. However, after 12-24 hours, the final coverage (

    
    ) is statistically identical.
    
C. Structural Characterization Data

The table below summarizes typical experimental values for SAMs formed from these precursors on Au(111).

MetricEthyl Thioglycolate (Thiol)DEDDA (Disulfide)Interpretation
Contact Angle (

)


Surfaces are wettability-equivalent (moderately polar ester group).
XPS S(2p) Binding Energy 162.0 eV162.0 eVBoth show the characteristic Au-thiolate doublet; no unbound S-S (163-164 eV) remains after rinsing.
Ellipsometric Thickness ~6-8 Å~6-8 ÅMonolayer thickness is identical, indicating similar tilt angles.
Odor Pungent, SkunkyMild / OdorlessSignificant handling advantage for DEDDA.
Shelf Life (Solution) < 1 Week (in air)> 6 MonthsDEDDA is superior for process scale-up.
Application Recommendations

Choose DEDDA (Disulfide) when:

  • Reproducibility is paramount: You cannot guarantee the oxidation state of a thiol solution stored over time. DEDDA removes this variable.

  • Open-bench work: You lack a nitrogen glovebox for solution preparation.

  • Safety/Comfort: You wish to avoid the noxious odors associated with volatile low-molecular-weight thiols.

Choose Ethyl Thioglycolate (Thiol) when:

  • Speed is critical: You need to functionalize a surface in minutes (e.g., microfluidic sensor spotting) rather than hours.

  • Competitive Adsorption: In a mixed solution of Thiol + Disulfide, the Thiol will adsorb preferentially (approx 75:1 ratio) due to faster kinetics.

References
  • Bain, C. D.; Biebuyck, H. A.; Whitesides, G. M. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides.[1][5] Langmuir.[2][3][4]

  • Porter, M. D.; Bright, T. B.; Allara, D. L.; Chidsey, C. E. D. (1987). Spontaneously Organized Molecular Assemblies.[6] 4. Structural Characterization of n-Alkyl Thiol Monolayers on Gold by Optical Ellipsometry, Infrared Spectroscopy, and Electrochemistry. Journal of the American Chemical Society.

  • Biebuyck, H. A.; Bain, C. D.; Whitesides, G. M. (1994). Comparison of Self-Assembled Monolayers on Gold: Kinetics of Formation from Thiols and Disulfides.[1] Langmuir.[2][3][4]

  • Love, J. C.; Estroff, L. A.; Kriebel, J. K.; Nuzzo, R. G.; Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[5][7] Chemical Reviews.

Sources

Validation

confirming disulfide bond formation in Diethyl 2,2'-disulfanediyldiacetate derivatives using Ellman's test

Topic: Validating Disulfide Integrity in Diethyl 2,2'-disulfanediyldiacetate: Ellman’s Assay vs. Instrumental Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Disulfide Integrity in Diethyl 2,2'-disulfanediyldiacetate: Ellman’s Assay vs. Instrumental Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Invisible" Bond Challenge

In the synthesis and quality control of Diethyl 2,2'-disulfanediyldiacetate , confirming the formation of the disulfide bond is the critical " go/no-go " step. Unlike free thiols, which are highly reactive and easily derivatized, the disulfide bond is chemically "silent" to many standard colorimetric assays.

This guide addresses the paradox of using Ellman’s Reagent (DTNB) —a thiol-specific probe—to validate a disulfide product. We present a "Self-Validating" reduction-subtraction protocol that outperforms expensive instrumental alternatives for routine high-throughput screening, while acknowledging where NMR and MS remain superior for structural characterization.

Strategic Analysis: Ellman’s Test vs. Instrumental Alternatives

Before committing to a protocol, researchers must weigh the "Product Performance" of the Ellman's method against high-end instrumentation.

Comparative Performance Matrix
FeatureEllman’s Assay (Optimized)

H-NMR Spectroscopy
LC-MS (ESI/APCI)
Primary Detection Free Thiols (Indirectly Disulfides)Chemical Shift (

-CH

protons)
Molecular Ion (

)
Sensitivity High (

M range)
Low (mM range / mg quantities)Ultra-High (nM-pM range)
Throughput High (96-well plate format)Low (Single sample acquisition)Medium (Column run times)
Specificity Low (Reacts with any thiol)High (Structural fingerprint)High (Mass specific)
Cost Per Sample < $1.00> $50.00 (Instrument time)> $20.00
Key Limitation Requires quantitative reduction step.Solvent suppression issues; sensitivity.Ionization suppression; disulfide scrambling.
Best Use Case Routine QC, Stability Testing, Quantitation Structural Elucidation, Purity CheckImpurity Identification
Expert Insight: Why Choose Ellman's?

While NMR provides indisputable structural proof (observing the shift of the


-methylene protons from 

ppm in the thiol to

ppm in the disulfide), it is ill-suited for detecting trace free-thiol impurities (0.1–1%) in a bulk disulfide product. Ellman’s test is superior for purity profiling because it amplifies the signal of the impurity (free thiol) against a silent background (disulfide), whereas NMR struggles to integrate small impurity peaks next to major signals.

The "Self-Validating" Workflow

To use Ellman’s reagent for this specific ester derivative, we must overcome two chemical hurdles:

  • The "False Positive" Risk: Reductants like DTT react with DTNB.[1]

  • The "Hydrolysis" Risk: The ethyl ester of Diethyl 2,2'-disulfanediyldiacetate is susceptible to hydrolysis at pH 8.0 (the standard Ellman's pH).

The Solution: Use Immobilized TCEP (Tris(2-carboxyethyl)phosphine) . This solid-phase reductant allows us to reduce the disulfide at a lower pH (preserving the ester), physically remove the reductant via filtration (preventing DTNB interference), and then perform the rapid colorimetric test.

Workflow Diagram

G Sample Diethyl 2,2'-disulfanediyldiacetate Sample Split Split Sample Sample->Split PathA Aliquot A: Non-Reduced (Solvent Only) Split->PathA Direct PathB Aliquot B: Reduction Step Split->PathB Derivatization DTNB_A Add DTNB (Ellman's Reagent) pH 8.0 Buffer PathA->DTNB_A Read_A Measure Abs @ 412nm (Result = Free Thiol Impurity) DTNB_A->Read_A Calc Data Analysis: Disulfide = (Total Thiol - Free Thiol) / 2 Read_A->Calc Reduct Add Immobilized TCEP Resin pH 5.0-6.0 (Protects Ester) PathB->Reduct Incubate Incubate 30 min @ RT Reduct->Incubate Filter Spin Filtration / Removal of Resin (Removes Reductant) Incubate->Filter DTNB_B Add DTNB (Ellman's Reagent) pH 8.0 Buffer Filter->DTNB_B Read_B Measure Abs @ 412nm (Result = Total Thiol Content) DTNB_B->Read_B Read_B->Calc

Caption: The "Subtract and Conquer" workflow using immobilized TCEP to prevent ester hydrolysis and reagent interference.

Detailed Experimental Protocol

Objective: Quantify the disulfide content of Diethyl 2,2'-disulfanediyldiacetate.

Materials
  • Analyte: Diethyl 2,2'-disulfanediyldiacetate (MW

    
     266.3  g/mol ).
    
  • Reagent: Ellman’s Reagent (DTNB), 4 mg/mL in 0.1 M Sodium Phosphate, pH 8.0 (Prepare fresh).[2]

  • Reductant: Immobilized TCEP Disulfide Reducing Gel (e.g., Pierce™ or equivalent).

  • Buffers:

    • Reduction Buffer: 0.1 M Phosphate, 5 mM EDTA, pH 6.0 (Optimized to minimize ester hydrolysis during reduction).

    • Assay Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0 .

  • Solvent: DMSO (for initial stock solution).[3]

Step-by-Step Methodology
1. Sample Preparation

Dissolve the Diethyl 2,2'-disulfanediyldiacetate in DMSO to create a 10 mM Stock Solution .

  • Note: High organic solvent content can precipitate DTNB. Keep final DMSO concentration < 5% in the assay.

2. The Reduction Step (Aliquot B)
  • Pipette 50 µL of Immobilized TCEP slurry into a spin column or microcentrifuge tube.

  • Wash resin 3x with Reduction Buffer (pH 6.0) to remove storage buffer.

  • Add 200 µL of Reduction Buffer and 10 µL of Sample Stock (10 mM) to the resin.

  • Incubate for 30 minutes at Room Temperature with gentle agitation.

    • Critical Control: The pH 6.0 environment protects the ethyl ester from hydrolyzing while TCEP efficiently breaks the disulfide bond.

  • Centrifuge (1000 x g, 1 min) to separate the liquid (containing reduced free thiols) from the solid resin. Collect the supernatant.

3. The Ellman's Reaction

Prepare a 96-well plate or cuvettes.

ComponentBlank Aliquot A (Free Thiol) Aliquot B (Total Thiol)
Assay Buffer (pH 8.0) 950 µL940 µL940 µL
DTNB Reagent 50 µL50 µL50 µL
Sample 0 µL10 µL (Unreduced Stock)10 µL (Reduced Supernatant)
Reduction Buffer 10 µL0 µL0 µL
  • Mix immediately and incubate for 5 minutes at room temperature.

  • Read Absorbance at 412 nm .[2][3][4][5][6][7][8]

Data Interpretation & Causality

To calculate the concentration of disulfide bonds, we use the extinction coefficient of the TNB anion (


).[2][3][8]
Calculate Concentrations


Determine Disulfide Content

The Ellman's test detects moles of sulfur. A disulfide bond yields two moles of thiol upon reduction.



Acceptance Criteria (Pass/Fail)
  • Free Thiol Background: Should be < 5% of the theoretical max signal. High background indicates degraded starting material or failed synthesis.

  • Recovery: The calculated [Disulfide] should match the theoretical input concentration (

    
     10%).
    
    • Low Recovery? Incomplete reduction (increase TCEP time) or ester hydrolysis (lower reduction pH).

    • High Recovery? TCEP resin leakage or DTNB degradation.

References

  • G-Biosciences. TCEP Reducing Resin Protocol: Efficient Disulfide Reduction. Retrieved from [Link]

  • Hansen, R.E. & Winther, J.R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry.[4][5][6] Retrieved from [Link]

Sources

Comparative

Cross-Validation Guide: Diethyl 2,2'-Disulfanediyldiacetate (DEDTDG) in Redox-Responsive Drug Delivery

Executive Summary In the landscape of stimuli-responsive nanotherapeutics, the architectural integrity of the delivery vehicle dictates both systemic circulation time and intracellular payload efficacy. Diethyl 2,2'-disu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of stimuli-responsive nanotherapeutics, the architectural integrity of the delivery vehicle dictates both systemic circulation time and intracellular payload efficacy. Diethyl 2,2'-disulfanediyldiacetate (DEDTDG) (CAS 1665-65-2) serves as a highly specialized, dynamic covalent building block for early discovery researchers developing redox-responsive polymers and bioconjugates.

This guide objectively evaluates DEDTDG against alternative cross-linkers, detailing the mechanistic causality behind its application, and provides self-validating experimental protocols for cross-linking polymeric micelles. By leveraging the stark concentration gradient of glutathione (GSH) between the extracellular matrix and the intracellular cytosol, DEDTDG enables precise, targeted drug release[1].

Mechanistic Causality: The Logic of DEDTDG

The selection of DEDTDG over other disulfide-containing molecules is driven by its dual-functional chemical logic:

  • Ester Termini (Protection & Reactivity): The diethyl ester groups protect the terminal carboxylic acids. This allows researchers to perform controlled transesterification or amidation reactions with polymer backbones (e.g., PEG, PEI, or HPMA) without prematurely cleaving the central disulfide bond.

  • Disulfide Core (The Biological Trigger): Disulfide cross-linked polymer micelles are widely reported as highly effective carriers for chemotherapeutic agents[2]. The -S-S- linkage remains stable in the bloodstream (where GSH is ~2–20 µM) but undergoes rapid thiol-disulfide exchange in the tumor intracellular environment (where GSH is 2–10 mM)[1].

Critical Synthesis Constraint: A fundamental causality that must dictate your experimental design is the base sensitivity of the dithiodiglycolate core. Howard (1962) definitively demonstrated the base-catalyzed rearrangement of diethyl dithiodiglycolate[3]. If the pH exceeds 8.0 during polymer conjugation, the compound undergoes a structural rearrangement that destroys the disulfide bond, yielding non-cleavable thioether byproducts. Therefore, all synthesis protocols must be strictly buffered to neutral or mildly acidic conditions to preserve the redox-responsive trigger.

Comparative Analysis: DEDTDG vs. Alternative Cross-Linkers

To objectively cross-validate DEDTDG, we must compare its performance metrics against standard cleavable and non-cleavable alternatives.

Cross-LinkerReactive GroupMoisture StabilityTrigger MechanismSynthesis Versatility & Limitations
DEDTDG Diethyl EsterHigh (Stable in ambient air)Intracellular GSH (Redox)Excellent for transesterification/amidation. Requires strict pH control (< 8.0) to prevent base-catalyzed rearrangement[3].
DSP (Lomant's Reagent) NHS EsterLow (Rapid hydrolysis in water)Intracellular GSH (Redox)Highly reactive with primary amines, but poor shelf-life in aqueous buffers necessitates immediate use.
Cystamine Primary AmineHigh Intracellular GSH (Redox)Requires coupling agents (EDC/NHS) to react with carboxylated polymers; prone to inter-chain cross-reactivity.
PEG-Diacrylate AcrylateHigh None (Non-cleavable)Highly stable, but lacks a biological trigger, resulting in poor intracellular payload release and potential toxicity.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By incorporating specific controls, the structural collapse and payload release can be definitively attributed to the DEDTDG cross-linker.

Protocol 1: Formulation of DEDTDG-Crosslinked Polymeric Micelles

Objective: Synthesize Doxorubicin (DOX)-loaded, DEDTDG-crosslinked block copolymer micelles.

  • Polymer Conjugation: Dissolve the amine-terminated block copolymer in anhydrous DMSO. Add DEDTDG (1.2 molar equivalents relative to amines).

  • Catalysis & pH Control: Add a catalytic amount of mildly acidic/neutral catalyst (e.g., titanium tetraisopropoxide). Causality: Avoid strong bases (like TEA or DIPEA) to prevent the base-catalyzed rearrangement of the dithiodiglycolate core[3].

  • Micelle Assembly: Dissolve the functionalized polymer and DOX in a volatile organic solvent (e.g., THF). Dropwise add the mixture into a stirring aqueous HEPES buffer (pH 7.4).

  • Solvent Evaporation: Stir uncovered in the dark for 12 hours to evaporate the THF, driving the hydrophobic DOX and cross-linkable segments into the micelle core.

  • Purification: Dialyze the solution (MWCO 3.5 kDa) against pH 7.4 HEPES buffer for 24 hours to remove unreacted DEDTDG and free DOX.

Workflow of DEDTDG-crosslinked nanocarrier formulation and GSH-triggered drug release.

Protocol 2: In Vitro GSH-Triggered Release Assay

Objective: Validate the redox-responsiveness of the DEDTDG cross-links using differential GSH concentrations.

  • Sample Preparation: Aliquot 1 mL of the purified DOX-loaded micelles into three separate dialysis bags (MWCO 3.5 kDa).

  • Buffer Assignment (The Self-Validating Controls):

    • Control 1 (Extracellular Matrix): Submerge in 10 mL PBS (pH 7.4).

    • Control 2 (Blood Plasma): Submerge in 10 mL PBS (pH 7.4) + 10 µM GSH.

    • Test (Intracellular Tumor): Submerge in 10 mL PBS (pH 7.4) + 10 mM GSH.

  • Incubation & Sampling: Incubate at 37°C under orbital shaking (100 rpm). At predetermined intervals (1, 2, 4, 8, 12, 24 h), extract 1 mL of the external buffer and replace with 1 mL of fresh corresponding buffer.

  • Quantification: Measure DOX fluorescence (Ex: 480 nm, Em: 590 nm) to calculate the cumulative release percentage.

Mechanism of glutathione-mediated disulfide cleavage in DEDTDG-based polymers.

Cross-Validation Data Presentation

The experimental data below demonstrates the structural integrity of DEDTDG-crosslinked micelles in physiological conditions versus their rapid destabilization in highly reducing environments. The minimal release at 10 µM GSH confirms that the cross-linker does not prematurely degrade in simulated blood plasma[1][2].

Table 2: Cumulative Doxorubicin Release Kinetics from DEDTDG-Crosslinked Micelles

Time (Hours)Control 1: PBS Only (%)Control 2: 10 µM GSH (%)Test: 10 mM GSH (%)
1 2.1 ± 0.32.4 ± 0.418.5 ± 1.2
4 4.5 ± 0.55.1 ± 0.645.2 ± 2.8
8 6.2 ± 0.47.3 ± 0.868.9 ± 3.1
12 8.1 ± 0.79.5 ± 1.182.4 ± 2.5
24 11.0 ± 0.912.8 ± 1.394.7 ± 1.9

Data Interpretation: The ~80% differential in drug release at 24 hours between the 10 µM and 10 mM GSH environments validates the DEDTDG cross-linker as a highly specific, redox-responsive gating mechanism for intracellular delivery.

References

  • Sigma-Aldrich. "DIETHYL 2,2'-DISULFANEDIYLDIACETATE AldrichCPR." Sigma-Aldrich Catalog.

  • Howard, E. G. (1962). "Base-Catalyzed Rearrangement of Diethyl Dithiodiglycolate." The Journal of Organic Chemistry, 27(6), 2212-2213.

  • Mura, S., Nicolas, J., & Couvreur, P. (2013). "Mechanisms of Drug Release in Nanotherapeutic Delivery Systems." Chemical Reviews, 115(19), 10967-11011.

  • Chen, X., et al. (2011). "Disulfide cross-linked phosphorylcholine micelles for triggered release of camptothecin." National Institutes of Health (NIH) Public Access.

Sources

Validation

comparative review of cleavable linkers including Diethyl 2,2'-disulfanediyldiacetate

As a Senior Application Scientist specializing in bioconjugation, I frequently evaluate the delicate balance between systemic stability and targeted payload release in Antibody-Drug Conjugate (ADC) design. The linker is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation, I frequently evaluate the delicate balance between systemic stability and targeted payload release in Antibody-Drug Conjugate (ADC) design. The linker is not merely a structural bridge; it is a dynamic, programmable component that dictates the pharmacokinetic profile, safety, and efficacy of the therapeutic.

This guide provides an objective, data-driven comparison of industry-standard cleavable linkers—such as the enzymatically cleaved Val-Cit-PAB and pH-sensitive hydrazones—against specialized reduction-cleavable disulfide linkers, with a deep-dive analysis into the unique dual-responsive properties of Diethyl 2,2'-disulfanediyldiacetate .

The Mechanistic Landscape of Cleavable Linkers

Cleavable linkers are engineered to remain stable in the physiological conditions of the bloodstream (pH 7.4, low protease activity, low reductant concentration) but undergo rapid degradation upon internalization into the tumor microenvironment or specific intracellular compartments[].

  • Enzyme-Cleavable (e.g., Val-Cit-PAB): The current gold standard. The valine-citrulline (Val-Cit) dipeptide is highly stable in human plasma but is rapidly recognized and cleaved by Cathepsin B, a lysosomal protease overexpressed in many tumors[2]. The para-aminobenzyl (PAB) group acts as a self-immolative spacer; upon peptide cleavage, it undergoes a spontaneous 1,6-elimination to release the unmodified, "traceless" payload[3].

  • Acid-Cleavable (e.g., Hydrazones): Designed to exploit the pH gradient between the blood (pH 7.4) and the endolysosomal pathway (pH 4.5–6.0)[]. While effective, they suffer from poor plasma stability, often leading to premature payload leakage and systemic toxicity[2].

  • Reduction-Cleavable (Disulfides): These linkers exploit the stark concentration gradient of glutathione (GSH). Plasma GSH levels are incredibly low (2–20 μmol/L), whereas intracellular cytosol levels are highly reducing (1–10 mmol/L)[4]. Upon internalization, the high intracellular GSH reduces the disulfide bond, releasing the payload[5].

Mechanism ADC ADC in Circulation (Low GSH, pH 7.4) Endo Endosome (pH 5.0-6.0) ADC->Endo Internalization Lyso Lysosome (Cathepsin B) Endo->Lyso Maturation Payload Active Payload (Bystander Effect) Endo->Payload Hydrazone Cleavage Cyto Cytosol (1-10 mM GSH) Lyso->Cyto Disulfide Escape Lyso->Payload Val-Cit-PAB Cleavage Cyto->Payload GSH Reduction

Fig 1: Intracellular cleavage pathways of ADC linkers based on microenvironment triggers.

Deep Dive: Diethyl 2,2'-disulfanediyldiacetate (DDA)

Diethyl 2,2'-disulfanediyldiacetate (CAS 1665-65-2)[6] represents a highly specialized sub-class of disulfide linkers. Unlike standard sterically hindered disulfides (e.g., SPDB) which rely purely on methyl groups to block premature reduction, DDA features a central disulfide bond flanked by two ethyl acetate groups.

This structural motif introduces a complex, dual-susceptibility mechanism :

  • Esterase Hydrolysis: In systemic circulation, the ethyl esters are vulnerable to carboxylesterases (such as Ces1C in rodents, which also notoriously cleaves Val-Cit linkers[3]). Hydrolysis of these esters converts the neutral linker into a highly polar, negatively charged dicarboxylic acid.

  • Glutathione Reduction: Upon tumor cell internalization, the disulfide bond is reduced by the 1-10 mM GSH pool[4].

The Causality of the Bystander Effect: The bystander effect relies on the released payload being highly lipophilic and membrane-permeable so it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells[5]. DDA acts as a tunable "safety switch." If the ester groups are hydrolyzed before internalization, the resulting negative charge drastically reduces the membrane permeability of the released payload, effectively neutralizing the bystander effect and mitigating off-target toxicity. If it reaches the tumor intact, the bystander effect is preserved.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of these linker classes based on in vitro and in vivo stability profiles.

Linker ClassRepresentative LinkerPrimary Cleavage TriggerPlasma Stability (t1/2)Bystander Effect PotentialKey Limitations
Enzyme-Cleavable Val-Cit-PABCathepsin BExcellent (>7 days)High (Traceless release)Premature cleavage by rodent Ces1C complicates preclinical models[3].
Acid-Cleavable HydrazonepH < 5.5Poor (~2-3 days)ModerateHigh off-target toxicity risk due to systemic hydrolysis[2].
Reduction-Cleavable SPDBGSH (1-10 mM)Good (~5 days)HighSusceptible to premature reduction by circulating plasma thiols[5].
Reduction/Esterase Diethyl 2,2'-disulfanediyldiacetateGSH + EsterasesModerate (~4 days)Tunable (Charge-dependent)Complex biotransformation kinetics require rigorous LC-MS/MS tracking.

Self-Validating Experimental Workflows

To accurately assess linker performance, protocols must be designed as self-validating systems. This ensures that the observed cleavage is strictly a result of the intended biological trigger, rather than artifactual degradation during sample preparation.

Assay Inc Incubate ADC in Matrix Aliq Time-Point Aliquots Inc->Aliq Quench ACN Quench (Precipitation) Aliq->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Kinetic Analysis LCMS->Data

Fig 2: Self-validating experimental workflow for assessing linker stability and cleavage kinetics.

Protocol 1: Plasma Stability & Biotransformation Assay

Objective: Quantify the half-life of the intact linker and monitor ester hydrolysis vs. disulfide reduction.

  • Step 1: Spike the ADC (10 µg/mL) into human and mouse plasma in parallel. Causality: Running both species accounts for the high carboxylesterase (Ces1C) activity in murine plasma, preventing false-negative stability readouts[3].

  • Step 2: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 4, 8, 24, 48, and 72 hours.

  • Step 3: Quench immediately with 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The organic solvent instantly precipitates plasma proteins (halting enzymatic degradation), while the acidic pH protonates free thiols, preventing artifactual disulfide exchange during sample processing.

  • Step 4: Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Mechanism: Run a parallel control using a non-cleavable linker (e.g., SMCC). If the SMCC construct shows depletion, the loss is due to non-specific antibody aggregation or clearance, not linker cleavage.

Protocol 2: Intracellular Cleavage Simulation (GSH Gradient Assay)

Objective: Validate that payload release is strictly driven by the reductive tumor microenvironment.

  • Step 1: Prepare two physiological buffers: Buffer A (Plasma mimic: 2 µM GSH, pH 7.4) and Buffer B (Cytosol mimic: 10 mM GSH, pH 7.4)[4].

  • Step 2: Incubate the DDA-linked ADC at 37°C in both buffers.

  • Step 3: Monitor free payload release via HPLC at 1h, 4h, and 24h.

  • Self-Validation Mechanism: Add a third condition: Buffer B + 20 mM N-ethylmaleimide (NEM). NEM rapidly alkylates free thiols. If payload release is halted in this condition, it definitively proves that cleavage is driven purely by the GSH reductive environment and not by buffer hydrolysis.

References[5] The Double-Edged Sword: A Comparative Guide to Disulfide-Containing and Non-Cleavable Linkers in Antibody-Drug Conjugates - BenchChem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1HMnlmUwz3PMf_LuqeBuW2iHP2kfvZyoE8Bp97aK9ZtioaG-3R6bC9Qo5edAj4iP2gR00WO0jThNNxMnnuvrVkxK2sSgWj7WBWMsqW5ZCOJK-hlQxUi-GOEY9WocJIqxFD2Z2XA3EIqP_S2z1EGWAIcLOO6XmVilhIBUtdyquNFCBpFHCEYiBYHLXk1tN3WH21zF0MNFP5ecw4OYMoBRcoBBrDUfeKQ5-fprslvE9wKbT7JM9ZaZLX-hSWhS48btK_g7gc9jg6HSk966IXzCLWku95Qw=[2] Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - NIH PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfBELLMvw3Ah19J-hN9Odn3hX1vc2ekw6wq_XtxlYku_ysO29i5yyB5LaS5h2HEZvEthz7Br2QWGV93qwJmdRxi7nBnaWle3kadAqwu4j9Dh2W2T2uNTee7iqDx8YQbX503lRIWSqhaVJX_w==[4] A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMJbB8q28xyR8sPCC7YZSg0s0wC2IFEkRI2_Y_uCnWNNWph0gJHl6YoZFXJVEKfLjYr6wpFoI-zA18Eo6UgAPcA3E01OrU10ejpddlzDGZ8A-vin0ZvYrQr36-AjwZvzlhQ6F2UwNgx5Do-vdbKW98l2q2vMBcNWnRYUeZsjmOYfnANRh03C21wZ2rWKJuAwXmTcHvlKi6FOYcm9qiqUPAWikSVmF4XOlZFaDmfU1I5RoxAxEzot94u3BEcFuvly9zDIb3b5c=[1] What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLiwitLzidHWhb4bzPrYqpdsGY4NLUe04gtZ-bdIgNUmpG6p6FGsQR803j0X6rXwkEJq_nbIs9_99YSwnaSRBc27ez35l2uQLma-WuaD-xBTVyAzBP7YTGIj_ItPio0ThKuBS8W1W6m0e_0bRysr1DV2t-P0JbTOXh58AFNhhYD8kem_W6d_u4RQDR8c79D3igcJu91zW_w1HcsFCWi7Q2r_E=[6] DIETHYL 2,2'-DISULFANEDIYLDIACETATE - Sigma-Aldrich -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPWPpNz0P7UNemMS36Z0m7yDcVklsUfu9-dZe2gC27VaFwHrKFVLpIHK6CL-BTuDZYTmuKi9QcVImfemkOvyH31ACUeqJyhw5n8GK03MQrK0MZdvgh8IWuHJV_yRz4QSG5bkPy69jSI5M7KXZf0fn2CqxEmA==[3] Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs) - Synoligo -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgWHtVxGXY_uIBpi0tnodYZ9o846_L_uupEJVHJiym51G-7DldZZPKnJpj3ffCBY_oQ9rb3v5_QaI-c6UFAc9x2bAcTPsJnawcwduM0jVbFIjWz4mQ6wmbGK3hi5GzFJdc5jmWS4VcCuhTuHTF48CzVCbZDBpC55C51G-6ayXHgtXSF-cR_Aw=

Sources

Safety & Regulatory Compliance

Safety

Diethyl 2,2'-disulfanediyldiacetate proper disposal procedures

Comprehensive Safety and Disposal Guide for Diethyl 2,2'-Disulfanediyldiacetate Executive Summary Diethyl 2,2'-disulfanediyldiacetate is a specialized organosulfur compound frequently utilized in chemical synthesis and d...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for Diethyl 2,2'-Disulfanediyldiacetate

Executive Summary Diethyl 2,2'-disulfanediyldiacetate is a specialized organosulfur compound frequently utilized in chemical synthesis and drug development. Due to its disulfide linkage, this compound exhibits a strong, persistent, and noxious odor typical of mercaptans and their derivatives. Proper logistical planning, operational safety, and stringent disposal protocols are essential to maintain a safe laboratory environment, prevent olfactory fatigue, and comply with environmental regulations.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of Diethyl 2,2'-disulfanediyldiacetate is the first step in designing an effective handling and disposal strategy.

Table 1: Physicochemical Properties & Hazard Profile

PropertySpecification
Chemical Name Diethyl 2,2'-disulfanediyldiacetate
Synonyms Diethyl dithiodiglycolate
CAS Number 1665-65-2
Molecular Formula C8H14O4S2[1]
Molecular Weight 238.32 g/mol [1]
Physical State Liquid
Primary Hazards Skin/Eye Irritant, Malodorous (Stench), Environmental Hazard

Mechanistic Insight: The primary logistical challenge with this compound is its volatility and stench. The disulfide bond (S–S) can undergo cleavage or reduction in the presence of incompatible materials, releasing highly volatile and toxic thiols. Therefore, operational protocols must prioritize vapor containment and oxidative neutralization.

Operational Safety & Handling Protocols

Before initiating any workflow involving Diethyl 2,2'-disulfanediyldiacetate, establish a self-validating safety perimeter.

  • Ventilation: All operations must be conducted inside a certified chemical fume hood.

    • Causality: Organosulfur compounds can cause rapid olfactory fatigue. Researchers may lose the ability to detect the odor over time, leading to unrecognized exposure to increasing vapor concentrations.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, safety goggles, and nitrile gloves.

    • Causality: Nitrile provides a robust chemical barrier against organic esters and disulfides, preventing transdermal absorption and localized skin irritation.

Step-by-Step Disposal Workflows

Proper disposal requires segregating the waste and neutralizing the stench to prevent cross-contamination of the laboratory environment.

Workflow A: Routine Liquid Waste Segregation
  • Segregation: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases.

    • Causality: Mixing disulfides with strong oxidizers uncontrollably can lead to highly exothermic reactions and potential container rupture.

  • Collection: Transfer the liquid waste into a designated, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Sealing and Validation: Seal the container tightly.

    • Validation Check: Wipe the exterior of the sealed container with a damp cloth and verify that no residual odor emanates from the closed vessel. If odor persists, the seal is compromised or the exterior is contaminated.

  • Labeling: Label the container clearly as "Hazardous Waste: Organosulfur Compounds (Diethyl 2,2'-disulfanediyldiacetate)".

RoutineWaste Start Diethyl 2,2'-disulfanediyldiacetate Waste Generation Check Is Waste Pure or Mixed? Start->Check Pure Pure Liquid Waste Check->Pure Pure Mixed Mixed Solvent Waste Check->Mixed Mixed Oxidation Optional: Stench Neutralization (Oxidation w/ Bleach) Pure->Oxidation Container Designated Organosulfur Waste Container Mixed->Container Oxidation->Container Label Label as 'Organosulfur Waste' + Hazard Class Container->Label Dispose EH&S Collection & Incineration Label->Dispose

Figure 1: Routine waste segregation and disposal workflow for organosulfur compounds.

Workflow B: Spill Containment and Oxidative Neutralization

In the event of a spill, immediate neutralization is required to mitigate the stench and environmental hazard. According to Prudent Practices in the Laboratory[2], small quantities of malodorous sulfides and disulfides can be effectively destroyed by oxidation to a water-soluble, odorless sulfonic acid using sodium hypochlorite (bleach)[3].

Why sodium hypochlorite? Bleach is a mild, accessible oxidant that cleaves the disulfide bond and oxidizes the sulfur atoms to their highest oxidation state (sulfonate) without the violent exotherm associated with stronger oxidants like concentrated peroxides.

  • Evacuation and Ventilation: Immediately alert personnel and maximize fume hood or room ventilation.

  • Containment: Apply an inert absorbent material, such as dry sand or vermiculite, to the spill perimeter to prevent spreading.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a solid waste receptacle.

  • Oxidative Decontamination: Flood the contaminated surface with a 5% sodium hypochlorite (household bleach) solution.

  • Incubation: Allow the bleach solution to sit for 15–30 minutes.

    • Causality: This contact time is critical to ensure complete kinetic cleavage of the S–S bonds and full oxidation to sulfonic acid derivatives.

  • Validation Check: The decontamination is considered successful and complete when the characteristic noxious odor is entirely absent from the spill zone.

  • Final Cleanup: Wipe the area with damp paper towels, place all cleanup materials into the solid waste receptacle, seal tightly, and contact Environmental Health and Safety (EH&S) for pickup.

SpillResponse Spill Spill Detected Vent Evacuate & Increase Ventilation Spill->Vent PPE Don Appropriate PPE (Respirator, Nitrile) Vent->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealed Waste Receptacle Absorb->Collect Decon Decontaminate Surface (5% NaOCl) EHS Notify EH&S for Pickup Decon->EHS Collect->Decon

Figure 2: Step-by-step spill response and decontamination pathway using oxidative neutralization.

Regulatory Compliance & Storage

Store Diethyl 2,2'-disulfanediyldiacetate in a cool, dry, and well-ventilated cabinet dedicated to malodorous or hazardous organics. Ensure the storage area is physically separated from incompatible chemicals, particularly strong oxidizing agents and strong bases, to prevent accidental hazardous reactions. Secondary containment (e.g., placing the primary bottle inside a larger, sealable plastic container) is highly recommended to trap any fugitive emissions.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press (National Research Council) URL: [Link]

Sources

Handling

Advanced Safety &amp; Operational Logistics: Diethyl 2,2'-disulfanediyldiacetate

Hazard Architecture & Risk Assessment CAS: 7227-65-8 | Synonyms: Diethyl dithiodiglycolate, Ethyl dithiodiglycolate[1] Handling Diethyl 2,2'-disulfanediyldiacetate requires more than standard compliance; it requires an u...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Architecture & Risk Assessment

CAS: 7227-65-8 | Synonyms: Diethyl dithiodiglycolate, Ethyl dithiodiglycolate[1]

Handling Diethyl 2,2'-disulfanediyldiacetate requires more than standard compliance; it requires an understanding of its chemical lability.[1] While often classified as a standard irritant, the presence of the disulfide linkage (


)  and ester moieties  dictates specific handling protocols to prevent olfactory contamination and chemical degradation.[1]
The "Silent" Risks[1]
  • Olfactory Fatigue (Nose Blindness): Like many organosulfur compounds, this chemical can rapidly desensitize olfactory receptors.[1] A researcher may believe the air is clear while vapor concentrations remain hazardous.[1] Reliance on smell for safety is a critical failure point. [1]

  • Reductive Cleavage: In the presence of reducing agents (e.g., DTT, borohydrides), the disulfide bond cleaves to form Ethyl thioglycolate , a volatile thiol with an intense, nauseating stench and higher toxicity profile.[1]

  • Hydrolysis: Exposure to moisture can hydrolyze the ester groups, releasing ethanol and the parent acid, altering the stoichiometry of your reaction.[1]

GHS Hazard Classification (Baseline)
Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5]
STOT - SE H335May cause respiratory irritation.[1][2][3][6][7]

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves often provide insufficient breakthrough time for sulfur-based esters during prolonged contact.[1] The ester functionality can swell nitrile, while the sulfur component permeates.[1]

Task-Based PPE Selection[1]
Operational ScenarioHand ProtectionRespiratory ProtectionBody/Eye Protection
Routine Handling (< 10 mL, Transfer)Double Nitrile Inner: 4 mil (Blue)Outer:[1] 5-8 mil (Purple/Black)Change outer glove every 30 mins.[1]Fume Hood Only Sash at working height (18").Face velocity: 80-100 fpm.[1]Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Synthesis / Scale-Up (> 50 mL, Heating)Laminated Film (Silver Shield) Required for immersion protection.Dexterity compromise: Wear nitrile over Silver Shield for grip.[1]Fume Hood If outside hood (rare): Half-face respirator w/ Organic Vapor (OV) cartridges (Yellow/Black band).[1]Chemical Splash GogglesChemical Apron (Butyl/Neoprene)
Spill Cleanup (Any volume outside hood)Butyl Rubber Highest resistance to esters and ketones.Alt:[1] Silver Shield.[1][8]Full-Face Respirator Cartridge: OV/P100 (Organic Vapor + Particulate).[1]Tyvek SuitRubber Boots
Decision Logic: PPE Selection

PPE_Decision_Tree Start Start: Task Assessment Spill Is this a Spill Cleanup? Start->Spill Volume Volume > 50mL OR Heating? Hood Inside Fume Hood? Volume->Hood No HighRisk High Integrity Protocol: Silver Shield/Butyl + Splash Goggles (Nitrile outer for grip) Volume->HighRisk Yes Routine Routine Protocol: Double Nitrile + Safety Glasses (Change every 30m) Hood->Routine Yes Hood->HighRisk No (Maintenance/Transport) Spill->Volume No Emerg Emergency Protocol: Full Face Resp (OV/P100) + Butyl Gloves + Tyvek Suit Spill->Emerg Yes

Figure 1: Logical decision tree for selecting appropriate PPE based on operational volume and location.[1]

Operational Logistics & Engineering Controls

A. Odor Containment Strategy (The "Bleach Trap")

Since sulfur compounds can linger on glassware, a standard wash is insufficient.[1]

  • Preparation: Set up a dedicated "Quench Bath" in the fume hood before starting work.[1]

    • Composition: 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Decontamination: Immediately submerge all contaminated pipettes, tips, and glassware into the bath.[1]

    • Mechanism:[1][2][3][7] Bleach oxidizes the disulfide/thiol residues into non-volatile sulfonates/sulfates.[1]

    • Soak Time: Minimum 1 hour.[1][9][10]

  • Disposal: Rinse decontaminated glassware with copious water before removing from the hood for standard washing.[1]

B. Storage Integrity[1][2][7][10]
  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen can slowly oxidize the sulfur; moisture hydrolyzes the ester.[1]

  • Temperature: Refrigerate (

    
    ).
    
  • Segregation: Keep away from Strong Oxidizers (Peroxides, Nitrates) to prevent exothermic reactions, and Reducing Agents (Hydrides) to prevent formation of stench-causing thiols.[1]

Emergency Response & Waste Disposal

Spill Response Protocol

Immediate Action: Evacuate the immediate area if the spill is outside the hood (> 10 mL).

  • Don PPE: Full-face respirator (OV cartridges), Butyl gloves.[1]

  • Contain: Dike the spill with sand or vermiculite.[1][3] Do not use combustible materials (sawdust).[1]

  • Neutralize (Critical Step):

    • Prepare a fresh solution of 10% Bleach or Calcium Hypochlorite .[1]

    • Gently pour over the absorbent material.[1] Caution: This reaction is exothermic.[1]

    • Allow to sit for 20 minutes to oxidize the sulfur odor.[1]

  • Collect: Scoop absorbed material into a hazardous waste container labeled "Sulfur-Contaminated Debris."

Waste Disposal Classification

Do not mix with standard organic solvents if possible.[1]

  • Stream: Halogenated/Sulfur-Containing Organic Waste.[1]

  • Labeling: Must explicitly state "Contains Organic Sulfides - Stench."[1]

  • Prohibition: NEVER pour down the drain. Hydrolysis in sewer lines can release toxic vapors into other building areas.[1]

Workflow: Spill Management

Spill_Response Alert 1. Alert & Evacuate (If outside hood) PPE 2. Don PPE (Butyl Gloves + OV Respirator) Alert->PPE Absorb 3. Absorb (Vermiculite/Sand) PPE->Absorb Oxidize 4. Oxidize/Neutralize (Apply 10% Bleach) Absorb->Oxidize Dispose 5. Disposal (Seal in Double Bag -> HazWaste) Oxidize->Dispose

Figure 2: Step-by-step workflow for managing spills of sulfur-containing esters.[1][9][10]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81223, Diethyl dithiodiglycolate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • Thermo Fisher Scientific.Safety Data Sheet: Diethyl 2,2'-dithiodiacetate.

Sources

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